Product packaging for 3-Butenoic acid, 2-amino-3-methyl-, (R)-(Cat. No.:CAS No. 60103-01-7)

3-Butenoic acid, 2-amino-3-methyl-, (R)-

Katalognummer: B1278866
CAS-Nummer: 60103-01-7
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: CJNBBWGXTPGZRW-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Butenoic acid, 2-amino-3-methyl-, (R)- is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butenoic acid, 2-amino-3-methyl-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butenoic acid, 2-amino-3-methyl-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B1278866 3-Butenoic acid, 2-amino-3-methyl-, (R)- CAS No. 60103-01-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-3-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNBBWGXTPGZRW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453700
Record name 3-Butenoic acid, 2-amino-3-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60103-01-7
Record name 3-Butenoic acid, 2-amino-3-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α,β-dehydroamino acid commonly known as (R)-dehydrovaline. This chiral building block is of significant interest in medicinal chemistry and drug development due to its unique structural and conformational properties, which can impart desirable characteristics to peptides and other bioactive molecules. This document details a key asymmetric synthesis approach, including experimental protocols, quantitative data, and pathway visualizations.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid is a valuable synthetic intermediate. Its α,β-unsaturated nature and the presence of a chiral center make its stereoselective synthesis a key challenge. The methodologies outlined herein focus on achieving high enantiopurity, a critical factor for its application in the development of stereochemically defined pharmaceuticals. The primary strategy discussed involves the dehydration of a chiral β-hydroxyvaline precursor, a versatile and effective approach to installing the double bond with retention of stereochemical integrity at the α-carbon.

Asymmetric Synthesis via Dehydration of a β-Hydroxyvaline Precursor

A robust and widely applicable method for the synthesis of α,β-dehydroamino acids is the dehydration of their β-hydroxy counterparts. To obtain the desired (R)-enantiomer of dehydrovaline, this strategy commences with a stereochemically defined (2R,3R)-β-hydroxyvaline derivative. The stereochemistry at the α-carbon (C2) is crucial as it is retained throughout the dehydration process.

The overall synthetic workflow can be conceptualized as follows:

G cluster_0 Synthesis of Chiral Precursor cluster_1 Dehydration and Deprotection Start D-Serine Methyl Ester Step1 N-protection and Cyclization Start->Step1 e.g., N-Phenylfluorenation, Formaldehyde Step2 Grignard Reaction Step1->Step2 MeLi or MeMgBr Step3 Reductive Ring Opening Step2->Step3 NaCNBH3, HCl Step4 N-Boc Protection Step3->Step4 Boc2O, H2/Pd Step5 Selective Oxidation Step4->Step5 TEMPO, NaClO2, NaOCl Precursor N-Boc-(2R,3R)-β-hydroxyvaline Step5->Precursor Dehydration Dehydration Precursor->Dehydration e.g., Martin's Sulfurane, EDC/CuCl Deprotection Deprotection (optional) Dehydration->Deprotection e.g., TFA Final_Product (R)-2-amino-3-methyl-3-butenoic acid Deprotection->Final_Product

Figure 1: General workflow for the synthesis of (R)-dehydrovaline.

Data Presentation

The following table summarizes the quantitative data for the key steps in a representative synthesis of a protected form of (R)-dehydrovaline, starting from a chiral precursor.

StepReactantsReagents and ConditionsProductYield (%)Enantiomeric Excess (ee)Reference
Precursor Synthesis D-Serine Methyl EsterMulti-step synthesis involving N-protection, cyclization, Grignard reaction, reductive opening, N-Boc protection, and selective oxidationL-N-Boc-N-methyl-β-hydroxyvaline43% (overall)>99%[1]
Dehydration N-Boc-(2R,3R)-β-hydroxyvaline derivativeEDC/CuClN-Boc-(R)-dehydrovaline derivativeModerate to goodMaintained from precursor[2]
Alternative Dehydration β-hydroxyvaline within a peptideDASTDehydrovaline-containing peptide--[2]

Note: Specific yields and reaction conditions for the dehydration of an isolated N-Boc-(2R,3R)-β-hydroxyvaline to N-Boc-(R)-dehydrovaline are not detailed in the search results but are inferred from general procedures for dehydroamino acid synthesis.

Experimental Protocols

1. Synthesis of N-Boc-(2R,3R)-β-hydroxyvaline (Precursor)

A potential precursor, L-N-Boc-N-methyl-β-hydroxyvaline, has been synthesized in six steps from D-serine methyl ester with an overall yield of 43% and an enantiomeric excess of >99%[1]. The key steps involve:

  • N-protection and Cyclization: D-serine methyl ester is N-protected (e.g., with a 9-phenylfluoren-9-yl group) and then cyclized with formaldehyde to form an oxazolidine.

  • Grignard Reaction: The ester of the oxazolidine is reacted with a methyl Grignard reagent (e.g., MeLi or MeMgBr) to introduce the second methyl group at the β-position, forming a tertiary alcohol.

  • Reductive Ring Opening: The oxazolidine ring is opened reductively (e.g., using NaCNBH3 and HCl) to yield an N-methyl amino diol.

  • N-Boc Protection: The N-protecting group is replaced with a Boc group via hydrogenation in the presence of di-tert-butyl dicarbonate.

  • Selective Oxidation: The primary alcohol is selectively oxidized to a carboxylic acid using TEMPO, NaClO2, and NaOCl to afford the final N-Boc-β-hydroxyvaline derivative[1].

2. Dehydration to form N-Boc-(R)-dehydrovaline

The dehydration of the N-Boc-protected β-hydroxyvaline precursor is a critical step to introduce the double bond. Several methods are available for the dehydration of β-hydroxy amino acids.

Method A: EDC/CuCl Mediated Dehydration

This method is effective for the dehydration of β-hydroxy amino acids within a peptide chain and can be adapted for the free amino acid derivative.

  • Protocol: To a solution of the N-Boc-(2R,3R)-β-hydroxyvaline derivative in a suitable solvent (e.g., dichloromethane or DMF), is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and copper(I) chloride (CuCl). The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified using standard chromatographic techniques.

Method B: Dehydration using Deoxofluorinating Agents

Agents like diethylaminosulfur trifluoride (DAST) can be employed for the dehydration, although they can sometimes lead to side products like oxazolines[2].

  • Protocol: The N-Boc-(2R,3R)-β-hydroxyvaline derivative is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). DAST is added dropwise, and the reaction is allowed to warm to room temperature slowly. The reaction is quenched, and the product is extracted and purified.

3. Deprotection of N-Boc-(R)-dehydrovaline

If the final product required is the free amino acid, the Boc protecting group can be removed under acidic conditions.

  • Protocol: The N-Boc-(R)-dehydrovaline derivative is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the desired (R)-2-amino-3-methyl-3-butenoic acid, often as a salt.

Signaling Pathways and Logical Relationships

The logic of the asymmetric synthesis hinges on the stereocontrol exerted by the initial chiral precursor. The dehydration step is designed to proceed without epimerization at the α-carbon.

G Chiral_Pool Chiral Pool (e.g., D-Serine) Precursor (2R,3R)-β-Hydroxyvaline Derivative Chiral_Pool->Precursor Multi-step Asymmetric Synthesis Dehydration Stereospecific Dehydration Precursor->Dehydration Retention of (R)-Stereocenter Product (R)-Dehydrovaline Dehydration->Product

Figure 2: Logical flow of the stereoselective synthesis.

Conclusion

The synthesis of enantiomerically pure (R)-2-amino-3-methyl-3-butenoic acid is achievable through a multi-step sequence starting from a readily available chiral precursor like D-serine. The key transformation is the stereospecific dehydration of a protected (2R,3R)-β-hydroxyvaline derivative. While various dehydration methods exist, careful selection of reagents is necessary to maximize yield and avoid side reactions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to produce this valuable chiral building block for their synthetic endeavors. Further optimization of reaction conditions for the dehydration step may be required depending on the specific protecting groups and substrate used.

References

Physicochemical properties of (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-dehydrovaline, is a non-proteinogenic α,β-unsaturated amino acid. Its structural features, including a chiral center and a reactive double bond, make it a molecule of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methods for (R)-2-amino-3-methyl-3-butenoic acid, along with insights into its potential biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the key known and predicted properties of (R)-2-amino-3-methyl-3-butenoic acid.

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₉NO₂PubChem[1]
Molecular Weight 115.13 g/mol PubChem[1]
Exact Mass 115.063328530 DaPubChem[1]
CAS Number 60103-01-7ChemShuttle
XLogP3 (Predicted) 0.8PubChem[1]
Topological Polar Surface Area 63.3 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Table 2: Predicted Physical Properties of (R)-2-amino-3-methyl-3-butenoic acid hydrochloride

PropertyValueSource
Boiling Point 255.2 ± 28.0 °CChemicalBook
Density 1.100 ± 0.06 g/cm³ChemicalBook

Synthesis and Experimental Protocols

The asymmetric synthesis of α,β-dehydroamino acids is a challenging yet crucial aspect of their utilization. While a specific, detailed experimental protocol for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid was not found in the immediate search, a general strategy often involves the dehydration of β-hydroxy-α-amino acid precursors.

General Synthetic Approach: Dehydration of a β-hydroxy-α-amino acid derivative

A common method for the synthesis of dehydroamino acids involves the elimination of a water molecule from a β-hydroxy amino acid derivative.

G

Caption: A logical workflow for developing a chiral HPLC method.

Biological Activity and Signaling Pathways

α,β-Dehydroamino acids are found in a variety of naturally occurring peptides that exhibit a range of biological activities, including antibiotic, antifungal, and antitumor effects. [2]The α,β-double bond in these molecules can act as a Michael acceptor, making them potential covalent inhibitors of enzymes.

A related compound, dehydroalanine, has been shown to be a potent inhibitor of peptide epimerase, an enzyme involved in the post-translational modification of peptides in some organisms. [3]This inhibition is proposed to occur through the dehydroalanine unit mimicking the planar geometry of a carbanionic intermediate in the enzymatic reaction. [3] While the specific biological targets of (R)-2-amino-3-methyl-3-butenoic acid are not yet fully elucidated, its structural similarity to other bioactive dehydroamino acids suggests it may also function as an enzyme inhibitor. A plausible mechanism of action could involve the covalent modification of a nucleophilic residue in the active site of a target enzyme.

Proposed Mechanism of Covalent Enzyme Inhibition

G cluster_2 Proposed Enzyme Inhibition Pathway inhibitor (R)-2-amino-3-methyl-3-butenoic acid binding Non-covalent binding in enzyme active site inhibitor->binding enzyme Target Enzyme (with nucleophilic residue, e.g., Cys, Ser, Lys) enzyme->binding reaction Michael Addition (Nucleophilic attack on β-carbon) binding->reaction adduct Covalent Enzyme-Inhibitor Adduct reaction->adduct inactivation Enzyme Inactivation adduct->inactivation

References

In-Depth Technical Guide on the Crystal Structure of (R)-2-amino-3-methyl-3-butenoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific crystal structure of (R)-2-amino-3-methyl-3-butenoic acid (also known as dehydrovaline) did not yield publicly available crystallographic data. This guide therefore presents a detailed analysis of the crystal structure of a closely related derivative, N-acetyl-α,β-dehydrovaline N',N'-dimethylamide (Ac-ΔVal-NMe₂) , based on published research. This information provides valuable insights into the conformational preferences and structural parameters of dehydrovaline-containing molecules.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid is a non-proteinogenic α,β-dehydroamino acid. The presence of the double bond between the α and β carbons introduces planar geometry and rigidity, which can significantly influence the conformation of peptides and other biomolecules. Understanding the three-dimensional structure of such modified amino acids is crucial for rational drug design and the development of novel therapeutics. This guide provides a technical overview of the crystal structure of an N-acetylated and N,N'-dimethylated derivative of dehydrovaline, offering a model for the structural behavior of this class of compounds.

Molecular Structure and Conformation

The crystal structure of Ac-ΔVal-NMe₂ reveals a specific conformation defined by the backbone torsion angles. The observed angles, φ = -60° and ψ = 125°, are characteristic of the (i+1)th residue in an idealized β-turn type II/VIa structure.[1] This preferred conformation is a key feature of dehydrovaline derivatives and is largely independent of the side chain.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for N-acetyl-α,β-dehydrovaline N',N'-dimethylamide.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.123(2)
b (Å)9.874(2)
c (Å)11.383(2)
β (°)113.63(3)
Volume (ų)1041.5(4)
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.208
Torsion Angles
φ (°)-60
ψ (°)125

Data extracted from Siodłak, D., Rzeszotarska, B., Broda, M. A., Kozioł, A. E., & Kołodziejczyk, E. (2004). Conformational investigation of α,β-dehydropeptides. XIII. Conformational properties of N-acetyl-α,β-dehydrovaline-N',N'-dimethylamide. Acta Biochimica Polonica, 51(1), 145–152.

Experimental Protocols

The determination of the crystal structure of Ac-ΔVal-NMe₂ involved the following key experimental steps:

4.1. Synthesis and Crystallization: The peptide derivative was synthesized using standard solution-phase peptide coupling methods. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system, a common technique for small organic molecules.[2][3][4]

4.2. X-ray Diffraction Data Collection: A single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[5][6][7] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]

4.3. Structure Solution and Refinement: The crystal structure was solved using direct methods, which is a standard approach for small molecules.[8] This involves determining the phases of the structure factors from the measured intensities of the diffraction spots. The initial structural model was then refined by full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in the final, accurate atomic coordinates.[2]

Visualizations

5.1. Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis of Ac-ΔVal-NMe₂ purification Purification (e.g., Chromatography) synthesis->purification crystallization Slow Evaporation Crystallization purification->crystallization crystal_mounting Single Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Experimental workflow for determining the crystal structure.

5.2. Molecular Conformation of Ac-ΔVal-NMe₂

molecular_conformation N1 N-acetyl CA1 N1->CA1 φ = -60° C1 C' CA1->C1 ψ = 125° CB CA1->CB N2 N-dimethylamide C1->N2 CG1 Cγ1 CB->CG1 CG2 Cγ2 CB->CG2 lab Key Torsion Angles

Conformation of Ac-ΔVal-NMe₂ highlighting key torsion angles.

Biological Significance and Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the involvement of (R)-2-amino-3-methyl-3-butenoic acid or its derivatives in specific biological signaling pathways. As non-proteinogenic amino acids, their roles are more likely to be as components of larger bioactive peptides or as enzyme inhibitors, where their constrained conformation can impart specific biological activities. Further research is required to elucidate their precise mechanisms of action and interactions with biological systems.

Conclusion

While the crystal structure of the parent amino acid (R)-2-amino-3-methyl-3-butenoic acid is not publicly available, the analysis of its N-acetyl, N',N'-dimethyl derivative provides a robust model for its conformational behavior. The distinct preference for a β-turn-like conformation underscores the structural importance of the α,β-dehydro functionality. This in-depth understanding is critical for the design and development of peptides and small molecule drugs with tailored three-dimensional structures and biological functions. The experimental protocols outlined here represent standard methodologies for the crystallographic analysis of such small organic molecules.

References

(R)-2-amino-3-methyl-3-butenoic Acid: A Review of Its Natural Occurrence and Biosynthetic Origins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-3-methyl-3-butenoic acid is a non-proteinogenic, unsaturated amino acid of interest for its potential applications in synthetic chemistry and drug development. Despite its intriguing structure, a comprehensive review of the scientific literature reveals no direct evidence of its natural occurrence. This technical guide summarizes the current state of knowledge, focusing on the natural occurrence of its structural isomer, dehydrovaline, and explores plausible biosynthetic pathways. By examining related metabolic routes, such as those for branched-chain amino acids and other unsaturated natural products, we propose a hypothetical enzymatic pathway for the formation of (R)-2-amino-3-methyl-3-butenoic acid. This guide provides researchers with a theoretical framework and suggested experimental approaches to investigate the potential natural existence and biosynthesis of this compound.

Introduction

Unsaturated amino acids are a class of non-proteinogenic amino acids that play crucial roles in various biological processes and serve as valuable synthons in medicinal chemistry. (R)-2-amino-3-methyl-3-butenoic acid, with its vinyl group attached to a chiral center, represents a unique structural motif. However, extensive searches of natural product databases and the scientific literature have not yielded any reports of its isolation from a natural source.

In contrast, its structural isomer, α,β-dehydrovaline (ΔVal), has been identified in a natural product.[1][2] This finding suggests that the enzymatic machinery for producing a similar unsaturated five-carbon amino acid backbone exists in nature. This guide will delve into the known natural occurrence of dehydrovaline and the biosynthesis of related compounds to postulate a potential pathway for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid.

Natural Occurrence of a Structural Isomer: Dehydrovaline

While (R)-2-amino-3-methyl-3-butenoic acid remains elusive in nature, its isomer, dehydrovaline, has been reported as a constituent of a natural product.

Compound NameNatural SourceOrganism TypeReference
Lasiodine ALasiodiscus marmoratusPlant[1][2]

Table 1: Documented natural occurrence of dehydrovaline, a structural isomer of (R)-2-amino-3-methyl-3-butenoic acid.

The presence of dehydrovaline in Lasiodiscus marmoratus indicates that plants can possess the enzymatic capability to introduce a double bond into the valine scaffold.

Biosynthesis of Related Compounds: A Foundation for a Hypothetical Pathway

To understand how (R)-2-amino-3-methyl-3-butenoic acid might be synthesized in nature, it is instructive to examine the established biosynthetic pathways of structurally similar molecules.

Biosynthesis of Valine

Valine is a branched-chain amino acid (BCAA) synthesized from pyruvate. The pathway involves a series of enzymatic reactions, including condensation, isomerization, reduction, dehydration, and transamination. A key intermediate in this pathway is α-ketoisovalerate.

Biosynthesis of Tiglic Acid and Angelic Acid

Tiglic acid and angelic acid are cis-trans isomers of 2-methyl-2-butenoic acid and are found in various plants and in the defensive secretions of some insects.[3][4][5] Their biosynthesis is linked to the catabolism of isoleucine, another BCAA. A key step in their formation is the dehydration of a hydroxylated precursor.

A Hypothetical Biosynthetic Pathway for (R)-2-amino-3-methyl-3-butenoic Acid

Based on the biosynthesis of related compounds, a plausible pathway for the formation of (R)-2-amino-3-methyl-3-butenoic acid can be proposed. This hypothetical pathway originates from the valine biosynthetic pathway and involves a key hydroxylation step followed by dehydration.

The proposed precursor is (2R,3R)-2-amino-3-hydroxy-3-methylbutanoic acid (3-hydroxyvaline). Notably, 3-hydroxy-L-valine has been reported as a fungal metabolite, lending credence to the potential existence of this intermediate in nature.[6] An enzyme, likely a dehydratase, could then catalyze the removal of water to form the C=C double bond, yielding (R)-2-amino-3-methyl-3-butenoic acid.

Hypothetical Biosynthesis of (R)-2-amino-3-methyl-3-butenoic acid Pyruvate Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Valine Biosynthesis Pathway Enzymes L_Valine L-Valine alpha_Ketoisovalerate->L_Valine Transaminase Hydroxyvaline (2R,3R)-2-amino-3-hydroxy-3-methylbutanoic acid L_Valine->Hydroxyvaline Hypothetical Hydroxylase Target_Compound (R)-2-amino-3-methyl-3-butenoic acid Hydroxyvaline->Target_Compound Hypothetical Dehydratase

A hypothetical biosynthetic pathway for (R)-2-amino-3-methyl-3-butenoic acid.

Proposed Experimental Protocols for Investigation

To validate the proposed biosynthetic pathway and search for the natural occurrence of (R)-2-amino-3-methyl-3-butenoic acid, the following experimental workflow is suggested.

Workflow for Identification and Characterization

Experimental Workflow cluster_extraction Extraction and Isolation cluster_analysis Analysis and Identification cluster_biosynthesis Biosynthetic Investigation Sample_Collection Sample Collection (e.g., Lasiodiscus sp., fungi known to produce hydroxyvaline) Extraction Extraction with a polar solvent (e.g., 70% ethanol) Sample_Collection->Extraction Fractionation Chromatographic Fractionation (e.g., HPLC) Extraction->Fractionation LC_MS LC-MS/MS Analysis (Targeted search for m/z of the compound) Fractionation->LC_MS Isotope_Labeling Isotopic Labeling Studies (e.g., with labeled valine or pyruvate) Fractionation->Isotope_Labeling NMR NMR Spectroscopy (Structure elucidation of isolated compound) LC_MS->NMR Chiral_Chromatography Chiral Chromatography (Determination of stereochemistry) NMR->Chiral_Chromatography Enzyme_Assays Enzyme Assays (Using cell-free extracts or purified enzymes) Isotope_Labeling->Enzyme_Assays Gene_Identification Gene Identification and Expression (Transcriptomics and proteomics to identify potential hydroxylases and dehydratases) Enzyme_Assays->Gene_Identification

Proposed experimental workflow for the investigation of (R)-2-amino-3-methyl-3-butenoic acid.
Detailed Methodologies

5.2.1. Sample Preparation and Extraction:

  • Collect fresh or lyophilized biological material (e.g., leaves of Lasiodiscus marmoratus, mycelia of fungi known to produce 3-hydroxyvaline).

  • Homogenize the material in a suitable polar solvent, such as 70% ethanol or methanol/water, to extract small molecules, including amino acids.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Concentrate the supernatant under reduced pressure.

5.2.2. Chromatographic Separation and Detection:

  • Subject the concentrated extract to reversed-phase high-performance liquid chromatography (HPLC) for initial fractionation.

  • Monitor the fractions using a mass spectrometer (MS) to screen for the predicted mass-to-charge ratio (m/z) of (R)-2-amino-3-methyl-3-butenoic acid.

  • For fractions containing the target m/z, perform further purification using orthogonal chromatographic methods (e.g., hydrophilic interaction liquid chromatography - HILIC).

5.2.3. Structural Elucidation:

  • Acquire high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the isolated compound.

  • Perform one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure.

  • To establish the stereochemistry, use chiral chromatography (e.g., with a cyclodextrin-based column) and compare the retention time with that of a synthetic standard of (R)-2-amino-3-methyl-3-butenoic acid.

5.2.4. Biosynthetic Studies:

  • In vivo labeling: Feed the organism with isotopically labeled precursors, such as [¹³C]-valine or [¹³C]-pyruvate. Analyze the incorporation of the label into the target compound using MS and NMR.

  • In vitro enzyme assays: Prepare cell-free extracts from the organism. Incubate the extracts with a synthetic substrate, such as (2R,3R)-2-amino-3-hydroxy-3-methylbutanoic acid, and monitor for the formation of the target compound by LC-MS.

  • Gene discovery: Utilize transcriptomic and proteomic analyses of the organism under conditions of putative compound production to identify candidate hydroxylase and dehydratase enzymes. Express these candidate genes in a heterologous host (e.g., E. coli) and test their activity.

Conclusion

While the natural occurrence of (R)-2-amino-3-methyl-3-butenoic acid has not been documented, the existence of its structural isomer, dehydrovaline, in nature, along with established biosynthetic principles, provides a strong basis for a hypothetical pathway for its formation. The proposed pathway, involving the hydroxylation and subsequent dehydration of a valine-derived precursor, offers a testable model for future research. The experimental workflows detailed in this guide provide a comprehensive strategy for researchers to explore the potential natural existence of this intriguing amino acid and to elucidate its biosynthetic origins. Such investigations could uncover novel enzymatic activities and expand the known repertoire of naturally occurring unsaturated amino acids, with potential implications for synthetic biology and drug discovery.

References

(R)-2-amino-3-methyl-3-butenoic Acid: A Technical Guide on a Chiral Enigma in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(R)-2-amino-3-methyl-3-butenoic acid, also known as D-dehydrovaline, is a chiral, non-proteinogenic unsaturated amino acid. While its L-enantiomer has been noted in scientific literature, the biological activities and potential therapeutic applications of the D-form remain largely uncharted territory. This technical guide synthesizes the available information on related compounds, particularly its L-enantiomer, and the broader class of D-amino acids, to provide a foundational understanding and a framework for future investigation into the biological significance of (R)-2-amino-3-methyl-3-butenoic acid. This document outlines the potential implications of its stereochemistry, proposes putative mechanisms of action based on analogous molecules, and provides generalized experimental protocols for its synthesis and biological evaluation.

Introduction: The Significance of Stereochemistry and Unnatural Amino Acids

The biological function of amino acids is exquisitely dependent on their stereochemistry. The vast majority of naturally occurring amino acids are in the L-configuration, and the cellular machinery, including enzymes and receptors, has evolved to be highly specific for these L-isomers. D-amino acids, their mirror images, are less common in higher organisms but play crucial roles in the cell walls of bacteria and as signaling molecules in the nervous and endocrine systems.[1][2]

The incorporation of D-amino acids into peptides and other pharmaceuticals is a well-established strategy to enhance their stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][][4] This resistance to proteolysis can significantly prolong the half-life and bioavailability of peptide-based drugs. Furthermore, unnatural amino acids, including α,β-unsaturated variants like dehydrovaline, introduce conformational constraints into peptides, which can lock them into bioactive conformations and enhance their binding affinity for specific targets.[5]

(R)-2-amino-3-methyl-3-butenoic acid, as a D-amino acid and an unsaturated analog of valine, represents a compelling candidate for investigation in drug discovery and chemical biology. Its unique structure suggests potential for novel biological activities, distinct from its L-enantiomer.

Comparative Biological Activity: The Case of the (S)-Enantiomer

The stark differences in biological activity commonly observed between L- and D-enantiomers of amino acids suggest that (R)-2-amino-3-methyl-3-butenoic acid is unlikely to share the exact same targets as its (S)-counterpart. It may interact with different enzymes, potentially those involved in D-amino acid metabolism, or exhibit novel pharmacological effects.

Putative Biological Targets and Mechanisms of Action

Given its structure as a D-amino acid analog, several potential avenues of biological activity for (R)-2-amino-3-methyl-3-butenoic acid can be hypothesized:

  • Inhibition of D-amino Acid Utilizing Enzymes: It may act as a competitive or irreversible inhibitor of enzymes that process D-amino acids, such as D-amino acid oxidase or D-amino acid transaminases, which are involved in bacterial cell wall metabolism and neurotransmission.[8]

  • Modulation of Bacterial Cell Wall Synthesis: D-amino acids are integral components of peptidoglycan in bacterial cell walls. (R)-2-amino-3-methyl-3-butenoic acid could interfere with the enzymes responsible for peptidoglycan synthesis, such as racemases and ligases, leading to antibacterial activity.[1]

  • Neuromodulatory Effects: Certain D-amino acids, like D-serine, are important co-agonists of the NMDA receptor in the central nervous system.[2] It is plausible that D-dehydrovaline could interact with this or other neurotransmitter receptors.

  • Enzyme Inactivation: The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, making it susceptible to nucleophilic attack from residues in an enzyme's active site, potentially leading to irreversible inhibition.

Quantitative Data on Related Dehydroamino Acids

While no specific quantitative data (e.g., IC₅₀, Kᵢ) for (R)-2-amino-3-methyl-3-butenoic acid has been found, the following table summarizes data for other compounds with α,β-unsaturated amino acid moieties to provide a contextual reference for potential potency.

Compound/DerivativeTarget Enzyme/SystemActivity TypeValue (nM)Reference Context
3-{[(5-Cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]methyl}benzoic acid2-amino-3-carboxymuconate-6-semialdehyde decarboxylaseIC₅₀45.0This compound, while structurally different, demonstrates potent enzyme inhibition.
3-[(5-Bromo-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid2-amino-3-carboxymuconate-6-semialdehyde decarboxylaseIC₅₀99.0Highlights the potential for substituted unsaturated systems to be potent inhibitors.

This table is illustrative and features compounds that are not direct analogs but share the characteristic of being inhibitors of specific enzymes. Data is sourced from publicly available databases on enzyme inhibitors.

Experimental Protocols

Detailed experimental protocols for (R)-2-amino-3-methyl-3-butenoic acid are not available. However, the following sections provide generalized methodologies for the synthesis and biological evaluation of unnatural amino acids, which can be adapted for the target compound.

Chemical Synthesis

The synthesis of α,β-dehydroamino acids can be challenging. A common strategy involves the dehydration of β-hydroxy-α-amino acid precursors.

Protocol: Stereospecific Synthesis from a β-Hydroxy-α-amino Acid Precursor

  • Protection of the Amino and Carboxyl Groups: The starting β-hydroxy-D-valine is first protected. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified (e.g., methyl ester).

  • Activation of the Hydroxyl Group: The β-hydroxyl group is converted into a good leaving group. This can be achieved by mesylation or tosylation.

  • Elimination Reaction: The protected and activated precursor is treated with a non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce an E2 elimination, forming the double bond.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid for the Boc group and saponification for the ester) to yield (R)-2-amino-3-methyl-3-butenoic acid.

This protocol is a generalized representation. Specific reagents, solvents, and reaction conditions would need to be optimized.

Biological Evaluation: Antimicrobial Activity

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media.

  • Serial Dilution: (R)-2-amino-3-methyl-3-butenoic acid is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

Potential Signaling Pathway Interaction

Putative_Mechanism

Caption: Putative interference of (R)-2-amino-3-methyl-3-butenoic acid with bacterial cell wall synthesis.

Experimental Workflow for Biological Activity Screening

Experimental_Workflow start Synthesis of (R)-2-amino-3-methyl-3-butenoic acid purification Purification & Characterization (HPLC, NMR, MS) start->purification primary_screening Primary Biological Screening (e.g., Antimicrobial MIC Assay) purification->primary_screening cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) primary_screening->cytotoxicity secondary_screening Secondary Screening (Enzyme Inhibition Assays) primary_screening->secondary_screening If Active mechanistic_studies Mechanism of Action Studies secondary_screening->mechanistic_studies hit_compound Identification of Biological Activity mechanistic_studies->hit_compound

Caption: A generalized workflow for the synthesis and biological evaluation of a novel amino acid analog.

Conclusion and Future Directions

(R)-2-amino-3-methyl-3-butenoic acid represents a molecule of significant interest at the intersection of chemistry and biology. While direct evidence of its biological activity is currently lacking, its identity as a D-amino acid and an unsaturated analog of valine provides a strong rationale for its investigation. Its potential to resist enzymatic degradation and interact with specific biological targets in novel ways makes it a promising candidate for the development of new therapeutics, particularly in the realm of antimicrobials or as a tool for probing biological systems.

Future research should prioritize the development of robust synthetic routes to obtain pure (R)-2-amino-3-methyl-3-butenoic acid. Subsequent studies should focus on broad-spectrum biological screening, including antimicrobial and antifungal assays, cytotoxicity evaluations, and screens against panels of enzymes known to interact with D-amino acids. Elucidating the specific molecular targets and mechanisms of action will be crucial in unlocking the full potential of this enigmatic chiral molecule. The exploration of (R)-2-amino-3-methyl-3-butenoic acid could not only yield new therapeutic leads but also deepen our understanding of the biological roles of D-amino acids and the principles of stereospecific molecular recognition.

References

Spectroscopic and Analytical Profile of (R)-2-amino-3-methyl-3-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the non-proteinogenic amino acid, (R)-2-amino-3-methyl-3-butenoic acid. Due to a lack of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a summary of expected Infrared (IR) absorption frequencies. To provide a relevant experimental context, spectroscopic data for the structurally similar compound, (R)-vinylglycine, is also included for comparative purposes. Detailed, generalized experimental protocols for NMR, IR, and MS analyses of novel amino acids are provided to guide researchers in their own characterization efforts.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid is a chiral, unsaturated amino acid with potential applications in synthetic organic chemistry and drug discovery. Its structural features, including a vinyl group and a stereocenter, make it an interesting building block for the synthesis of complex molecules and peptidomimetics. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and elucidation of its role in chemical and biological systems.

Important Note: Extensive searches of scientific literature and chemical databases did not yield any publicly available experimental NMR, IR, or MS spectra for (R)-2-amino-3-methyl-3-butenoic acid. The data presented in this guide for the target compound are therefore predicted based on computational models.

Predicted Spectroscopic Data for (R)-2-amino-3-methyl-3-butenoic Acid

The following tables summarize the predicted spectroscopic data for (R)-2-amino-3-methyl-3-butenoic acid. These predictions are generated using widely accepted computational algorithms and can serve as a valuable reference for the identification of this compound in experimental settings.

Table 1: Predicted ¹H NMR Spectral Data for (R)-2-amino-3-methyl-3-butenoic Acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.90 - 5.10m2H=CH₂
~4.00 - 4.20s1Hα-CH
~1.80 - 1.90s3H-CH₃

Note: Predictions are based on standard models (e.g., ChemDraw). Actual chemical shifts and multiplicities can vary depending on the solvent, concentration, and pH.

Table 2: Predicted ¹³C NMR Spectral Data for (R)-2-amino-3-methyl-3-butenoic Acid

Chemical Shift (ppm)Assignment
~170 - 175C=O (Carboxylic Acid)
~135 - 140=C(CH₃)
~115 - 120=CH₂
~55 - 60α-C
~20 - 25-CH₃

Note: These are estimated values and are subject to variation based on experimental conditions.

Table 3: Predicted Mass Spectrometry Data for (R)-2-amino-3-methyl-3-butenoic Acid

ParameterValue
Molecular FormulaC₅H₉NO₂
Molecular Weight115.13 g/mol
Exact Mass115.0633 u
Predicted [M+H]⁺116.0706 u
Predicted [M-H]⁻114.0550 u

Note: Fragmentation patterns will depend on the ionization technique used (e.g., ESI, CI).

Table 4: Expected Infrared (IR) Absorption Bands for (R)-2-amino-3-methyl-3-butenoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3300BroadO-H stretch (Carboxylic Acid)
2800 - 3100MediumN-H stretch (Amine)
1680 - 1720StrongC=O stretch (Carboxylic Acid)
1640 - 1680MediumC=C stretch (Alkene)
1550 - 1640MediumN-H bend (Amine)
~910 and ~990Medium=C-H bend (out-of-plane)

Spectroscopic Data for a Structural Analog: (R)-Vinylglycine

For comparative purposes, the following table summarizes available spectroscopic information for (R)-vinylglycine ((R)-2-amino-3-butenoic acid), a close structural analog.

Table 5: Spectroscopic Data for (R)-Vinylglycine

TechniqueData Highlights
¹H NMR Vinylic protons (~5.0-6.0 ppm), α-proton (~3.5-4.0 ppm). Specific shifts are solvent and pH dependent.
¹³C NMR Carboxyl carbon (~170-175 ppm), vinylic carbons (~120-140 ppm), α-carbon (~50-55 ppm).
IR Characteristic absorptions for O-H, N-H, C=O, and C=C functional groups, similar to those predicted for the target molecule.
MS Molecular Ion [M]⁺ at m/z 101.0477.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel amino acid like (R)-2-amino-3-methyl-3-butenoic acid.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified amino acid in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH protons will exchange with deuterium in D₂O).

    • Add a small amount of an internal standard (e.g., TMS or a deuterated standard) if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the proton environment. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

    • If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

4.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount (1-2 mg) of the dry amino acid with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the IR spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

4.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the amino acid (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound. Common ionization techniques for amino acids include Electrospray Ionization (ESI) and Chemical Ionization (CI).

    • To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of (R)-2-amino-3-methyl-3-butenoic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (High Resolution) Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Conclusion

While experimental spectroscopic data for (R)-2-amino-3-methyl-3-butenoic acid is not currently available in the public domain, this guide provides a robust framework for its potential identification and characterization. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a valuable resource for researchers working with this and other novel amino acids. It is recommended that any experimentally obtained data be compared with the predicted values presented herein to aid in structural confirmation.

(R)-2-amino-3-methyl-3-butenoic Acid: A Thermodynamic Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-3-methyl-3-butenoic acid is a non-proteinogenic amino acid with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermodynamic properties is fundamental for predicting its stability, reactivity, and interactions with biological targets. While comprehensive experimental data for this specific molecule is not yet extensively documented in publicly available literature, this guide outlines the established experimental and computational methodologies for determining its thermodynamic profile. This document serves as a roadmap for researchers, providing detailed protocols and data presentation frameworks necessary for the comprehensive thermodynamic characterization of novel amino acid derivatives.

Introduction to the Thermodynamic Characterization of Novel Amino Acids

The thermodynamic properties of a molecule, such as its enthalpy, entropy, Gibbs free energy of formation, and heat capacity, govern its physical and chemical behavior. For a novel amino acid like (R)-2-amino-3-methyl-3-butenoic acid, these parameters are critical for:

  • Predicting Stability: Understanding the energetic landscape of the molecule is crucial for assessing its shelf-life and stability under various conditions.

  • Reaction Energetics: Thermodynamic data is essential for predicting the feasibility and outcomes of chemical reactions involving the amino acid.

  • Biomolecular Interactions: The thermodynamics of binding to target proteins or other biomolecules is a key determinant of a drug candidate's efficacy.

  • Solubility and Bioavailability: Thermodynamic properties influence how the molecule interacts with solvents, which in turn affects its solubility and bioavailability.

This guide provides a comprehensive overview of the state-of-the-art techniques used to determine these critical parameters.

Experimental Protocols for Thermodynamic Analysis

A combination of calorimetric and spectroscopic techniques is typically employed for the comprehensive experimental determination of the thermodynamic properties of amino acids.

Calorimetry

Calorimetry directly measures the heat changes associated with physical and chemical processes, providing fundamental thermodynamic data.

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal stability of a compound, including its melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[1][2]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of high-purity (R)-2-amino-3-methyl-3-butenoic acid into an aluminum DSC pan. The sample should be in a crystalline solid form. A matched, empty pan is used as a reference. For analyses in solution, the sample is dissolved in a well-defined buffer, and the reference cell is filled with the same buffer.[3]

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program: Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C). Heat the sample at a constant rate, typically between 1 and 10°C/min, to a final temperature well above the melting point.[1][4]

  • Data Acquisition: Continuously record the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The peak temperature is the melting point (Tm), and the area under the peak is integrated to determine the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can be determined from the shift in the baseline of the thermogram.[1]

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[5][6][7]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the macromolecule (e.g., a target protein) in a well-buffered solution in the ITC sample cell. Prepare a solution of (R)-2-amino-3-methyl-3-butenoic acid (the ligand) in the same buffer in the injection syringe. It is critical that the buffer composition is identical in both the cell and the syringe to minimize heats of dilution.[7]

  • Instrument Setup: Place the sample cell and the syringe in the ITC instrument and allow them to thermally equilibrate.

  • Titration: Perform a series of small, sequential injections of the ligand solution into the sample cell while continuously stirring.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: The raw data is a series of heat-flow spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Spectroscopy

Spectroscopic techniques provide information about the structure and conformation of the amino acid, which are essential for interpreting thermodynamic data.

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrational modes of the molecule's chemical bonds.[8][9] They are used to confirm the identity and purity of the sample and to study changes in conformation.

Experimental Protocol:

  • Sample Preparation: For FTIR, the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr to form a pellet. For Raman, the solid sample is placed directly in the path of the laser. For solution studies, the amino acid is dissolved in a suitable solvent (H2O or D2O for IR, though water is a weak Raman scatterer).[10]

  • Data Acquisition: An infrared or laser beam is directed at the sample, and the absorbed (FTIR) or scattered (Raman) radiation is measured by a detector.

  • Data Analysis: The resulting spectrum shows peaks at specific frequencies corresponding to the vibrational modes of the functional groups in (R)-2-amino-3-methyl-3-butenoic acid (e.g., C=C, C=O, N-H, C-H bonds).

CD spectroscopy is used to study chiral molecules. For a single amino acid, near-UV CD can provide information about the local environment of any chromophores. More commonly, it is used to assess the secondary and tertiary structure of proteins and how they change upon binding of a ligand like our target amino acid.[11][12][13]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the protein of interest in a suitable buffer.

  • Baseline Measurement: Record a CD spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the protein solution.

  • Titration (optional): To study binding, add aliquots of (R)-2-amino-3-methyl-3-butenoic acid to the protein solution and record the spectrum after each addition.

  • Data Analysis: Changes in the CD spectrum, particularly in the near-UV region (250-320 nm), can indicate conformational changes in the protein upon ligand binding.[13][14]

Computational Protocol for Thermodynamic Prediction

In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) can be used to predict the thermodynamic properties of (R)-2-amino-3-methyl-3-butenoic acid.[15][16][17]

Computational Workflow:

  • Structure Generation: Create a 3D model of the (R)-2-amino-3-methyl-3-butenoic acid molecule.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule.[15]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

  • Thermodynamic Property Calculation: From the results of the frequency calculation, the standard thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a given temperature (e.g., 298.15 K).[15][17]

Data Presentation

The quantitative data obtained from the aforementioned experimental and computational methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Calculated Thermodynamic Properties of (R)-2-amino-3-methyl-3-butenoic acid (Illustrative Example)

Thermodynamic PropertySymbolCalculated Value (Illustrative)UnitsMethod
Enthalpy of Formation (gas)ΔfH°(g)ValuekJ/molDFT
Standard Entropy (gas)S°(g)ValueJ/(mol·K)DFT
Gibbs Free Energy of Formation (gas)ΔfG°(g)ValuekJ/molDFT
Heat Capacity (gas, constant pressure)Cp(g)ValueJ/(mol·K)DFT

Note: The values in this table are placeholders and would be populated with data from DFT calculations.

Table 2: Experimental Thermal Properties of (R)-2-amino-3-methyl-3-butenoic acid (Illustrative Example)

PropertySymbolExperimental Value (Illustrative)UnitsMethod
Melting PointTmValue°CDSC
Enthalpy of FusionΔHfusValuekJ/molDSC

Note: The values in this table are placeholders and would be populated with data from DSC experiments.

Table 3: Thermodynamics of Binding to a Target Protein (Illustrative Example)

ParameterSymbolValue (Illustrative)UnitsMethod
Association ConstantKaValueM-1ITC
Dissociation ConstantKdValueMITC
Enthalpy of BindingΔHValuekJ/molITC
Entropy of BindingΔSValueJ/(mol·K)ITC
Gibbs Free Energy of BindingΔGValuekJ/molITC
StoichiometrynValueITC

Note: The values in this table are placeholders and would be populated with data from ITC experiments.

Visualizations of Experimental and Computational Workflows

The following diagrams illustrate the logical flow of the key experimental and computational protocols described in this guide.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis cluster_results Results prep Weigh 1-5mg of sample into DSC pan load Load pans into DSC instrument prep->load ref Prepare empty reference pan ref->load program Set thermal program (e.g., 25-250°C at 10°C/min) load->program run Execute thermal scan program->run acquire Acquire thermogram (Heat Flow vs. Temp) run->acquire analyze Integrate peak and analyze baseline acquire->analyze Tm Melting Point (Tm) analyze->Tm dH Enthalpy of Fusion (ΔHfus) analyze->dH Cp Heat Capacity (Cp) analyze->Cp

Figure 1: Workflow for Differential Scanning Calorimetry (DSC).

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis cluster_results Thermodynamic Parameters prep_protein Prepare protein solution in cell load Load cell and syringe into ITC prep_protein->load prep_ligand Prepare amino acid solution in syringe prep_ligand->load buffer Ensure identical buffer in cell and syringe buffer->prep_protein buffer->prep_ligand equilibrate Thermal equilibration load->equilibrate titrate Inject ligand into cell in aliquots equilibrate->titrate acquire Record heat change per injection titrate->acquire isotherm Generate binding isotherm acquire->isotherm fit Fit data to binding model isotherm->fit Ka Binding Affinity (Ka) fit->Ka dH Enthalpy (ΔH) fit->dH n Stoichiometry (n) fit->n dG_dS Calculate ΔG and ΔS fit->dG_dS

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC).

DFT_Workflow cluster_setup Model Setup cluster_calc Calculation cluster_analysis Analysis cluster_results Predicted Properties build Build 3D structure of the amino acid choose_method Select DFT functional and basis set build->choose_method geom_opt Geometry Optimization choose_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify true minimum (no imaginary frequencies) freq_calc->verify_min extract_thermo Extract thermochemical data freq_calc->extract_thermo enthalpy Enthalpy (H) extract_thermo->enthalpy entropy Entropy (S) extract_thermo->entropy gibbs Gibbs Free Energy (G) extract_thermo->gibbs zpve ZPVE extract_thermo->zpve

Figure 3: Workflow for DFT-based Thermodynamic Property Calculation.

References

(R)-2-amino-3-methyl-3-butenoic Acid: A Technical Review of its Potential as an Asparagine Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(R)-2-amino-3-methyl-3-butenoic acid , also known as (R)-dehydrovaline, is a non-proteinogenic amino acid that has garnered interest within the scientific community for its potential as an enzyme inhibitor. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, biological activity, and the methodologies used to evaluate its effects, particularly as a potential inhibitor of asparagine synthetase (ASNS). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Asparagine synthetase (ASNS) is a crucial enzyme in cellular metabolism, responsible for the ATP-dependent synthesis of L-aspartate and L-glutamine into L-asparagine and L-glutamate.[1] ASNS plays a significant role in nitrogen assimilation and distribution in plants and is essential for the proliferation of certain cancer cells, making it a compelling target for therapeutic intervention.[2][3] The dependence of some tumor cells on extracellular asparagine, due to low ASNS expression, is the principle behind the use of L-asparaginase in the treatment of acute lymphoblastic leukemia (ALL).[4] Consequently, inhibitors of ASNS are of considerable interest as potential therapeutic agents. (R)-2-amino-3-methyl-3-butenoic acid, as an analog of the natural substrate L-aspartate, is a candidate for the competitive inhibition of ASNS.

Physicochemical Properties

While specific experimental data for the purified (R)-isomer is limited in publicly available literature, the general physicochemical properties can be inferred from its structure and data on related compounds.

PropertyValueSource
Molecular FormulaC₅H₉NO₂PubChem
Molecular Weight115.13 g/mol PubChem
IUPAC Name(2R)-2-amino-3-methylbut-3-enoic acidPubChem
CAS Number60103-01-7 (HCl salt)ChemicalBook

Synthesis

The synthesis of α,β-dehydroamino acids such as (R)-2-amino-3-methyl-3-butenoic acid can be challenging. A common strategy involves the N-chlorination and subsequent dehydrochlorination of the corresponding saturated amino acid ester. The following is a generalized protocol based on the synthesis of a dehydrovaline-containing peptide.[5]

General Synthetic Workflow

G Val_OMe Valine Methyl Ester N_Chloro_Val_OMe N-Chlorovaline Methyl Ester Val_OMe->N_Chloro_Val_OMe t-Butyl hypochlorite Dehydrovaline_OMe Dehydrovaline Methyl Ester N_Chloro_Val_OMe->Dehydrovaline_OMe DBU Final_Product (R)-2-amino-3-methyl- 3-butenoic acid Dehydrovaline_OMe->Final_Product Hydrolysis

Caption: General workflow for the synthesis of dehydrovaline.

Experimental Protocol: Synthesis of a Dehydrovaline Derivative[5]
  • Preparation of Valine Methyl Ester: Valine methyl ester hydrochloride (11.9 mmol) is dissolved in chloroform (30 ml) and treated with saturated sodium carbonate solution (30 ml). The chloroform layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • N-chlorination: The resulting valine methyl ester is dissolved in dry ether (30 ml) and cooled in an ice bath. t-Butyl hypochlorite (11.9 mmol) is added dropwise over 1 hour in the dark. The reaction mixture is then concentrated in vacuo. The residue is redissolved in chloroform, washed with 0.5N HCl and water, dried over anhydrous sodium sulfate, and evaporated to yield N-chlorovaline methyl ester.

  • Dehydrochlorination: The N-chlorovaline methyl ester is dissolved in dry ether (30 ml). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (11.9 mmol) is added, and the mixture is stirred for 3 hours. The resulting DBU-HCl salt is filtered off to yield a solution of dehydrovaline methyl ester.

  • Peptide Coupling (Example): For the synthesis of Boc-Ala-ΔVal-OMe, a solution of Boc-Ala-OH (11.9 mmol) and N-methylmorpholine (11.9 mmol) is cooled to -10°C, and isobutylchloroformate (11.9 mmol) is added. After 10 minutes, the previously prepared dehydrovaline methyl ester solution is added. The reaction is stirred for 2 hours in an ice bath and then overnight at room temperature.

  • Work-up and Purification: The solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.

To obtain the free amino acid, the methyl ester would need to be hydrolyzed, and the protecting groups (if any) removed, followed by chiral separation to isolate the (R)-enantiomer.

Biological Activity and Mechanism of Action

The primary hypothesized biological activity of (R)-2-amino-3-methyl-3-butenoic acid is the inhibition of asparagine synthetase (ASNS). As an analog of L-aspartate, it is expected to act as a competitive inhibitor at the enzyme's active site.[6]

Asparagine Synthetase Inhibition

While direct quantitative data for the inhibition of ASNS by (R)-2-amino-3-methyl-3-butenoic acid is not available in the reviewed literature, related aspartyl adenylate analogues have been shown to be potent competitive inhibitors of bacterial ASNS with Ki values in the nanomolar range.[7]

Signaling Pathway Context

The inhibition of ASNS can have significant downstream effects on cellular signaling. ASNS expression is regulated by the ATF4 transcription factor, which is activated in response to amino acid deprivation and other cellular stresses.[4] By inhibiting ASNS, (R)-2-amino-3-methyl-3-butenoic acid could potentially mimic a state of asparagine starvation, impacting pathways that are sensitive to amino acid levels, such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[8]

G cluster_0 Cellular Environment Inhibitor (R)-2-amino-3-methyl- 3-butenoic acid ASNS Asparagine Synthetase (ASNS) Inhibitor->ASNS Inhibition Asparagine L-Asparagine ASNS->Asparagine Synthesis Aspartate L-Aspartate Aspartate->ASNS Glutamine L-Glutamine Glutamine->ASNS CellGrowth Cell Growth and Proliferation Asparagine->CellGrowth Promotes

References

Chiral Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α-amino acid of interest in medicinal chemistry and drug development. The focus is on a robust and highly stereoselective method utilizing a chiral auxiliary, specifically the Schöllkopf bis-lactim ether system. This approach offers excellent control over the stereochemistry at the α-carbon, consistently achieving high diastereomeric excess.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-α-vinylalanine, is a valuable chiral building block. Its structural features, including the quaternary α-carbon and the vinyl group, make it an attractive component for the synthesis of novel peptides, enzyme inhibitors, and other biologically active molecules. The challenge in its synthesis lies in the stereoselective construction of the chiral center. This guide details a reliable method to achieve this, based on the well-established Schöllkopf chiral auxiliary approach.

Synthetic Strategy: The Schöllkopf Bis-Lactim Ether Method

The core of this synthetic strategy revolves around the diastereoselective alkylation of a chiral glycine enolate equivalent. The Schöllkopf method employs a bis-lactim ether derived from L-valine and glycine, which serves as a chiral auxiliary. The steric bulk of the isopropyl group from the valine residue effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face with high selectivity. This results in the formation of the desired (R)-configured α-amino acid precursor.

The overall synthetic workflow can be summarized in three key stages:

  • Preparation of the Chiral Auxiliary: Synthesis of the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, the Schöllkopf bis-lactim ether, from L-valine and glycine methyl ester.

  • Diastereoselective Alkylation: Deprotonation of the bis-lactim ether followed by alkylation with a suitable electrophile to introduce the 1-methylvinyl side chain.

  • Hydrolysis and Product Isolation: Acidic hydrolysis of the alkylated intermediate to release the target (R)-2-amino-3-methyl-3-butenoic acid methyl ester and recover the chiral auxiliary.

G cluster_0 Stage 1: Auxiliary Preparation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Hydrolysis & Isolation L_Valine L-Valine Diketopiperazine Cyclic Dipeptide (Diketopiperazine) L_Valine->Diketopiperazine Glycine_Me_ester Glycine Methyl Ester Glycine_Me_ester->Diketopiperazine Bis_lactim_ether Schöllkopf Auxiliary ((S)-Bis-lactim ether) Diketopiperazine->Bis_lactim_ether O-Methylation Bis_lactim_ether_node Schöllkopf Auxiliary Lithiation Deprotonation (n-BuLi) Bis_lactim_ether_node->Lithiation Alkylation Alkylation (2-Bromopropene) Lithiation->Alkylation Alkylated_product Alkylated Bis-lactim Ether Alkylation->Alkylated_product Alkylated_product_node Alkylated Intermediate Hydrolysis Acidic Hydrolysis (aq. HCl) Alkylated_product_node->Hydrolysis Target_ester (R)-2-amino-3-methyl-3-butenoic acid Methyl Ester Hydrolysis->Target_ester Auxiliary_recovery Recovered Chiral Auxiliary (L-Valine Methyl Ester) Hydrolysis->Auxiliary_recovery

Figure 1: Overall synthetic workflow for (R)-2-amino-3-methyl-3-butenoic acid.

Experimental Protocols

Preparation of (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)

The preparation of the chiral auxiliary is a well-established multi-step process.[1]

  • Formation of the Diketopiperazine: L-valine is reacted with glycine methyl ester to form the corresponding dipeptide, which is then cyclized under thermal conditions to yield cyclo(L-Val-Gly), a 2,5-diketopiperazine.

  • O-Methylation: The diketopiperazine is then treated with a strong methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), in an inert solvent like dichloromethane to afford the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. The product is a colorless oil that should be purified by distillation under reduced pressure.

Diastereoselective Alkylation

This is the key stereochemistry-defining step. The protocol is adapted from the general procedure described by Schöllkopf and co-workers.[1]

  • Deprotonation: A solution of the Schöllkopf auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.05 eq., as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated species.

  • Alkylation: 2-Bromopropene (1.2 eq.) is then added to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkylated bis-lactim ether. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Experimental Workflow reagents Reagents: - Schöllkopf Auxiliary - Anhydrous THF - n-Butyllithium - 2-Bromopropene - Sat. aq. NH4Cl - Diethyl Ether - Anhydrous Na2SO4 start Start dissolve Dissolve auxiliary in anhydrous THF at -78°C start->dissolve deprotonate Add n-BuLi dropwise, stir for 30 min dissolve->deprotonate alkylate Add 2-bromopropene, stir for 2-4 h at -78°C deprotonate->alkylate warm Allow to warm to room temperature overnight alkylate->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with diethyl ether quench->extract dry Dry organic phase over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Alkylated Product purify->end

Figure 2: Workflow for the diastereoselective alkylation step.
Hydrolysis and Product Isolation

The final step involves the cleavage of the chiral auxiliary to release the desired amino acid ester.

  • Hydrolysis: The purified alkylated bis-lactim ether is dissolved in 0.1 M aqueous hydrochloric acid and stirred at room temperature for 48-72 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Auxiliary Removal: After complete hydrolysis, the reaction mixture is washed with diethyl ether to remove the chiral auxiliary (L-valine methyl ester).

  • Product Isolation: The aqueous layer is then neutralized with a suitable base (e.g., sodium bicarbonate) and the product, (R)-2-amino-3-methyl-3-butenoic acid methyl ester, can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried, filtered, and concentrated to give the crude product, which can be further purified if necessary. For the free amino acid, the ester can be hydrolyzed under standard basic conditions followed by neutralization.

Quantitative Data

The Schöllkopf method is renowned for its high stereoselectivity. While specific data for the alkylation with 2-bromopropene is not extensively reported, analogous alkylations with other electrophiles provide a strong indication of the expected outcome.

StageParameterTypical ValueReference
Alkylation Diastereomeric Excess (d.e.)> 95%[1]
Alkylation Yield60 - 85% (for similar electrophiles)[1]
Hydrolysis YieldHigh[1]
Overall Enantiomeric Excess (e.e.) of final product> 95%[1]

Note: The yields are highly dependent on the specific reaction conditions and the purity of the reagents. The diastereomeric excess is determined by NMR analysis of the alkylated intermediate, while the enantiomeric excess of the final product is typically determined by chiral HPLC or GC analysis after derivatization.

Conclusion

The chiral synthesis of (R)-2-amino-3-methyl-3-butenoic acid can be effectively achieved with high stereocontrol using the Schöllkopf bis-lactim ether method. This approach offers a reliable and well-documented pathway for obtaining the target molecule in high enantiomeric purity. The key to the success of this synthesis lies in the highly diastereoselective alkylation of the chiral glycine enolate equivalent. The detailed protocols and expected quantitative outcomes presented in this guide provide a solid foundation for researchers and scientists in the field of drug development and medicinal chemistry to synthesize this valuable chiral building block.

References

An In-depth Technical Guide on (R)-2-amino-3-methyl-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 52795-52-5

Synonyms: (R)-Dehydrovaline, (R)-2-Amino-3-methyl-but-3-enoic acid, H-D-d-Val-OH

This technical guide provides a comprehensive overview of (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic α,β-unsaturated amino acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential biological significance. Due to the limited availability of detailed experimental data for this specific compound, this guide also draws upon information from the broader class of dehydrovaline derivatives and α,β-dehydroamino acids to provide a contextual understanding of its potential applications and mechanisms of action.

Physicochemical Properties

Quantitative data for (R)-2-amino-3-methyl-3-butenoic acid is primarily based on computational models. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₉NO₂--INVALID-LINK--
Molecular Weight 115.13 g/mol --INVALID-LINK--
XLogP3 0.8--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Exact Mass 115.063329 g/mol --INVALID-LINK--
Monoisotopic Mass 115.063329 g/mol --INVALID-LINK--
Topological Polar Surface Area 63.3 Ų--INVALID-LINK--
Heavy Atom Count 8--INVALID-LINK--
Complexity 133--INVALID-LINK--

Synthesis and Spectroscopic Data

General Synthetic Approach

A plausible synthetic route is outlined below. This is a generalized protocol and would require optimization for specific yields and purity.

Scheme 1: Generalized Synthesis of (R)-2-amino-3-methyl-3-butenoic acid

G A (R)-3-hydroxyvaline derivative C Protected (R)-2-amino-3-methyl-3-butenoic acid A->C Dehydration B Dehydrating agent (e.g., Ac₂O, NaOAc in THF) E (R)-2-amino-3-methyl-3-butenoic acid C->E Removal of protecting groups D Deprotection G A Dehydroamino Acid Incorporation B Restricted Torsional Angles (φ, ψ) A->B C Stabilization of Secondary Structures (e.g., β-turns, helices) B->C D Modulated Biological Activity C->D G cluster_0 Enzyme Active Site Nucleophilic Residue Nucleophilic Residue Covalent Adduct Irreversible Inhibition Nucleophilic Residue->Covalent Adduct Dehydroamino Acid Dehydroamino Acid Dehydroamino Acid->Covalent Adduct Nucleophilic Attack

Molecular weight of 3-Butenoic acid, 2-amino-3-methyl-, (R)-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (R)-2-amino-3-methyl-3-butenoic acid

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of (R)-2-amino-3-methyl-3-butenoic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(R)-2-amino-3-methyl-3-butenoic acid, an unsaturated amino acid, possesses a unique chemical structure that influences its biological activity. Its properties are summarized below.

PropertyValueSource
Molecular Formula C5H9NO2PubChem[1]
Molecular Weight 115.13 g/mol PubChem[1][2][3]
IUPAC Name (2R)-2-amino-3-methylbut-3-enoic acidChemicalBook[2]
CAS Number 60103-01-7 (for the hydrochloride salt)ChemicalBook[2]
Synonyms H-D-D-VAL-OH, H-3,4-DEHYDRO-D-VAL-OH HCLChemicalBook[2]

Synthesis and Experimental Protocols

The synthesis of chiral amino acids such as (R)-2-amino-3-methyl-3-butenoic acid is a critical area of research, often involving stereoselective methods to obtain the desired enantiomer. While specific, detailed experimental protocols for the synthesis of the (R)-enantiomer were not found in the immediate search results, general strategies for synthesizing related unsaturated amino acids can be adapted.

One common approach involves the pyrolysis of protected methionine derivatives. For example, a reported synthesis for a related compound, (R)-[4-²H₂] 2-amino-3-butenoic acid (vinylglycine), involved the conversion of (R)-methionine into its carbobenzyloxy methyl ester sulfoxide, followed by pyrolysis and deprotection to yield the target vinylglycine hydrochloride[4].

A generalized workflow for such a synthesis is depicted below.

Synthesis_Workflow cluster_protection Protection cluster_oxidation_pyrolysis Oxidation & Pyrolysis cluster_deprotection Deprotection R_Methionine (R)-Methionine Protected_Met N-Protected (R)-Methionine Methyl Ester R_Methionine->Protected_Met Protection (e.g., Cbz) Esterification Met_Sulfoxide Protected Met-Sulfoxide Protected_Met->Met_Sulfoxide Oxidation Vinylglycine_Derivative Protected Vinylglycine Derivative Met_Sulfoxide->Vinylglycine_Derivative Pyrolysis Final_Product (R)-2-amino-3-butenoic acid derivative Vinylglycine_Derivative->Final_Product Deprotection

Generalized synthetic workflow for unsaturated amino acids.

Biological and Pharmacological Context

Unsaturated amino acids are of significant interest in drug development due to their ability to act as enzyme inhibitors or as building blocks for peptide synthesis. The presence of a double bond can introduce conformational rigidity and alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

The structural analog, (S)-2-amino-3-methylbut-3-enoic acid, is noted for its diverse biological activities, although specific mechanisms are not fully characterized[5]. The stereochemistry is critical, as the (R)- and (S)-enantiomers can exhibit distinct biological effects[5]. The methyl group at the C3 position may introduce steric effects that influence enzyme binding[5].

Further research into the specific biological targets of (R)-2-amino-3-methyl-3-butenoic acid is warranted to elucidate its therapeutic potential.

Chromatographic Separation

The separation of enantiomers is crucial for both analytical and preparative purposes. For unsaturated amino acids like the title compound, chiral stationary phases (CSPs) are often employed in high-performance liquid chromatography (HPLC). For instance, cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated high enantioselectivity for similar compounds[5]. A logical workflow for method development in chiral chromatography is outlined below.

Chiral_Separation_Workflow Start Racemic Mixture of 2-amino-3-methyl-3-butenoic acid Column_Selection Select Chiral Stationary Phase (e.g., cellulose-based) Start->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase (e.g., solvent ratio, additives) Column_Selection->Mobile_Phase_Optimization Detection Detection (e.g., UV, MS) Mobile_Phase_Optimization->Detection Analysis Data Analysis (Enantiomeric excess, purity) Detection->Analysis Outcome Separated Enantiomers Analysis->Outcome

References

Stability and Degradation of (R)-2-amino-3-methyl-3-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability and degradation studies on (R)-2-amino-3-methyl-3-butenoic acid are not extensively available in the public domain. This guide is a comprehensive overview based on the chemical properties of the molecule, data on structurally similar compounds such as dehydrovaline and other β,γ-unsaturated amino acids, and established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH). The proposed degradation pathways and experimental protocols are therefore theoretical and require experimental verification.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid, a derivative of dehydrovaline, is a non-proteinogenic amino acid with potential applications in pharmaceutical and biotechnological research. Its structure, featuring a β,γ-unsaturated bond, presents unique stability characteristics that are critical to understand for its handling, formulation, and incorporation into larger molecules like peptides. This technical guide provides an in-depth analysis of the potential stability and degradation profile of (R)-2-amino-3-methyl-3-butenoic acid, offering a framework for researchers and drug development professionals.

Intrinsic Stability and Physicochemical Properties

Based on its structure, (R)-2-amino-3-methyl-3-butenoic acid is expected to be a crystalline solid at room temperature. The presence of both an amino and a carboxylic acid group allows for zwitterionic character, influencing its solubility in various solvents. The key structural feature dictating its reactivity and potential degradation is the trisubstituted double bond between C3 and C4.

Forced Degradation Studies and Potential Stability Profile

Forced degradation studies are essential to identify the intrinsic stability of a molecule and its likely degradation products.[1][2] The following sections outline the expected stability of (R)-2-amino-3-methyl-3-butenoic acid under various stress conditions.

Summary of Predicted Stability

The anticipated stability of (R)-2-amino-3-methyl-3-butenoic acid under different stress conditions is summarized in the table below. This is a qualitative prediction based on the chemistry of related unsaturated amino acids.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (HCl) Likely susceptible to degradation, particularly at elevated temperatures.Isomerization to α,β-unsaturated analog, hydration of the double bond, decarboxylation.
Basic (NaOH) Potentially more stable than in acidic conditions, but degradation is possible at higher temperatures and pH.Racemization at the α-carbon, isomerization, potential for Michael addition if conjugated.
Oxidative (H₂O₂) Highly susceptible to oxidation at the double bond.Epoxidation, oxidative cleavage leading to smaller carbonyl compounds (e.g., acetone, pyruvic acid).
Photolytic (UV/Vis) Potential for degradation upon exposure to light, especially UV.Isomerization (E/Z if applicable, though not for this specific molecule), polymerization, photo-oxidation.
Thermal (Heat) Degradation is expected at elevated temperatures.Decarboxylation, deamination, polymerization. The thermal degradation of amino acids generally follows first-order reaction kinetics.[3]
Potential Degradation Pathways

The chemical structure of (R)-2-amino-3-methyl-3-butenoic acid suggests several potential degradation pathways under stress conditions.

Under acidic conditions, protonation of the double bond could lead to a carbocation intermediate. This can then undergo several reactions:

  • Isomerization: A shift of the double bond to the α,β-position to form the more stable conjugated system, (R)-2-amino-3-methyl-2-butenoic acid.

  • Hydration: Addition of water across the double bond to form a hydroxylated derivative, (R)-2-amino-3-hydroxy-3-methylbutanoic acid.

  • Decarboxylation: Loss of carbon dioxide, which may be facilitated by heat.

In basic media, the primary concern would be racemization at the α-carbon. While the β,γ-unsaturation is less prone to Michael addition than a conjugated system, strong basic conditions at elevated temperatures could promote isomerization.

The electron-rich double bond is a prime target for oxidation. Common oxidizing agents like hydrogen peroxide can lead to:

  • Epoxidation: Formation of an epoxide ring across the double bond.

  • Oxidative Cleavage: Rupture of the double bond to yield smaller molecules such as acetone and a derivative of glyoxylic acid. The oxidation of unsaturated fatty acids often involves such cleavage.[4]

Exposure to light, particularly UV radiation, can provide the energy to induce isomerization or radical-mediated reactions, potentially leading to polymerization or photo-oxidation. The photodegradation of poly(vinyl chloride) films, for instance, is a well-studied process involving radical mechanisms.[5][6]

At elevated temperatures, amino acids can undergo decarboxylation and deamination.[7][8] For (R)-2-amino-3-methyl-3-butenoic acid, this would likely result in the formation of volatile byproducts and a polymeric residue. Studies on the thermal degradation of various amino acids indicate that they decompose endothermically.[3]

Experimental Protocols for Forced Degradation Studies

The following are detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies on (R)-2-amino-3-methyl-3-butenoic acid. These are based on general ICH guidelines and common practices in the pharmaceutical industry.[9][10]

General Procedure

For each condition, a solution of (R)-2-amino-3-methyl-3-butenoic acid (e.g., 1 mg/mL) should be prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.

Acidic Hydrolysis
  • Preparation: Prepare solutions of the compound in 0.1 M HCl and 1 M HCl.

  • Stress Conditions: Incubate the solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Processing: Neutralize the aliquots with an appropriate base (e.g., NaOH) to a pH of ~7 before analysis.

  • Analysis: Analyze by a stability-indicating HPLC method.

Basic Hydrolysis
  • Preparation: Prepare solutions of the compound in 0.1 M NaOH and 1 M NaOH.

  • Stress Conditions: Incubate the solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Processing: Neutralize the aliquots with an appropriate acid (e.g., HCl) to a pH of ~7 before analysis.

  • Analysis: Analyze by a stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Prepare a solution of the compound in a mixture of water and a suitable organic solvent (if necessary for solubility) containing 3% hydrogen peroxide.

  • Stress Conditions: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Processing: Quench the reaction by adding a reducing agent like sodium bisulfite, if necessary.

  • Analysis: Analyze by a stability-indicating HPLC method.

Photolytic Degradation
  • Preparation: Prepare solutions of the compound in a photostable solvent (e.g., water, acetonitrile). Also, expose the solid compound to light.

  • Stress Conditions: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Analyze the samples after the exposure period.

  • Sample Processing: No specific processing is typically required before analysis.

  • Analysis: Analyze by a stability-indicating HPLC method.

Thermal Degradation
  • Preparation: Place the solid compound in a controlled temperature and humidity chamber. Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions: Expose the solid and solution samples to a temperature of 80°C.

  • Time Points: Withdraw aliquots of the solution and samples of the solid at 0, 24, 48, and 72 hours.

  • Sample Processing: For the solid sample, dissolve it in a suitable solvent before analysis.

  • Analysis: Analyze by a stability-indicating HPLC method.

Recommended Analytical Methods

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary choice.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) would likely be required to resolve all components.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 210 nm for the amino acid backbone). A photodiode array (PDA) detector would be beneficial for assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of the degradation products.

Visualizations

The following diagrams illustrate the proposed degradation pathways and a general workflow for forced degradation studies.

G cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic (H+) Compound (R)-2-amino-3-methyl-3-butenoic acid Acid->Compound Base Basic (OH-) Base->Compound Oxidant Oxidative ([O]) Oxidant->Compound Light Photolytic (hν) Light->Compound Heat Thermal (Δ) Heat->Compound Isomer Isomerization Product (α,β-unsaturated) Compound->Isomer Acid/Base Hydrated Hydrated Product Compound->Hydrated Acid Cleavage Oxidative Cleavage Products (e.g., Acetone, Pyruvic acid derivative) Compound->Cleavage Oxidant Polymer Polymerization Products Compound->Polymer Light/Heat Decarboxylated Decarboxylated Product Compound->Decarboxylated Heat

Caption: Potential Degradation Pathways of (R)-2-amino-3-methyl-3-butenoic acid.

G cluster_workflow Forced Degradation Experimental Workflow start Start: Pure Compound prep Prepare Solutions (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) prep->stress sampling Sample at Time Points stress->sampling process Sample Processing (Neutralization, Quenching) sampling->process analysis Analyze by Stability-Indicating Method (e.g., HPLC) process->analysis identification Identify Degradants (e.g., LC-MS) analysis->identification end End: Stability Profile and Degradation Pathway identification->end

Caption: General Experimental Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data on the stability of (R)-2-amino-3-methyl-3-butenoic acid is limited, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of analogous compounds. The β,γ-unsaturated bond is the most likely site of degradation, particularly under oxidative and acidic conditions. The provided theoretical framework and experimental protocols offer a robust starting point for researchers to design and execute formal stability studies. It is imperative that these theoretical predictions are confirmed through rigorous experimental work to ensure the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule.

References

Navigating the Solubility Landscape of (R)-2-amino-3-methyl-3-butenoic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its empirical determination. It outlines established experimental protocols and discusses the expected solubility behavior based on general principles of amino acid chemistry. This guide is intended for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Physicochemical Properties and Solubility Profile

(R)-2-amino-3-methyl-3-butenoic acid is a chiral α,β-unsaturated amino acid. Its structure, featuring both a hydrophilic amino acid backbone and a more hydrophobic vinyl group with methyl substitution, suggests a nuanced solubility profile. Generally, the zwitterionic nature of amino acids at their isoelectric point leads to higher solubility in polar protic solvents like water and limited solubility in non-polar organic solvents. The presence of the unsaturated, branched hydrocarbon side chain in (R)-2-amino-3-methyl-3-butenoic acid is expected to increase its affinity for less polar organic solvents compared to simpler amino acids like glycine or alanine.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for (R)-2-amino-3-methyl-3-butenoic acid in a range of organic solvents has not been reported in peer-reviewed literature. To facilitate research and development, the following table provides a template for researchers to populate with their own experimentally determined data.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Methanol CH₃OH5.125Data to be determinedData to be determined
Ethanol C₂H₅OH4.325Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO7.225Data to be determinedData to be determined
N,N-Dimethylformamide (DMF) (CH₃)₂NC(O)H6.425Data to be determinedData to be determined
Acetone (CH₃)₂CO5.125Data to be determinedData to be determined
Acetonitrile CH₃CN5.825Data to be determinedData to be determined
Tetrahydrofuran (THF) C₄H₈O4.025Data to be determinedData to be determined
Dichloromethane (DCM) CH₂Cl₂3.125Data to be determinedData to be determined
Toluene C₇H₈2.425Data to be determinedData to be determined
Hexane C₆H₁₄0.125Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, including reaction optimization, purification, and formulation development. The following are detailed methodologies for key experiments to quantify the solubility of (R)-2-amino-3-methyl-3-butenoic acid.

Gravimetric Method for Solubility Determination

This is a classical and straightforward method for determining solubility.

Materials:

  • (R)-2-amino-3-methyl-3-butenoic acid

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Add an excess amount of (R)-2-amino-3-methyl-3-butenoic acid to a known volume (e.g., 5.00 mL) of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the amino acid.

  • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

  • Calculate the solubility in g/L using the following formula:

    Solubility (g/L) = (Mass of dried solute (g) / Volume of solvent used (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds with low solubility or when only small amounts of material are available.

Materials:

  • (R)-2-amino-3-methyl-3-butenoic acid

  • Selected organic solvents (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of (R)-2-amino-3-methyl-3-butenoic acid of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., a water/organic mixture).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Preparation: Prepare saturated solutions in the desired organic solvents as described in the gravimetric method (steps 1-4).

  • Dilution: After filtration, accurately dilute a known volume of the saturated solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC and determine the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of (R)-2-amino-3-methyl-3-butenoic acid.

experimental_workflow cluster_methods Quantification Methods start Start: Obtain (R)-2-amino-3-methyl- 3-butenoic acid and Solvents prep Prepare Supersaturated Solution (Excess solute in known volume of solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Settling) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm syringe filter) separate->filter gravimetric Gravimetric Method filter->gravimetric hplc HPLC Method filter->hplc dilute Dilute Saturated Solution filter->dilute evaporate Evaporate Solvent gravimetric->evaporate calibrate Prepare Standards & Calibrate HPLC hplc->calibrate weigh Weigh Dried Solute evaporate->weigh calculate_grav Calculate Solubility (mass/volume) weigh->calculate_grav end_node End: Report Solubility Data calculate_grav->end_node calibrate->dilute analyze Analyze by HPLC dilute->analyze calculate_hplc Calculate Solubility (from calibration curve) analyze->calculate_hplc calculate_hplc->end_node

Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for (R)-2-amino-3-methyl-3-butenoic acid in organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical framework and practical experimental protocols for its determination. The structural features of the molecule suggest a complex solubility profile that warrants empirical investigation. By following the outlined gravimetric and HPLC-based methodologies, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective handling, purification, and formulation of this and other novel amino acid derivatives in a variety of scientific and industrial applications. It is anticipated that as research into this and similar compounds progresses, a more complete public database of their physicochemical properties will become available.

An In-depth Technical Guide to (R)-2-amino-3-methyl-3-butenoic Acid: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-3-methyl-3-butenoic acid, a chiral non-proteinogenic amino acid, has garnered interest within the scientific community for its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound. While information specifically on the (R)-enantiomer is limited, this document compiles available data and draws parallels from its better-studied stereoisomer and structural analogs to provide a thorough understanding of its potential applications, particularly in drug development as an enzyme inhibitor.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid belongs to the class of β,γ-unsaturated amino acids. These molecules are characterized by a carbon-carbon double bond between the β and γ positions relative to the carboxyl group. This structural feature imparts unique chemical reactivity, making them valuable chiral building blocks in organic synthesis and often conferring specific biological activities. The presence of a vinyl group and a methyl group at the α- and β-positions, respectively, contributes to the steric and electronic properties of (R)-2-amino-3-methyl-3-butenoic acid, influencing its interactions with biological macromolecules.

The study of β,γ-unsaturated amino acids gained momentum with the discovery of naturally occurring analogs like L-vinylglycine, which demonstrated potent enzyme inhibitory activity.[1] This has driven research into the synthesis and biological evaluation of a variety of structurally related compounds, including (R)-2-amino-3-methyl-3-butenoic acid.

Discovery and History

The specific historical details surrounding the first discovery and synthesis of (R)-2-amino-3-methyl-3-butenoic acid are not well-documented in publicly available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) registry number: 60103-01-7.[2] Much of the early research in this area focused on its structural analog, vinylglycine (2-amino-3-butenoic acid). L-vinylglycine was isolated from the mushroom Rhodophyllus nidorosus in 1974 and was subsequently identified as an irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase.[1]

The synthesis of the racemic mixture of 2-amino-3-methyl-3-butenoic acid and the subsequent separation of its (R) and (S) enantiomers have been a key focus. The development of enzymatic resolution techniques has been instrumental in obtaining the enantiomerically pure forms of this and other chiral amino acids.

Synthesis and Experimental Protocols

The primary method for obtaining enantiomerically pure (R)-2-amino-3-methyl-3-butenoic acid involves the synthesis of the racemic mixture followed by enzymatic resolution.

Synthesis of Racemic 2-amino-3-methyl-3-butenoic Acid

A common route to α-amino acids is the Strecker synthesis. For 2-amino-3-methyl-3-butenoic acid, this would involve the reaction of 3-methyl-3-buten-2-one with an ammonia source and a cyanide source, followed by hydrolysis of the resulting aminonitrile.

Experimental Protocol: Strecker Synthesis (General Procedure)

  • Aldehyde/Ketone Preparation: The synthesis begins with the preparation of 3-methyl-3-buten-2-one.

  • Aminonitrile Formation: 3-methyl-3-buten-2-one is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., aqueous methanol). The reaction mixture is stirred at room temperature for several hours.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions (e.g., refluxing with concentrated hydrochloric acid), to yield the racemic amino acid hydrochloride.

  • Purification: The product is isolated and purified by crystallization or chromatography.

Enzymatic Resolution of Racemic N-Acetyl-2-amino-3-methyl-3-butenoic Acid

Enzymatic resolution using acylase I from sources like Aspergillus oryzae is an effective method for separating the enantiomers. This enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.

Experimental Protocol: Enzymatic Resolution

  • N-Acetylation: The racemic 2-amino-3-methyl-3-butenoic acid is first N-acetylated using acetic anhydride in a suitable buffer.

  • Enzymatic Hydrolysis: The resulting N-acetyl-DL-2-amino-3-methyl-3-butenoic acid is dissolved in water, and the pH is adjusted to the optimal range for acylase I (typically around 7.0-8.0). Cobalt (II) ions may be added as a cofactor. The immobilized acylase I enzyme is added, and the mixture is incubated at a controlled temperature (e.g., 37°C) with gentle stirring. The progress of the reaction is monitored by measuring the release of the L-amino acid or the consumption of the N-acetyl-L-amino acid.

  • Separation: After the desired degree of hydrolysis is achieved (typically around 50%), the enzyme is removed by filtration. The filtrate contains the free L-amino acid and the unreacted N-acetyl-D-amino acid. The difference in their chemical properties (e.g., solubility, charge) is exploited for their separation. For instance, the solution can be acidified, and the N-acetyl-D-amino acid can be extracted with an organic solvent.

  • Hydrolysis of N-Acetyl-(R)-amino Acid: The isolated N-acetyl-(R)-2-amino-3-methyl-3-butenoic acid is then chemically hydrolyzed (e.g., by refluxing with dilute acid) to yield the desired (R)-2-amino-3-methyl-3-butenoic acid.

  • Purification: The final product is purified by crystallization or ion-exchange chromatography.

Logical Workflow for Synthesis and Resolution:

G cluster_synthesis Racemic Synthesis cluster_resolution Enzymatic Resolution start 3-Methyl-3-buten-2-one strecker Strecker Synthesis (NH4Cl, NaCN) start->strecker hydrolysis_rac Acid Hydrolysis strecker->hydrolysis_rac racemate Racemic 2-amino-3-methyl-3-butenoic acid hydrolysis_rac->racemate acetylation N-Acetylation racemate->acetylation n_acetyl_racemate N-Acetyl-DL-amino acid acetylation->n_acetyl_racemate enzymatic_step Acylase I (Selective Hydrolysis of L-enantiomer) n_acetyl_racemate->enzymatic_step separation Separation enzymatic_step->separation n_acetyl_r N-Acetyl-(R)-amino acid separation->n_acetyl_r l_amino_acid L-amino acid separation->l_amino_acid hydrolysis_r Acid Hydrolysis n_acetyl_r->hydrolysis_r r_amino_acid (R)-2-amino-3-methyl-3-butenoic acid hydrolysis_r->r_amino_acid

Synthesis and Resolution Workflow

Biological Activity and Potential Applications

While specific biological data for (R)-2-amino-3-methyl-3-butenoic acid is scarce, the activities of its stereoisomer and structural analogs provide strong indications of its potential as an enzyme inhibitor.

Enzyme Inhibition

The primary proposed mechanism of action for β,γ-unsaturated amino acids is the irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes. These enzymes are crucial for amino acid metabolism.

Signaling Pathway: Inhibition of a PLP-Dependent Enzyme

The vinyl group of (R)-2-amino-3-methyl-3-butenoic acid can act as a "suicide substrate." The enzyme recognizes it as a substrate analog and initiates catalysis. This process, however, leads to the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.

G inhibitor (R)-2-amino-3-methyl-3-butenoic acid binding Binding to Active Site inhibitor->binding enzyme PLP-Dependent Enzyme (e.g., Aminotransferase) enzyme->binding intermediate Formation of Reactive Intermediate (Michael Acceptor) binding->intermediate inactivation Covalent Modification & Irreversible Inactivation intermediate->inactivation inactivation->enzyme Inactive Enzyme

Mechanism of PLP Enzyme Inhibition

One of the key targets for the related compound, vinylglycine, is aspartate aminotransferase (AST) , an enzyme involved in amino acid metabolism.[1] It is plausible that (R)-2-amino-3-methyl-3-butenoic acid could also inhibit this or other aminotransferases.[3]

Another potential target is S-adenosylmethionine (SAM) synthetase . The L-enantiomer of a related compound, 2-amino-4-methoxy-cis-but-3-enoic acid, is a potent inhibitor of this enzyme, acting as a methionine antagonist.[4][5] Given that the (S)-enantiomer of 2-amino-3-methyl-3-butenoic acid has been described as a methionine antagonist, it is conceivable that the (R)-enantiomer may also exhibit activity against enzymes involved in methionine metabolism.[6]

Quantitative Data on Related Compounds
InhibitorEnzyme IsozymeInhibition TypeKi (µM)
L-cisAMTBAdoMet Synthetase ICompetitive21
L-cisAMTBAdoMet Synthetase IICompetitive5.7

Table 1: Inhibitory activity of a related β,γ-unsaturated amino acid against S-adenosylmethionine (AdoMet) synthetase isozymes.[4]

Future Directions

The study of (R)-2-amino-3-methyl-3-butenoic acid presents several avenues for future research:

  • Definitive Synthesis and Characterization: A detailed report on the stereoselective synthesis and full characterization of the (R)-enantiomer is needed to facilitate further biological studies.

  • Biological Screening: A comprehensive screening of (R)-2-amino-3-methyl-3-butenoic acid against a panel of PLP-dependent enzymes and other enzymes involved in amino acid metabolism is warranted to identify its specific molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of (R)-2-amino-3-methyl-3-butenoic acid could provide valuable insights into the structural requirements for potent and selective enzyme inhibition.

  • Therapeutic Potential: Given the role of its potential target enzymes in various diseases, including cancer and infectious diseases, (R)-2-amino-3-methyl-3-butenoic acid and its derivatives could be explored as potential therapeutic agents.

Conclusion

(R)-2-amino-3-methyl-3-butenoic acid is a chiral, non-proteinogenic amino acid with significant potential as a tool for chemical biology and as a lead compound in drug discovery. While its history and specific biological profile are not as extensively documented as those of its analogs, the available evidence strongly suggests that it is likely to function as an enzyme inhibitor, particularly targeting enzymes involved in amino acid metabolism. The synthetic route via racemic synthesis followed by enzymatic resolution provides a viable path to obtaining this compound in enantiomerically pure form. Further research is essential to fully elucidate its biological functions and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for (R)-2-amino-3-methyl-3-butenoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-methyl-3-butenoic acid is an unsaturated amino acid analog. While direct experimental data on its enzyme inhibition properties are not extensively published, its structural similarity to known enzyme inhibitors, such as vinylglycine and its derivatives, suggests its potential as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, particularly aminotransferases, and potentially S-adenosylmethionine (SAM) synthetase.

These application notes provide a framework for investigating the inhibitory potential of (R)-2-amino-3-methyl-3-butenoic acid against these enzyme classes. The protocols outlined below are designed to guide researchers in determining the inhibitory activity, kinetics, and mechanism of action of this compound.

Potential Target Enzymes and Signaling Pathways

Based on structural analogy to known inhibitors, two primary classes of enzymes are proposed as potential targets for (R)-2-amino-3-methyl-3-butenoic acid.

Pyridoxal Phosphate (PLP)-Dependent Enzymes (e.g., Aminotransferases)

Many unsaturated amino acids act as mechanism-based inhibitors of PLP-dependent enzymes. These enzymes play a crucial role in amino acid metabolism. Inhibition of a key aminotransferase, such as aspartate aminotransferase (AST) or alanine aminotransferase (ALT), can have significant effects on cellular metabolism.

PLP_Enzyme_Pathway cluster_inhibition Inhibition cluster_pathway Amino Acid Metabolism Inhibitor (R)-2-amino-3-methyl-3-butenoic acid Aminotransferase Aminotransferase (PLP-dependent) Inhibitor->Aminotransferase Inhibits Amino_Acid_1 Amino Acid A Amino_Acid_1->Aminotransferase Keto_Acid_1 α-Keto Acid A Amino_Acid_2 Amino Acid B Keto_Acid_2 α-Keto Acid B Keto_Acid_2->Aminotransferase Aminotransferase->Keto_Acid_1 Aminotransferase->Amino_Acid_2

S-Adenosylmethionine (SAM) Synthetase

Analogs of L-methionine containing a double bond have been shown to be competitive inhibitors of SAM synthetase. This enzyme catalyzes the synthesis of S-adenosylmethionine, a universal methyl group donor in numerous biological reactions, including DNA, RNA, and protein methylation.

SAM_Synthetase_Pathway cluster_inhibition Inhibition cluster_pathway S-Adenosylmethionine (SAM) Synthesis Inhibitor (R)-2-amino-3-methyl-3-butenoic acid SAM_Synthetase SAM Synthetase Inhibitor->SAM_Synthetase Competitively Inhibits Methionine L-Methionine Methionine->SAM_Synthetase ATP ATP ATP->SAM_Synthetase SAM S-Adenosylmethionine (SAM) SAM_Synthetase->SAM Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation

Experimental Protocols

The following protocols are provided as a guide for characterizing the inhibitory activity of (R)-2-amino-3-methyl-3-butenoic acid.

General Workflow for Enzyme Inhibition Assay

Experimental_Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare Enzyme Solution Start->Enzyme_Prep Inhibitor_Prep Prepare Inhibitor Stock Solution ((R)-2-amino-3-methyl-3-butenoic acid) Start->Inhibitor_Prep Substrate_Prep Prepare Substrate Solution Start->Substrate_Prep Assay_Setup Set up Assay Reactions (Control, Vehicle, Inhibitor Concentrations) Enzyme_Prep->Assay_Setup Inhibitor_Prep->Assay_Setup Substrate_Prep->Assay_Setup Incubation Pre-incubate Enzyme with Inhibitor (for time-dependent studies) Assay_Setup->Incubation Reaction_Start Initiate Reaction by Adding Substrate Incubation->Reaction_Start Measurement Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Start->Measurement Data_Analysis Analyze Data (Calculate IC50, Ki, etc.) Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Protocol 1: Inhibition of Aspartate Aminotransferase (AST)

Objective: To determine the IC50 value and mode of inhibition of (R)-2-amino-3-methyl-3-butenoic acid against porcine heart aspartate aminotransferase.

Materials:

  • Porcine heart aspartate aminotransferase (AST)

  • (R)-2-amino-3-methyl-3-butenoic acid

  • L-aspartic acid

  • α-ketoglutaric acid

  • Malate dehydrogenase (MDH)

  • NADH

  • Potassium phosphate buffer (pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of (R)-2-amino-3-methyl-3-butenoic acid in water or a suitable buffer.

    • Prepare substrate solution: 100 mM L-aspartic acid and 10 mM α-ketoglutaric acid in potassium phosphate buffer.

    • Prepare a working solution of AST and MDH in potassium phosphate buffer.

    • Prepare a 10 mM stock solution of NADH in buffer.

  • Assay Setup (per well):

    • Add 150 µL of potassium phosphate buffer.

    • Add 10 µL of various concentrations of (R)-2-amino-3-methyl-3-butenoic acid (final concentrations ranging from 1 µM to 1 mM). For the control, add 10 µL of buffer.

    • Add 10 µL of NADH solution.

    • Add 10 µL of MDH/AST enzyme mixture.

    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Immediately measure the decrease in absorbance at 340 nm for 10 minutes at 30-second intervals. The rate of NADH oxidation is proportional to AST activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition, perform the assay with varying concentrations of L-aspartic acid at fixed inhibitor concentrations and generate a Lineweaver-Burk plot.

Protocol 2: Inhibition of S-Adenosylmethionine (SAM) Synthetase

Objective: To determine the Ki value and assess the competitive inhibition of (R)-2-amino-3-methyl-3-butenoic acid against SAM synthetase.

Materials:

  • Recombinant human SAM synthetase

  • (R)-2-amino-3-methyl-3-butenoic acid

  • L-methionine

  • ATP

  • Tris-HCl buffer (pH 8.0) containing KCl and MgCl2

  • Malachite green reagent for phosphate detection

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of (R)-2-amino-3-methyl-3-butenoic acid.

    • Prepare varying concentrations of L-methionine stock solutions.

    • Prepare a 10 mM ATP stock solution.

    • Prepare a working solution of SAM synthetase.

  • Assay Setup (per well):

    • Add 50 µL of Tris-HCl buffer.

    • Add 10 µL of various concentrations of (R)-2-amino-3-methyl-3-butenoic acid.

    • Add 10 µL of a fixed concentration of SAM synthetase.

    • Add 10 µL of varying concentrations of L-methionine.

    • Pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of ATP solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of malachite green reagent.

    • After 15 minutes of color development, measure the absorbance at 620 nm. The amount of phosphate produced is proportional to SAM synthetase activity.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the reaction velocities.

    • Create a Michaelis-Menten plot and a Lineweaver-Burk plot to determine the Vmax and Km in the presence and absence of the inhibitor.

    • Calculate the Ki value for competitive inhibition.

Data Presentation

Quantitative data from enzyme inhibition studies should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Inhibition of Aminotransferases by (R)-2-amino-3-methyl-3-butenoic acid

EnzymeIC50 (µM)Mode of Inhibition
Aspartate Aminotransferase (AST)150Irreversible
Alanine Aminotransferase (ALT)320Mixed
Branched-Chain Aminotransferase>1000No significant inhibition

Table 2: Hypothetical Kinetic Parameters for SAM Synthetase Inhibition

Inhibitor Concentration (µM)Apparent Km for L-methionine (µM)Vmax (µmol/min/mg)Ki (µM)
0 (Control)501.2N/A
10751.220
201001.220
501751.220

Conclusion

The provided application notes and protocols offer a comprehensive starting point for researchers interested in evaluating the enzyme inhibitory properties of (R)-2-amino-3-methyl-3-butenoic acid. Based on its chemical structure, this compound is a promising candidate for the inhibition of PLP-dependent enzymes and SAM synthetase. The detailed methodologies and data presentation formats will facilitate systematic investigation and contribute to a better understanding of its potential as a tool for research and drug development.

Application Notes and Protocols: (R)-2-amino-3-methyl-3-butenoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic amino acid, represents a unique chiral building block for drug discovery. Its β,γ-unsaturation and structural similarity to proteinogenic amino acids like valine and leucine make it an intriguing candidate for incorporation into peptidomimetics and as a standalone pharmacophore. While direct therapeutic applications of (R)-2-amino-3-methyl-3-butenoic acid are not extensively documented in publicly available literature, its structural motifs are present in compounds with significant biological activity. Derivatives of 3-butenoic acid have been investigated for their potential anticancer and antimicrobial properties[1]. This document outlines potential applications, relevant protocols, and conceptual frameworks for utilizing this compound in drug discovery programs, drawing parallels from closely related molecules such as dehydroamino acids and vinylglycine analogs.

Potential Applications in Drug Discovery

Enhancement of Peptide Stability

The incorporation of unnatural amino acids is a well-established strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability. α,β-Dehydroamino acids, which are structural isomers of β,γ-unsaturated amino acids like (R)-2-amino-3-methyl-3-butenoic acid, have been shown to enhance the proteolytic stability of peptides without significantly altering their conformation. Specifically, bulky dehydroamino acids such as dehydrovaline can be incorporated into peptide sequences to confer resistance to enzymatic degradation.

Key advantages:

  • Increased Half-life: The steric hindrance provided by the methyl and vinyl groups can prevent protease recognition and cleavage.

  • Conformational Rigidity: The double bond introduces conformational constraints, which can be beneficial for locking a peptide into its bioactive conformation.

Enzyme Inhibition

Analogs of (R)-2-amino-3-methyl-3-butenoic acid, such as L-vinylglycine, are known mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes[2][3]. These enzymes play crucial roles in amino acid metabolism and are targets for various therapeutic areas. L-vinylglycine has been shown to be a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase[4]. The vinyl group acts as a latent reactive moiety that, upon enzymatic processing, can covalently modify the enzyme's active site, leading to irreversible inhibition.

Potential Targets:

  • Transaminases: Involved in amino acid biosynthesis and degradation.

  • Decarboxylases: Crucial for the synthesis of neurotransmitters and other bioactive amines.

  • S-adenosylmethionine (AdoMet) Synthetase: A methionine analog, L-2-amino-4-methylthio-cis-but-3-enoic acid, has been shown to be a competitive inhibitor of AdoMet synthetase with Ki values in the micromolar range[3].

Quantitative Data from Analog Studies

While specific quantitative data for (R)-2-amino-3-methyl-3-butenoic acid is limited, the following table summarizes data for a closely related analog, L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB), as an inhibitor of S-adenosylmethionine (AdoMet) synthetase isozymes[3].

CompoundTarget EnzymeInhibition TypeKi (µM)Km (µM)
L-cisAMTBAdoMet Synthetase Isozyme ICompetitive21555
L-cisAMTBAdoMet Synthetase Isozyme IICompetitive5.733

Experimental Protocols

Protocol for Peptide Synthesis with (R)-2-amino-3-methyl-3-butenoic acid

This protocol describes the solid-phase synthesis of a model hexapeptide containing (R)-2-amino-3-methyl-3-butenoic acid (designated as (R)-ΔVal) using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-amino-3-methyl-3-butenoic acid-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-(R)-2-amino-3-methyl-3-butenoic acid-OH at the desired position.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of (R)-2-amino-3-methyl-3-butenoic acid against a model PLP-dependent transaminase.

Materials:

  • Purified transaminase enzyme

  • (R)-2-amino-3-methyl-3-butenoic acid

  • α-ketoglutarate

  • L-amino acid substrate (e.g., L-alanine)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Potassium phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, LDH, and NADH in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of (R)-2-amino-3-methyl-3-butenoic acid to the wells.

  • Enzyme Addition: Add the transaminase enzyme to all wells except the negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow for any time-dependent inhibition.

  • Reaction Initiation: Initiate the reaction by adding the L-amino acid substrate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for (R)-2-amino-3-methyl-3-butenoic acid. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Enzyme Inhibition Assay start Start with Rink Amide Resin swelling Resin Swelling (DMF) start->swelling deprotection1 Fmoc Deprotection (Piperidine) swelling->deprotection1 coupling1 Couple Fmoc-AA-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_R Couple Fmoc-(R)-ΔVal-OH deprotection2->coupling_R deprotection3 Final Fmoc Deprotection coupling_R->deprotection3 cleavage Cleavage from Resin (TFA) deprotection3->cleavage purification HPLC Purification cleavage->purification assay_prep Prepare Assay Mixture add_inhibitor Add (R)-ΔVal assay_prep->add_inhibitor add_enzyme Add Transaminase add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate with Substrate pre_incubate->start_reaction measure Measure NADH Oxidation start_reaction->measure analyze Calculate IC50/Ki measure->analyze

Caption: Experimental workflow for synthesis and biological evaluation.

signaling_pathway PLP_Enzyme PLP-Dependent Enzyme (e.g., Transaminase) Product Keto Acid Product PLP_Enzyme->Product Covalent_Adduct Irreversible Covalent Adduct (Enzyme Inactivation) PLP_Enzyme->Covalent_Adduct Substrate Amino Acid Substrate Substrate->PLP_Enzyme Normal Catalysis Inhibitor (R)-2-amino-3-methyl-3-butenoic acid Inhibitor->PLP_Enzyme Mechanism-Based Inhibition

Caption: Proposed mechanism of enzyme inhibition.

References

Application Notes and Protocols for the Incorporation of (R)-2-amino-3-methyl-3-butenoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-3,4-dehydrovaline, is an unnatural amino acid that offers unique structural constraints for peptide and peptidomimetic design. Its α,β-unsaturation introduces conformational rigidity, making it a valuable tool for stabilizing specific secondary structures, such as β-turns or extended conformations, and for probing interactions with biological targets. The incorporation of this constrained amino acid can lead to peptides with enhanced proteolytic stability, improved receptor affinity and selectivity, and novel biological activities, making it a promising building block in drug discovery and development.

This document provides detailed application notes and protocols for the synthesis of Fmoc-protected (R)-2-amino-3-methyl-3-butenoic acid and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Fmoc-(R)-2-amino-3-methyl-3-butenoic Acid

The synthesis of Fmoc-(R)-2-amino-3-methyl-3-butenoic acid can be achieved through a multi-step solution-phase synthesis followed by Fmoc protection, or more efficiently for direct use in SPPS, via specialized on-resin methods or by synthesizing a suitable precursor for coupling. A common strategy involves the preparation of a dehydrovaline-containing dipeptide azlactone, which can then be coupled to a resin-bound peptide.

Protocol: Synthesis of a Dehydrovaline-Containing Azlactone for SPPS

This protocol is adapted from methodologies for incorporating bulky dehydroamino acids.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • (R)-2-amino-3-methyl-3-butenoic acid methyl ester

  • Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA)

  • Anhydrous solvents (DCM, DMF)

  • Acetic anhydride

  • Sodium acetate

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Dipeptide Formation: Couple the N-protected amino acid (e.g., Boc-Ala-OH) to (R)-2-amino-3-methyl-3-butenoic acid methyl ester using standard solution-phase peptide coupling methods.

  • Saponification: Hydrolyze the methyl ester of the resulting dipeptide to the corresponding carboxylic acid using mild basic conditions (e.g., LiOH in THF/water).

  • Azlactone Formation: Cyclize the N-acylated dipeptide acid to the corresponding azlactone by treatment with a dehydrating agent such as acetic anhydride in the presence of sodium acetate.

  • Purification: Purify the azlactone by flash chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-2-amino-3-methyl-3-butenoic Acid

The incorporation of (R)-2-amino-3-methyl-3-butenoic acid into a peptide sequence on a solid support is achieved using a modified Fmoc/tBu strategy. Due to the steric hindrance of the dehydrovaline residue, optimized coupling conditions are crucial to ensure high coupling efficiency.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling UAA_Coupling Unnatural Amino Acid Coupling (Fmoc-(R)-dehydrovaline-OH or Azlactone, Optimized Conditions) Washing1->UAA_Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 UAA_Coupling->Washing2 Repeat Repeat Cycles Washing2->Repeat For standard amino acids Cleavage Cleavage and Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating (R)-2-amino-3-methyl-3-butenoic acid.

Protocol: Incorporation of Fmoc-(R)-2-amino-3-methyl-3-butenoic Acid into a Peptide Sequence

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • Fmoc-(R)-2-amino-3-methyl-3-butenoic acid

  • Coupling Reagents:

    • Standard: HBTU/HOBt/DIPEA or HATU/DIPEA in DMF

    • For hindered couplings: PyBOP/DIPEA in DMF

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • SPPS reaction vessel

  • RP-HPLC system for purification

  • Mass spectrometer and NMR for analysis

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and byproducts.

  • Coupling of (R)-2-amino-3-methyl-3-butenoic Acid:

    • Pre-activate a solution of Fmoc-(R)-2-amino-3-methyl-3-butenoic acid (3-5 equivalents) with the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric bulk of the dehydrovaline, a longer coupling time and/or double coupling may be necessary.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the subsequent standard Fmoc-amino acids.

  • Final Deprotection: Remove the terminal Fmoc group.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Purify the peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data and Performance

The incorporation of sterically hindered amino acids like (R)-2-amino-3-methyl-3-butenoic acid can present challenges in SPPS, primarily related to lower coupling efficiencies. The following table summarizes typical observations and recommended optimization strategies.

ParameterStandard Amino Acid(R)-2-amino-3-methyl-3-butenoic acidOptimization Strategy for Unnatural Amino Acid
Equivalents of Amino Acid 2-43-5Increase excess of the amino acid.
Coupling Time 30-60 min2-4 hoursIncrease reaction time.
Coupling Reagent HBTU, HATUPyBOP, HATUUse more potent coupling reagents.
Double Coupling Rarely neededOften recommendedPerform a second coupling step if the first is incomplete.
Expected Yield (per step) >99%85-95%Monitor coupling completion and re-couple if necessary.

Applications in Drug Development and Biological Research

Peptides containing (R)-2-amino-3-methyl-3-butenoic acid can be designed as potent and selective enzyme inhibitors or receptor ligands. The constrained conformation can mimic a bioactive conformation, leading to enhanced binding affinity. For instance, such peptides could be investigated as inhibitors of proteases, where the rigidified backbone can position key side chains for optimal interaction with the enzyme's active site.

Signaling Pathway: Hypothetical Protease Inhibition

The following diagram illustrates a hypothetical mechanism where a peptide containing (R)-2-amino-3-methyl-3-butenoic acid acts as a competitive inhibitor of a protease involved in a disease-related signaling pathway.

Protease_Inhibition cluster_0 Normal Signaling cluster_1 Inhibited Signaling Substrate Substrate Protein Protease Protease Substrate->Protease Binding Product Cleaved Products Protease->Product Cleavage Downstream Downstream Signaling (e.g., Proliferation, Inflammation) Product->Downstream Inhibitor Peptide Inhibitor with (R)-dehydrovaline Protease_Inhibited Protease Inhibitor->Protease_Inhibited Competitive Binding No_Product No Cleavage Protease_Inhibited->No_Product Blocked_Downstream Blocked Downstream Signaling No_Product->Blocked_Downstream

Caption: Hypothetical mechanism of protease inhibition by a peptide containing (R)-2-amino-3-methyl-3-butenoic acid.

Conclusion

(R)-2-amino-3-methyl-3-butenoic acid is a valuable unnatural amino acid for constraining peptide conformations. While its incorporation via SPPS requires optimized conditions to overcome steric hindrance, the resulting peptides can exhibit enhanced biological properties. The protocols and data presented here provide a foundation for researchers to successfully synthesize and explore the potential of these modified peptides in various scientific and therapeutic applications. Further investigation into the specific biological effects of peptides containing this residue is warranted to fully realize its potential in drug discovery.

Application Notes and Protocols for (R)-2-amino-3-methyl-3-butenoic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-dehydrovaline, is a non-proteinogenic α,β-unsaturated amino acid. Its structural features, particularly the presence of a double bond, make it a subject of interest in various in vitro studies, including cancer research and enzyme inhibition assays. This document provides detailed protocols for the preparation of (R)-2-amino-3-methyl-3-butenoic acid solutions and their application in common in vitro assays.

Physicochemical Properties and Solubility

Proper preparation of solutions is critical for obtaining reliable and reproducible results in in vitro experiments. The solubility of (R)-2-amino-3-methyl-3-butenoic acid can be influenced by its zwitterionic nature.

Table 1: Physicochemical and Solubility Data for (R)-2-amino-3-methyl-3-butenoic Acid

PropertyValueSource
Molecular FormulaC₅H₉NO₂N/A
Molecular Weight115.13 g/mol N/A
AppearanceWhite to off-white solidN/A
Solubility
WaterSparingly soluble. Solubility can be increased by adjusting the pH. Acidic amino acids can be dissolved in water with the pH adjusted to 7 with NaOH or another suitable base.[1] For similar amino acids, dissolving in 0.1 N HCl is a common practice.[2]
Phosphate-Buffered Saline (PBS)Solubility is expected to be similar to water. The buffer system helps maintain a physiological pH.N/A
Dimethyl Sulfoxide (DMSO)Readily soluble. DMSO is a common solvent for hydrophobic compounds.[3][4]

Stock Solution Preparation Protocols

The choice of solvent for the stock solution depends on the experimental requirements and the final desired concentration in the assay medium. It is crucial to prepare a high-concentration stock solution that can be diluted to the final working concentration without introducing a high percentage of the solvent, which might be toxic to cells.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for assays where an aqueous-based solution is preferred.

Materials:

  • (R)-2-amino-3-methyl-3-butenoic acid powder

  • Sterile distilled water or Milli-Q water

  • 1 N NaOH or 1 N HCl (for pH adjustment)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of (R)-2-amino-3-methyl-3-butenoic acid powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile water to create a slurry.

  • Slowly add 1 N NaOH dropwise while vortexing to aid dissolution. Monitor the pH and adjust to ~7.4 for cell-based assays. Alternatively, for some applications, dissolving in a slightly acidic solution like 0.1 N HCl can be effective.[2]

  • Once the powder is completely dissolved, add sterile water to reach the final desired stock concentration (e.g., 10 mM or 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. For many amino acid solutions, storage at -30°C can preserve them for at least a year.[1]

Protocol 2: Preparation of a DMSO Stock Solution

This protocol is suitable for achieving higher stock concentrations, especially if the compound has limited aqueous solubility.

Materials:

  • (R)-2-amino-3-methyl-3-butenoic acid powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials with appropriate caps for organic solvents

  • Vortex mixer

Procedure:

  • Weigh the desired amount of (R)-2-amino-3-methyl-3-butenoic acid powder in a sterile vial.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM or higher).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but caution should be exercised to avoid degradation of the unsaturated compound.

  • Aliquot the stock solution into sterile vials.

  • Store the aliquots at -20°C, protected from light and moisture.

Note on Stability: α,β-unsaturated amino acids can be susceptible to degradation, especially at non-neutral pH and upon exposure to light and repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the frozen stock for each experiment.

In Vitro Assay Protocols

(R)-2-amino-3-methyl-3-butenoic acid and other dehydroamino acids have been investigated for their potential to modulate cellular processes, including cell proliferation and apoptosis.

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays stock_prep Prepare Stock Solution (Aqueous or DMSO) working_sol Prepare Working Solutions in Cell Culture Medium stock_prep->working_sol treatment Treat Cells with (R)-2-amino-3-methyl-3-butenoic acid working_sol->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot) treatment->signaling

Experimental workflow for in vitro assays.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of (R)-2-amino-3-methyl-3-butenoic acid on cell proliferation and cytotoxicity.

Materials:

  • Target cancer cell line (e.g., K562 human leukemia cells)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • (R)-2-amino-3-methyl-3-butenoic acid working solutions (prepared from stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[5]

  • Prepare serial dilutions of (R)-2-amino-3-methyl-3-butenoic acid in complete cell culture medium. A suggested starting concentration range for similar compounds is between 10 µM and 100 µM.

  • Remove the old medium and add 100 µL of the prepared working solutions to the respective wells. Include a vehicle control (medium with the same percentage of solvent as the highest concentration of the test compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V-FITC Staining)

This protocol is used to determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Target cancer cell line

  • 6-well tissue culture plates

  • (R)-2-amino-3-methyl-3-butenoic acid working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of (R)-2-amino-3-methyl-3-butenoic acid (e.g., IC50 and 2x IC50 concentrations determined from the viability assay) for a specified time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Signaling Pathway Modulation

Unsaturated amino acids have been shown to influence cellular signaling pathways, particularly the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism. The mTOR pathway is often hyperactive in cancer.[6]

mtor_pathway cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 amino_acids Amino Acids ((R)-2-amino-3-methyl-3-butenoic acid?) amino_acids->mTORC1 protein_synthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->protein_synthesis Activates cell_growth Cell Growth & Proliferation mTORC1->cell_growth Promotes autophagy Autophagy (Inhibition) mTORC1->autophagy Inhibits

Simplified mTOR signaling pathway.

It is hypothesized that (R)-2-amino-3-methyl-3-butenoic acid, as an amino acid analog, may interfere with amino acid sensing mechanisms that regulate mTORC1 activity. This could lead to an inhibition of downstream signaling, resulting in decreased protein synthesis and cell proliferation, and potentially the induction of autophagy and apoptosis. Further investigation using techniques like Western blotting for key mTOR pathway proteins (e.g., phosphorylated S6K1, 4E-BP1) would be required to validate this hypothesis.

Conclusion

These application notes and protocols provide a framework for the preparation and in vitro evaluation of (R)-2-amino-3-methyl-3-butenoic acid. Due to the limited specific data available for this compound, the provided concentration ranges and protocols are based on general knowledge of amino acid handling and the activity of similar dehydroamino acids. Researchers are encouraged to perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays. Careful handling and storage of this unsaturated amino acid are essential to ensure the integrity of the compound and the reproducibility of experimental results.

References

Application Notes and Protocols for the Quantification of (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-methyl-3-butenoic acid is a chiral unsaturated amino acid that may have applications in pharmaceutical development as a building block for novel therapeutics or as a biomarker. Accurate and precise quantification of this analyte, particularly its specific enantiomer, is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of (R)-2-amino-3-methyl-3-butenoic acid using High-Performance Liquid Chromatography (HPLC) with chiral separation and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Methods Overview

The quantification of (R)-2-amino-3-methyl-3-butenoic acid requires sensitive and selective analytical methods. Due to its chiral nature, enantioselective separation is a key consideration. The two primary recommended techniques are:

  • Enantioselective High-Performance Liquid Chromatography (HPLC): This method allows for the direct separation and quantification of the (R) and (S) enantiomers using a chiral stationary phase (CSP). It is a robust and widely used technique for the analysis of chiral compounds in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. As amino acids are non-volatile, a derivatization step is necessary to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. This method is particularly useful for complex matrices and when high sensitivity is required.

The general workflow for the analysis of (R)-2-amino-3-methyl-3-butenoic acid is outlined below:

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC Chiral HPLC Extraction->HPLC Direct Analysis GCMS GC-MS Derivatization->GCMS Derivatized Sample Quantification Quantification HPLC->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of (R)-2-amino-3-methyl-3-butenoic acid.

Data Summary

The following table summarizes typical quantitative data for the analysis of amino acids using HPLC and GC-MS. These values should be established specifically for (R)-2-amino-3-methyl-3-butenoic acid during method validation.

ParameterChiral HPLC-UV/MSGC-MS
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.03 - 12 µM[1]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 30 µM[1]
Linearity Range 0.1 - 100 µg/mL1 - 500 µM
Intra-day Precision (%RSD) < 5%0.9 - 8.3% (in plasma)[1]
Inter-day Precision (%RSD) < 10%1.5 - 14.1% (in urine)[1]
Recovery 90 - 110%85 - 115%

Experimental Protocols

Protocol 1: Enantioselective HPLC Method

This protocol describes a direct method for the separation and quantification of (R)- and (S)-2-amino-3-methyl-3-butenoic acid.

1. Materials and Reagents:

  • (R)-2-amino-3-methyl-3-butenoic acid and (S)-2-amino-3-methyl-3-butenoic acid reference standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Chiral HPLC column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3. Standard Solution Preparation:

  • Prepare individual stock solutions of (R)- and (S)-2-amino-3-methyl-3-butenoic acid (1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Prepare a racemic mixture by combining equal volumes of the (R) and (S) stock solutions.

  • Prepare a series of calibration standards by diluting the stock solutions with the initial mobile phase.

4. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. HPLC Conditions:

  • Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol/Water with 0.1% Formic Acid. The mobile phase composition may need optimization for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

6. Data Analysis:

  • Identify the peaks for the (R) and (S) enantiomers based on the retention times of the individual standards.

  • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

  • Quantify the amount of (R)-2-amino-3-methyl-3-butenoic acid in the samples using the calibration curve.

Protocol 2: GC-MS Method

This protocol involves the derivatization of the amino acid prior to GC-MS analysis.

1. Materials and Reagents:

  • (R)-2-amino-3-methyl-3-butenoic acid reference standard

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar amino acid)

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA with 1% TBDMSCI, or propyl chloroformate)

  • Acetonitrile, anhydrous

  • Pyridine, anhydrous

  • Hexane, GC grade

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Heating block or oven

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3. Standard Solution Preparation:

  • Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid (1 mg/mL) in 0.1 M HCl.

  • Prepare a series of calibration standards by diluting the stock solution.

4. Sample Preparation and Derivatization (using MTBSTFA):

  • To 100 µL of sample (or standard), add the internal standard.

  • Lyophilize or evaporate the sample to complete dryness.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

5. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

6. Data Analysis:

  • Identify the characteristic ions for the derivatized analyte.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify the amount of (R)-2-amino-3-methyl-3-butenoic acid in the samples using the calibration curve.

Method Comparison

The choice between Chiral HPLC and GC-MS depends on the specific requirements of the analysis.

Method Comparison cluster_hplc Chiral HPLC cluster_gcms GC-MS HPLC_Adv Advantages: - Direct enantiomer separation - No derivatization required - Robust methodology HPLC_Disadv Disadvantages: - Potentially lower sensitivity than GC-MS - Chiral columns can be expensive GCMS_Adv Advantages: - High sensitivity and selectivity - Excellent for complex matrices GCMS_Disadv Disadvantages: - Derivatization step is mandatory - Potential for sample loss during preparation - Chiral separation requires a specific chiral GC column Analyte (R)-2-amino-3-methyl- 3-butenoic acid Analyte->HPLC_Adv Analyte->GCMS_Adv

Caption: Comparison of Chiral HPLC and GC-MS for the analysis of the target analyte.

Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for the quantitative analysis of (R)-2-amino-3-methyl-3-butenoic acid. The choice of method will depend on the specific requirements for sensitivity, selectivity, and sample throughput. It is essential to perform a full method validation for the chosen technique to ensure accurate and reliable results in the intended application.

References

Application Notes and Protocols for (R)-2-amino-3-methyl-3-butenoic Acid in Biocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biocatalytic applications related to the non-proteinogenic amino acid (R)-2-amino-3-methyl-3-butenoic acid, also known as (R)-dehydro-α-methylvaline. The focus is on its enzymatic synthesis and potential downstream applications in drug development and chemical synthesis, given its nature as a chiral, unsaturated α-amino acid.

Introduction to (R)-2-amino-3-methyl-3-butenoic Acid

(R)-2-amino-3-methyl-3-butenoic acid is a non-canonical α-amino acid characterized by a methyl group at the α-carbon and an unsaturated isopropenyl side chain. This unique structure makes it a valuable chiral building block for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. Its incorporation into peptides can induce conformational constraints and increase resistance to enzymatic degradation, properties highly sought after in drug design. Biocatalysis offers a green and highly selective approach to the synthesis of this and other non-proteinogenic amino acids.

Biocatalytic Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid

The primary application of biocatalysis in the context of (R)-2-amino-3-methyl-3-butenoic acid is its stereoselective synthesis. Enzymatic methods provide a powerful alternative to chemical synthesis, often affording high enantiopurity under mild reaction conditions. Key biocatalytic strategies include enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic Precursors

One effective method for producing enantiomerically pure (R)-2-amino-3-methyl-3-butenoic acid is through the kinetic resolution of a racemic mixture of its amide or ester precursor. This process utilizes stereoselective enzymes that preferentially catalyze the reaction of one enantiomer, leaving the other unreacted.

A notable approach involves a two-step enzymatic process for the resolution of racemic unsaturated amino acid amides.[1] First, an aminopeptidase selectively hydrolyzes the (S)-amide to the corresponding (S)-amino acid. Subsequently, an amidase is used to hydrolyze the remaining (R)-amide to the desired (R)-amino acid.[1]

Table 1: Enzymes and Organisms for Kinetic Resolution

Enzyme/OrganismSubstrateProduct(s)Key Parameters
Pseudomonas putida ATCC 12633 (Aminopeptidase)Racemic 2-amino-3-methyl-3-butenoic acid amide(S)-2-amino-3-methyl-3-butenoic acid and (R)-2-amino-3-methyl-3-butenoic acid amideSelective hydrolysis of the (S)-enantiomer.[1]
Rhodococcus erythropolis NCIMB 11540 (Amidase)(R)-2-amino-3-methyl-3-butenoic acid amide(R)-2-amino-3-methyl-3-butenoic acidHydrolysis of the remaining (R)-amide under mild conditions.[1]
Asymmetric Synthesis from Prochiral Substrates

Asymmetric synthesis using enzymes like ammonia lyases or transaminases represents a more direct route to the enantiopure amino acid. For instance, engineered ammonia lyases can catalyze the stereoselective addition of ammonia to a C=C double bond of an α,β-unsaturated carboxylic acid.[2] While direct synthesis of (R)-2-amino-3-methyl-3-butenoic acid via this method is not explicitly detailed in the provided results, it represents a highly plausible and cutting-edge approach.

Another potential route is the asymmetric amination of a corresponding α-keto acid precursor (2-keto-3-methyl-3-butenoic acid) using an (R)-selective ω-transaminase.[3]

Table 2: Potential Enzymes for Asymmetric Synthesis

Enzyme ClassSubstrate PrecursorProductKey Advantages
Engineered Ammonia Lyase3-methyl-2-butenoic acid (Senecioic acid) derivative(R)-2-amino-3-methyl-3-butenoic acidHigh atom economy, direct amination.[2]
(R)-selective ω-Transaminase2-keto-3-methyl-3-butenoic acid(R)-2-amino-3-methyl-3-butenoic acidHigh enantioselectivity, broad substrate scope for non-natural amino acids.[3]
Engineered D-Amino Acid Dehydrogenase2-keto-3-methyl-3-butenoic acid(R)-2-amino-3-methyl-3-butenoic acidReductive amination with high stereoselectivity.[3]

Potential Biocatalytic Applications and Drug Development

While direct biocatalytic applications using (R)-2-amino-3-methyl-3-butenoic acid as a substrate are not yet widely reported, its structural features suggest several potential uses, particularly in medicinal chemistry.

  • Enzyme Inhibition: Unsaturated amino acids can act as mechanism-based inhibitors (suicide substrates) for certain enzymes. For example, a related compound, L-2-amino-4-methoxy-cis-but-3-enoic acid, is a known inhibitor of S-adenosylmethionine synthetase.[4] It is plausible that (R)-2-amino-3-methyl-3-butenoic acid could be investigated as an inhibitor for enzymes involved in amino acid metabolism.

  • Peptidomimetics: Incorporation of this amino acid into peptide-based drugs can enhance their pharmacological properties by increasing proteolytic stability and inducing specific secondary structures.

  • Precursor for Chiral Synthesis: As a chiral building block, it can be used in the chemo-enzymatic synthesis of more complex molecules.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-amino-3-methyl-3-butenoic acid amide

This protocol is adapted from the general methodology for the resolution of unsaturated amino acid amides.[1]

Part A: Selective Hydrolysis of the (S)-amide

  • Biocatalyst Preparation: Cultivate Pseudomonas putida ATCC 12633 in a suitable medium and harvest the cells by centrifugation. Prepare a whole-cell biocatalyst suspension in a phosphate buffer (100 mM, pH 8.0).

  • Reaction Setup: In a temperature-controlled reactor, dissolve racemic 2-amino-3-methyl-3-butenoic acid amide in 100 mM phosphate buffer (pH 8.0) to a final concentration of 50 mM.

  • Enzymatic Reaction: Add the P. putida cell suspension to the substrate solution. Maintain the reaction at 30°C with gentle agitation.

  • Monitoring: Monitor the reaction progress by HPLC, observing the formation of (S)-2-amino-3-methyl-3-butenoic acid and the depletion of the (S)-amide.

  • Work-up: Once the conversion of the (S)-amide reaches >99%, stop the reaction by centrifuging to remove the cells. Acidify the supernatant to pH 2 with 1M HCl to precipitate the (S)-amino acid. The unreacted (R)-amide remains in the solution.

Part B: Hydrolysis of the (R)-amide

  • Biocatalyst Preparation: Prepare a whole-cell biocatalyst of Rhodococcus erythropolis NCIMB 11540 in a similar manner to the P. putida cells.

  • Reaction Setup: Adjust the pH of the supernatant containing the (R)-amide from Part A to pH 7.5 with 1M NaOH.

  • Enzymatic Reaction: Add the R. erythropolis cell suspension to the solution. Maintain the reaction at 30°C with agitation.

  • Monitoring: Monitor the hydrolysis of the (R)-amide to the (R)-acid by HPLC.

  • Product Isolation: Upon completion, remove the cells by centrifugation. The resulting solution contains (R)-2-amino-3-methyl-3-butenoic acid, which can be purified by ion-exchange chromatography.

Visualizations

Logical Workflow for Biocatalytic Synthesis

cluster_synthesis Biocatalytic Synthesis of (R)-2-amino-3-methyl-3-butenoic acid cluster_resolution Enzymatic Resolution racemic_amide Racemic Amide Precursor aminopeptidase Aminopeptidase (e.g., from P. putida) racemic_amide->aminopeptidase s_acid (S)-Amino Acid aminopeptidase->s_acid Hydrolysis r_amide (R)-Amide Intermediate aminopeptidase->r_amide Unreacted amidase Amidase (e.g., from R. erythropolis) r_acid (R)-2-amino-3-methyl-3-butenoic acid (Final Product) amidase->r_acid Hydrolysis r_amide->amidase

Caption: Workflow for the enzymatic kinetic resolution of a racemic amide.

Hypothetical Signaling Pathway Inhibition

cluster_pathway Hypothetical Inhibition of an Amino Acid Metabolic Pathway Substrate Endogenous Amino Acid Enzyme Target Enzyme (e.g., a Synthetase) Substrate->Enzyme Product Metabolic Product Enzyme->Product Pathway_Outcome Cellular Response Product->Pathway_Outcome Inhibitor (R)-2-amino-3-methyl -3-butenoic acid Inhibitor->Enzyme Inhibition

Caption: Potential mechanism of action as a competitive enzyme inhibitor.

References

Application Notes and Protocols for Cell Permeability Assays of (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

This document provides detailed application notes and experimental protocols for assessing the cell permeability of (R)-2-amino-3-methyl-3-butenoic acid, a novel amino acid analog. Cell permeability is a critical determinant of a drug candidate's bioavailability and overall efficacy. Understanding how this compound crosses cellular barriers is essential for its development as a potential therapeutic agent.

While specific experimental data for (R)-2-amino-3-methyl-3-butenoic acid is not extensively available in public literature, this guide outlines the standard, industry-accepted assays applicable to novel small molecules and amino acid analogs. The protocols provided are for the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay. These assays will help characterize the compound's passive diffusion, potential for intestinal absorption, and susceptibility to efflux transporters.

Application Notes

Introduction to Permeability Screening

The ability of a drug to be absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its clinical success. Permeability across the intestinal epithelium is a primary factor governing oral absorption. For compounds targeting intracellular components, crossing the cell membrane is a prerequisite for activity. (R)-2-amino-3-methyl-3-butenoic acid, as an amino acid analog, may utilize various transport mechanisms, including passive diffusion and carrier-mediated transport by amino acid transporters. The following assays provide a tiered approach to characterizing its permeability profile.

Overview of Recommended Permeability Assays

A multi-faceted approach is recommended to build a comprehensive permeability profile.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular permeation.[1][2] It is cost-effective and useful for early-stage screening to rank compounds based solely on their ability to diffuse across a lipid membrane, avoiding the complexities of active transport.[1][2][3]

  • Caco-2 Cell Permeability Assay: This assay is the industry gold standard for predicting human intestinal absorption.[4][5] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express clinically relevant influx and efflux transporters.[5][6] This model assesses passive diffusion, paracellular transport, and active transport, providing a more comprehensive prediction of in vivo absorption.[5]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: MDCK cells form a polarized monolayer with tight junctions, making them suitable for permeability screening.[7] A key advantage is the ability to use MDCK cells transfected with specific transporters, such as P-glycoprotein (P-gp), in an MDR1-MDCK cell line.[8][9][10] This allows for the specific investigation of a compound's interaction with major efflux pumps, which is crucial for understanding potential multidrug resistance and blood-brain barrier penetration.[7][8][10]

Data Interpretation

The primary outputs of these assays are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Apparent Permeability (Papp): This value, typically in units of 10⁻⁶ cm/s, quantifies the rate at which a compound crosses the membrane or cell monolayer.

  • Efflux Ratio (ER): Calculated in bidirectional cell-based assays (Caco-2, MDCK) by dividing the Papp in the basolateral-to-apical direction (B-A) by the Papp in the apical-to-basolateral direction (A-B). An ER ≥ 2 is a strong indicator that the compound is a substrate of active efflux transporters.[6][10]

Table 1: Comparison of Key Permeability Assays

FeaturePAMPACaco-2 AssayMDCK Assay
Principle Passive diffusion across an artificial lipid layer[1]Transport across a differentiated human intestinal cell monolayer[5]Transport across a canine kidney epithelial cell monolayer[7]
Transport Measured Passive transcellular diffusion only[2]Passive, active (influx/efflux), and paracellular transport[5]Primarily passive and efflux (especially with MDR1-MDCK cells)[9][10]
Throughput HighMedium to LowHigh
Assay Time < 24 hours[3]21-25 days (for cell differentiation)[6][11]4-5 days[10]
Key Output Papp (passive)Papp (A-B, B-A), Efflux Ratio (ER)Papp (A-B, B-A), Efflux Ratio (ER)
Primary Application Early-stage ranking of passive permeabilityGold standard for predicting human oral absorptionScreening for P-gp efflux and blood-brain barrier permeability[10]

Table 2: General Classification of Permeability Data

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1LowPoor
1 - 10MediumModerate
> 10HighGood
Efflux Ratio (ER)Efflux ClassificationImplication
< 2No significant effluxCompound is not a substrate for dominant efflux pumps.
≥ 2Active efflux substrateCompound is actively transported out of the cell, potentially limiting absorption and tissue penetration.[6][10]

Visualizations: Workflows and Concepts

G cluster_0 Tiered Permeability Screening Strategy PAMPA Tier 1: PAMPA Assay (High Throughput) Decision1 Assess Passive Permeability PAMPA->Decision1 CellBased Tier 2: Cell-Based Assays (Caco-2 / MDCK) Decision1->CellBased Promising Passive Pe Decision2 Investigate Active Transport & Efflux (ER) CellBased->Decision2 InVivo In Vivo PK Studies Decision2->InVivo Good Papp & Low ER

Caption: A tiered strategy for permeability screening.

G cluster_membrane Cell Membrane membrane Extracellular Space Lipid Bilayer Intracellular Space Passive Passive Diffusion Passive->membrane:f1 PAMPA Model Facilitated Facilitated Diffusion (Carrier Protein) Facilitated->membrane:f1 Caco-2 / MDCK Active Active Transport (Transporter + ATP) Active->membrane:f1 Caco-2 / MDCK

Caption: Cellular transport mechanisms evaluated by different assays.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for determining the passive permeability of (R)-2-amino-3-methyl-3-butenoic acid.

Materials:

  • PAMPA plate (e.g., 96-well microplate with a PVDF filter membrane)

  • Acceptor and Donor plates

  • Lecithin in dodecane solution (e.g., 1-2% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • (R)-2-amino-3-methyl-3-butenoic acid

  • DMSO (for stock solution)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare Compound Stock: Prepare a 10 mM stock solution of (R)-2-amino-3-methyl-3-butenoic acid in DMSO.

  • Prepare Donor Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration (e.g., 100-200 µM). The final DMSO concentration should be <1%.

  • Coat Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate's filter membrane, ensuring complete coverage.

  • Add Acceptor Solution: Add 200-300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble Plate: Place the donor plate onto the acceptor plate, creating the "sandwich".

  • Add Donor Solution: Add 150-200 µL of the donor solution containing the test compound to each well of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours on a plate shaker (gentle agitation).

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

  • Vd = Volume of donor well (cm³)

  • Va = Volume of acceptor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (s)

  • [C]a = Compound concentration in acceptor well

  • [C]eq = Equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)

G start Start prep Prepare Donor (Compound) & Acceptor (Buffer) Solutions start->prep coat Coat Filter Plate with Lipid Solution prep->coat add_acceptor Add Buffer to Acceptor Plate coat->add_acceptor assemble Assemble Sandwich Plate add_acceptor->assemble add_donor Add Compound to Donor Plate assemble->add_donor incubate Incubate (4-18h) with Gentle Shaking add_donor->incubate sample Collect Samples from Donor & Acceptor Wells incubate->sample analyze Analyze Concentrations (LC-MS/MS) sample->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caption: Experimental workflow for the PAMPA assay.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines a bidirectional permeability assay to determine intestinal absorption and active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • TEER meter (for measuring monolayer integrity)

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture:

    • Culture Caco-2 cells in flasks according to standard procedures.

    • Seed cells onto the apical side of the Transwell inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Monolayers are ready when TEER values are stable and >200 Ω·cm².[12]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow; leakage should be <1-2%.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Apical to Basolateral (A→B) Transport:

      • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport:

      • Add the test compound solution to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours, often with gentle shaking.

  • Sampling: At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the initial donor solution.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate Papp for both A→B and B→A directions: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)

    • A = Surface area of the membrane (cm²)

    • C₀ = Initial concentration in the donor chamber (mol/cm³)

  • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

G start Start seed Seed Caco-2 Cells on Transwell Inserts start->seed culture Culture for 21-25 Days for Differentiation seed->culture teer Check Monolayer Integrity (TEER) culture->teer prep_assay Prepare Compound Solution in Transport Buffer teer->prep_assay transport Perform Bidirectional Transport (A->B and B->A) prep_assay->transport incubate Incubate at 37°C for 1-2h transport->incubate sample Collect Samples from Receiver Chambers incubate->sample analyze Analyze Concentrations (LC-MS/MS) sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate end End calculate->end

Caption: Experimental workflow for the Caco-2 permeability assay.

Protocol 3: MDCK-MDR1 Permeability Assay

This protocol is designed to specifically assess whether (R)-2-amino-3-methyl-3-butenoic acid is a substrate for the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 cells (overexpressing human P-gp) and wild-type MDCK cells

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Transwell permeable supports

  • Transport buffer (HBSS, pH 7.4)

  • TEER meter

  • P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a control[8]

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed MDCK-MDR1 cells on Transwell inserts.

    • Culture for 4-5 days until a confluent, polarized monolayer is formed.[10]

  • Monolayer Integrity Check: Measure TEER to confirm monolayer integrity (>200 Ω·cm²).[8]

  • Transport Experiment (Bidirectional):

    • The experiment is run identically to the Caco-2 assay, measuring both A→B and B→A transport.

    • A parallel experiment can be conducted in the presence of a known P-gp inhibitor. A significant increase in A→B permeability or a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.

  • Incubation: Incubate plates at 37°C for 1-2 hours.

  • Sampling and Quantification: Collect samples from receiver chambers and analyze concentrations via LC-MS/MS.

Data Analysis:

  • Calculate Papp (A→B) and Papp (B→A) as described in the Caco-2 protocol.

  • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).

  • Compare the ER from MDCK-MDR1 cells to that from wild-type MDCK cells (which have low P-gp expression) and to the ER in the presence of a P-gp inhibitor. A high ER (≥2) in MDCK-MDR1 cells that is significantly reduced by an inhibitor is strong evidence of P-gp-mediated efflux.

G start Start seed Seed MDCK-MDR1 Cells on Transwell Inserts start->seed culture Culture for 4-5 Days seed->culture teer Check Monolayer Integrity (TEER) culture->teer transport Perform Bidirectional Assay (A->B and B->A) teer->transport control Optional: Repeat Assay with P-gp Inhibitor teer->control incubate Incubate at 37°C for 1-2h transport->incubate control->incubate sample Collect Samples incubate->sample analyze Analyze Concentrations (LC-MS/MS) sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate end End calculate->end

Caption: Experimental workflow for the MDCK-MDR1 efflux assay.

References

Application Notes and Protocols for Metabolic Labeling Using (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying a wide range of biological processes in a non-invasive manner by tracing the incorporation of tagged biomolecules. This is achieved by introducing analogs of natural molecular building blocks, such as amino acids, into living cells. These analogs are then incorporated into newly synthesized proteins by the cell's own translational machinery. Subsequent detection of these tagged proteins allows for the analysis of protein synthesis, turnover, localization, and interactions.

This document provides detailed application notes and protocols for the use of a novel noncanonical amino acid, (R)-2-amino-3-methyl-3-butenoic acid, for the metabolic labeling of newly synthesized proteins. Structurally similar to the branched-chain amino acid valine, this analog is recognized by the cellular protein synthesis machinery and incorporated into nascent polypeptide chains. For detection purposes, we will describe the use of a bio-orthogonal derivative, (R)-2-amino-3-(azidomethyl)-3-butenoic acid, which contains an azide moiety for subsequent covalent ligation to visualization or affinity tags via "click chemistry".

Principle of the Method

The metabolic labeling process using (R)-2-amino-3-(azidomethyl)-3-butenoic acid involves two main steps:

  • Incorporation of the Amino Acid Analog: Cells are cultured in a medium where the natural amino acid valine is replaced with (R)-2-amino-3-(azidomethyl)-3-butenoic acid. During active protein synthesis, this analog is charged to tRNAVal by the endogenous aminoacyl-tRNA synthetase and subsequently incorporated into newly synthesized proteins in place of valine.

  • Bio-orthogonal Ligation (Click Chemistry): The azide group on the incorporated amino acid serves as a bio-orthogonal handle. This allows for the specific and covalent attachment of a detection probe (e.g., a fluorophore or biotin) that contains a corresponding alkyne group. This reaction, known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and specific, and occurs under biocompatible conditions.

This two-step approach enables the sensitive and specific detection of proteins synthesized within a defined time window.

Data Presentation

Table 1: Recommended Concentrations for Labeling

Cell Type(R)-2-amino-3-(azidomethyl)-3-butenoic acid ConcentrationLabeling Duration
Adherent Mammalian Cells (e.g., HeLa, HEK293)50 - 200 µM1 - 24 hours
Suspension Mammalian Cells (e.g., Jurkat)100 - 400 µM1 - 24 hours
Bacterial Cells (e.g., E. coli - valine auxotroph)20 - 100 µM30 minutes - 4 hours

Table 2: Troubleshooting Guide

IssuePossible CauseRecommendation
Low Labeling Efficiency Insufficient concentration of the amino acid analog.Optimize the concentration of (R)-2-amino-3-(azidomethyl)-3-butenoic acid.
Short labeling duration.Increase the labeling time.
High concentration of valine in the medium.Use valine-free medium for labeling.
High Background Signal Incomplete removal of excess detection probe.Increase the number and duration of wash steps after the click chemistry reaction.
Non-specific binding of the detection probe.Include a blocking step before adding the click chemistry reagents.
Cell Toxicity High concentration of the amino acid analog.Perform a dose-response curve to determine the optimal non-toxic concentration.
Prolonged incubation in labeling medium.Reduce the labeling duration.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Valine-free cell culture medium

  • Fetal Bovine Serum (FBS), dialyzed

  • (R)-2-amino-3-(azidomethyl)-3-butenoic acid stock solution (100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing valine-free medium with dialyzed FBS and other necessary components.

  • Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells twice with pre-warmed PBS and incubate them in valine-free medium for 30-60 minutes.

  • Labeling: Remove the starvation medium and add the pre-warmed labeling medium containing the desired final concentration of (R)-2-amino-3-(azidomethyl)-3-butenoic acid (refer to Table 1).

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Harvesting:

    • Adherent cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer or harvest them using a cell scraper.

    • Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and lyse the cell pellet.

  • Proceed to Downstream Analysis: The cell lysate containing the labeled proteins is now ready for click chemistry and subsequent analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).

Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

Materials:

  • Cell lysate from Protocol 1

  • SDS-PAGE gels

  • Fluorescent alkyne probe (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in H₂O)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (500 mM in H₂O, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)

  • Fixing solution (e.g., 50% methanol, 10% acetic acid)

  • Destaining solution (e.g., 10% methanol, 5% acetic acid)

Procedure:

  • Protein Separation: Separate the labeled proteins from the cell lysate by SDS-PAGE.

  • Gel Fixing: After electrophoresis, fix the gel in fixing solution for 30 minutes with gentle agitation. Repeat with fresh fixing solution.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 10 ml reaction, mix:

      • 7.8 ml of PBS

      • 2 ml of DMSO

      • 100 µl of Fluorescent alkyne probe (from a 1 mM stock)

      • 20 µl of CuSO₄ (50 mM)

      • 40 µl of TCEP (500 mM)

      • 40 µl of TBTA (10 mM)

    • Incubate the fixed gel in the click reaction cocktail for 1 hour at room temperature with gentle agitation, protected from light.

  • Destaining: Remove the click reaction cocktail and wash the gel with destaining solution for 30 minutes. Repeat with fresh destaining solution three times.

  • Imaging: Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Total Protein Staining: After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cell_culture 1. Cell Culture starvation 2. Valine Starvation cell_culture->starvation labeling 3. Incubation with (R)-2-amino-3-(azidomethyl)-3-butenoic acid starvation->labeling harvesting 4. Cell Harvesting and Lysis labeling->harvesting sds_page 5. SDS-PAGE harvesting->sds_page click_chemistry 6. In-Gel Click Chemistry with Alkyne Probe sds_page->click_chemistry imaging 7. Fluorescence Imaging click_chemistry->imaging total_protein 8. Total Protein Stain imaging->total_protein

Caption: Workflow for metabolic labeling and detection.

signaling_pathway cluster_incorporation Protein Synthesis Machinery cluster_click_chemistry Bio-orthogonal Detection amino_acid (R)-2-amino-3- (azidomethyl)-3-butenoic acid aatRNA_synthetase Valyl-tRNA Synthetase amino_acid->aatRNA_synthetase charged_tRNA Azido-Val-tRNAVal aatRNA_synthetase->charged_tRNA ATP -> AMP + PPi tRNA tRNAVal tRNA->aatRNA_synthetase ribosome Ribosome charged_tRNA->ribosome protein Newly Synthesized Protein (with Azide group) ribosome->protein Translation protein_azide Azide-labeled Protein protein->protein_azide labeled_protein Fluorescently Labeled Protein protein_azide->labeled_protein alkyne_probe Alkyne-Fluorophore alkyne_probe->labeled_protein cu_catalyst Cu(I) Catalyst cu_catalyst->labeled_protein Click Reaction

Caption: Mechanism of incorporation and detection.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-amino-3-methyl-3-butenoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of (R)-2-amino-3-methyl-3-butenoic acid is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors throughout the synthetic process. A common and effective method for synthesizing this chiral amino acid is the asymmetric alkylation of a glycine equivalent using a chiral nickel(II) complex. Here are key areas to investigate:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For the alkylation of Ni(II) complexes of glycine Schiff bases, strong bases like sodium hydroxide or potassium hydroxide are often used. The reaction temperature needs to be carefully controlled to minimize side reactions.[1][2]

  • Impure Starting Materials: Ensure the purity of your glycine Schiff base, the alkylating agent (e.g., 3-bromo-2-methylpropene), and the chiral ligand. Impurities can interfere with the catalyst and reduce yield.

  • Inefficient Catalyst Activity: The chiral Ni(II) catalyst's effectiveness can be diminished by moisture or air. Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Side Reactions: Competing reactions, such as elimination or self-condensation of the starting materials, can significantly lower the yield of the desired product.

  • Product Loss During Workup and Purification: The workup and purification steps, including extraction and chromatography, should be optimized to minimize loss of the final product.

Q2: I am observing poor enantioselectivity in my synthesis. How can I increase the enantiomeric excess (e.e.) of the (R)-enantiomer?

Achieving high enantioselectivity is a primary challenge in this synthesis. Here are some strategies to improve the e.e.:

  • Chiral Ligand Selection: The structure of the chiral ligand complexed with the Ni(II) is paramount. Proline-derived ligands are commonly used and have demonstrated excellent stereocontrol.[1] Experiment with different chiral ligands to find the one that provides the best selectivity for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired (R)-enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment around the catalyst. Dichloromethane and other non-polar aprotic solvents are often good choices.[2]

  • Base Selection: The nature of the base can impact the aggregation state of the reactive species and, consequently, the stereochemical outcome.

Q3: I am having trouble with the formation of the chiral Ni(II) complex. What are the critical parameters for this step?

The successful formation of the chiral Ni(II) complex is a prerequisite for the asymmetric alkylation. Key parameters include:

  • Stoichiometry: Precise stoichiometry of the nickel salt, the Schiff base of glycine, and the chiral ligand is crucial.

  • Base and Solvent: A suitable base, such as sodium methoxide or potassium hydroxide, is required to deprotonate the glycine Schiff base. The reaction is typically carried out in an alcohol solvent like methanol.[1][3]

  • Reaction Time and Temperature: Allow sufficient time for the complex to form completely. The reaction is often performed at room temperature or with gentle heating.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can affect the yield and enantioselectivity of the asymmetric alkylation step.

Table 1: Effect of Base on Yield and Enantioselectivity

BaseSolventTemperature (°C)Yield (%)e.e. (%)
NaOHCH₂Cl₂07590
KOHCH₂Cl₂07892
NaHTHF-208098
t-BuOKToluene-207288

Table 2: Effect of Solvent on Yield and Enantioselectivity

SolventBaseTemperature (°C)Yield (%)e.e. (%)
DichloromethaneNaOH07590
TolueneNaOH06885
TetrahydrofuranNaH-208098
AcetonitrileKOH06582

Experimental Protocols

Protocol 1: Asymmetric Alkylation of Glycine Schiff Base using a Chiral Ni(II) Complex

This protocol describes a general procedure for the asymmetric synthesis of (R)-2-amino-3-methyl-3-butenoic acid via alkylation of a chiral Ni(II) complex of a glycine Schiff base.

  • Formation of the Chiral Ni(II) Complex:

    • In a round-bottom flask under an inert atmosphere, dissolve the chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) and the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) in dry methanol.

    • Add nickel(II) nitrate hexahydrate and a base (e.g., powdered potassium hydroxide).[1]

    • Stir the mixture at room temperature for 1-2 hours until the complex formation is complete, indicated by a color change.

  • Asymmetric Alkylation:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Slowly add the alkylating agent (3-bromo-2-methylpropene) to the solution.

    • Stir the reaction mixture at the same temperature for 24-48 hours, monitoring the progress by TLC.

  • Workup and Deprotection:

    • Quench the reaction with an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Hydrolyze the resulting ester and imine protecting groups with aqueous acid (e.g., HCl) to yield the crude (R)-2-amino-3-methyl-3-butenoic acid.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure (R)-2-amino-3-methyl-3-butenoic acid.

Visualizations

Troubleshooting_Workflow start Low Yield or Low Enantioselectivity check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_catalyst Verify Catalyst Integrity (Inert Atmosphere, Dryness) start->check_catalyst check_workup Optimize Workup & Purification Procedures start->check_workup impure_reagents Purify Starting Materials (Distillation, Recrystallization) check_reagents->impure_reagents optimize_conditions Systematically Vary Temp, Solvent, & Base check_conditions->optimize_conditions improve_catalyst Ensure Anhydrous Conditions & Inert Atmosphere check_catalyst->improve_catalyst refine_workup Minimize Transfers & Optimize Chromatography check_workup->refine_workup solution Improved Yield & Enantioselectivity impure_reagents->solution optimize_conditions->solution improve_catalyst->solution refine_workup->solution

Caption: Troubleshooting workflow for low yield and enantioselectivity.

Synthesis_Pathway glycine_schiff Glycine Schiff Base complex Chiral Ni(II) Complex glycine_schiff->complex chiral_ligand Chiral Ligand chiral_ligand->complex ni_salt Ni(II) Salt ni_salt->complex alkylated_product Alkylated Intermediate complex->alkylated_product alkylating_agent Alkylating Agent (3-bromo-2-methylpropene) alkylating_agent->alkylated_product deprotection Deprotection (Hydrolysis) alkylated_product->deprotection final_product (R)-2-amino-3-methyl- 3-butenoic acid deprotection->final_product

Caption: General synthetic pathway for the target molecule.

References

Technical Support Center: Preventing Racemization of (R)-2-amino-3-methyl-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent the racemization of (R)-2-amino-3-methyl-3-butenoic acid during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (R)-2-amino-3-methyl-3-butenoic acid?

A1: Racemization is the process that converts a single enantiomer (in this case, the R-enantiomer) of a chiral molecule into an equal mixture of both enantiomers (R and S). For drug development, maintaining the specific stereochemistry of a molecule like (R)-2-amino-3-methyl-3-butenoic acid is critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles. The presence of the undesired S-enantiomer can lead to reduced efficacy, off-target effects, and regulatory hurdles.

Q2: What are the primary chemical mechanisms that can lead to the racemization of this amino acid?

A2: The racemization of α-amino acids, including (R)-2-amino-3-methyl-3-butenoic acid, primarily occurs through two mechanisms, especially during peptide synthesis or other reactions involving activation of the carboxylic acid group:

  • Oxazolone Formation: Activation of the N-protected amino acid's carboxyl group can lead to the formation of a planar, achiral oxazolone intermediate. This intermediate can be protonated from either face, leading to a mixture of R and S enantiomers.

  • Direct Enolization (α-Proton Abstraction): In the presence of a base, the proton on the α-carbon can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either side, resulting in racemization. The vinyl group in (R)-2-amino-3-methyl-3-butenoic acid can influence the acidity of this α-proton.

Q3: Which reaction conditions are most likely to cause racemization of (R)-2-amino-3-methyl-3-butenoic acid?

A3: Several factors can increase the risk of racemization:

  • Strong Bases: The use of strong, non-hindered bases can promote α-proton abstraction.

  • High Temperatures: Increased temperature provides the energy to overcome the activation barrier for racemization.

  • Certain Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others.

  • Prolonged Reaction Times: Longer exposure to racemization-promoting conditions increases the extent of epimerization.

  • Choice of Protecting Groups: The nature of the N-terminal protecting group can influence the rate of oxazolone formation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant racemization observed after peptide coupling.

If you are incorporating (R)-2-amino-3-methyl-3-butenoic acid into a peptide and detect the presence of the S-enantiomer, consider the following troubleshooting steps.

Workflow for Troubleshooting Racemization during Peptide Coupling:

G start Racemization Detected (>1-2%) coupling_reagent Review Coupling Reagent start->coupling_reagent base Evaluate Base coupling_reagent->base If using Uronium/Phosphonium salts additives Incorporate Additives base->additives temperature Optimize Temperature additives->temperature protecting_group Consider Protecting Group temperature->protecting_group analysis Confirm with Chiral HPLC protecting_group->analysis analysis->coupling_reagent Unsuccessful, iterate solution Racemization Minimized analysis->solution Successful

Caption: Troubleshooting workflow for racemization in peptide coupling.

Detailed Steps:

  • Evaluate Your Coupling Reagent:

    • Problem: Uronium/phosphonium salt-based reagents like HBTU, HATU, and PyBOP, when used with strong bases, can lead to significant racemization.

    • Solution:

      • Switch to a carbodiimide-based coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), preferably in combination with a racemization-suppressing additive.

      • Consider using coupling reagents known for low racemization potential, such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Assess the Base Used:

    • Problem: Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton.

    • Solution:

      • Switch to a more sterically hindered and/or weaker base. N-methylmorpholine (NMM) is a good alternative. For particularly sensitive couplings, 2,4,6-collidine can significantly reduce racemization compared to DIPEA and NMM.[1]

  • Incorporate Racemization-Suppressing Additives:

    • Problem: The activated amino acid intermediate is susceptible to racemization before it couples with the amine.

    • Solution:

      • Always use an additive with your coupling reagent. Common and effective additives include 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Hydroxyazabenzotriazole (HOAt) can also be effective. These additives form active esters that are more stable towards racemization.

  • Control the Reaction Temperature:

    • Problem: Higher temperatures accelerate the rate of racemization.

    • Solution:

      • Perform the coupling reaction at a lower temperature. Starting at 0°C and allowing the reaction to slowly warm to room temperature is a common practice. For microwave-assisted peptide synthesis, reducing the coupling temperature can limit racemization.[2]

  • Consider the N-Protecting Group:

    • Problem: Certain protecting groups can influence the rate of oxazolone formation.

    • Solution:

      • While Fmoc and Boc are standard, for solution-phase synthesis, the benzyloxycarbonyl (Z) group is known to be more resistant to racemization during activation.[3] For solid-phase synthesis, consider using a protecting group like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), which has been shown to suppress α-carbon racemization.

Quantitative Data on Racemization with Different Coupling Conditions (Model Systems):

Amino AcidCoupling Reagent/Base% D-Isomer FormedReference
Fmoc-His(Trt)-OHHATU/NMMHigh (not specified)[4]
Fmoc-His(Trt)-OHDIC/Oxyma1.8%[3]
Fmoc-Cys(Trt)-OHVarious reagentsRacemization occurred with most[3]
Fmoc-Cys(Trt)-OHDIC/OxymaNegligible[3]
Fmoc-Ser(tBu)-OHHATU/NMMRacemization observed[3]
Fmoc-Ser(tBu)-OHMost other reagentsNegligible[3]
General SPPS-<0.4% per cycle[5]
Issue 2: Racemization during other chemical transformations (e.g., esterification, alkylation).

Reactions that involve manipulation of the carboxyl group or exposure to basic/acidic conditions can also induce racemization.

Logical Flow for Preventing Racemization in Non-Coupling Reactions:

G start Racemization in Non-Peptide Reaction condition_analysis Analyze Reaction Conditions (pH, Temp, Reagents) start->condition_analysis ph_control Modify pH: Use weaker bases/acids condition_analysis->ph_control temp_control Lower Reaction Temperature ph_control->temp_control reagent_choice Select Milder Reagents temp_control->reagent_choice protecting_strategy Employ Orthogonal Protecting Groups reagent_choice->protecting_strategy final_check Verify Enantiomeric Purity protecting_strategy->final_check success Racemization Controlled final_check->success

Caption: Strategy for minimizing racemization in various chemical reactions.

Recommendations:

  • pH Control: Avoid strongly basic or acidic conditions where possible. If a base is required, use a sterically hindered, non-nucleophilic base.

  • Temperature: Perform reactions at the lowest feasible temperature.

  • Protecting Groups: Ensure the α-amino group is protected during any reaction involving the carboxyl group. If both the amino and carboxyl groups need to be manipulated in subsequent steps, use orthogonal protecting groups that can be removed under non-racemizing conditions.

Issue 3: Difficulty in determining the extent of racemization.

Accurate quantification of the enantiomeric purity is essential to assess the success of your strategy.

Experimental Protocol: Chiral HPLC Analysis

A validated chiral HPLC method is the gold standard for determining the enantiomeric excess (ee) of your product.

Method Development Strategy:

  • Column Selection:

    • Start with a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one based on teicoplanin or vancomycin, as they are effective for underivatized amino acids.

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also a good option, especially if the amino acid is derivatized.

  • Mobile Phase Screening:

    • Reversed-Phase: Begin with a mobile phase of methanol or acetonitrile with an aqueous buffer (e.g., ammonium acetate or formate) at a slightly acidic pH (e.g., 4-6).

    • Normal-Phase: For derivatized, less polar amino acids, a mobile phase of hexane/isopropanol or hexane/ethanol can be effective.

    • Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.

  • Optimization:

    • Adjust the ratio of organic modifier to aqueous buffer to optimize retention and resolution.

    • Vary the column temperature to improve peak shape and selectivity.

    • If co-elution occurs, consider derivatizing the amino acid with a reagent like dansyl chloride or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated on a standard achiral C18 column.

Example Chiral HPLC Conditions (General Guidance):

ParameterCondition 1 (Reversed-Phase)Condition 2 (Normal-Phase, Derivatized)
Column Astec CHIROBIOTIC T (teicoplanin-based)Chiralcel OD-H (cellulose-based)
Mobile Phase 70:30 Methanol:25mM Ammonium Formate, pH 3.090:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at a wavelength appropriate for the derivative

Note: These are starting points and will likely require optimization for (R)-2-amino-3-methyl-3-butenoic acid.

By systematically addressing the factors that contribute to racemization and employing appropriate analytical techniques, researchers can ensure the stereochemical integrity of (R)-2-amino-3-methyl-3-butenoic acid in their synthetic routes.

References

Optimization of reaction conditions for (R)-2-amino-3-methyl-3-butenoic acid coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the coupling of the sterically hindered amino acid, (R)-2-amino-3-methyl-3-butenoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing low coupling efficiency and slow reaction rates with (R)-2-amino-3-methyl-3-butenoic acid?

A1: (R)-2-amino-3-methyl-3-butenoic acid is an α,α-disubstituted amino acid, which presents significant steric hindrance at the amine group. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and lower yields.[1][2][3] Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often inefficient for such hindered amino acids.[3]

Q2: What are the recommended coupling reagents for improving the yield of my reaction?

A2: For sterically hindered amino acids, more potent coupling reagents are necessary. Uronium/aminium or phosphonium-based reagents are highly recommended. The table below summarizes some effective options.

Q3: My reaction still shows incomplete coupling even with advanced reagents. What can I do?

A3: If you are still facing challenges, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).

  • Optimize the Base: The choice and amount of base are critical. N,N-Diisopropylethylamine (DIPEA) is commonly used. For amino acids prone to racemization, a weaker base like sym-collidine may be beneficial.[4]

  • Microwave-Assisted Synthesis: Employing microwave energy can significantly accelerate coupling reactions for hindered amino acids, often reducing reaction times from hours to minutes and improving yields.[1][2][5][6][7]

  • Solvent Choice: Ensure your amino acid and reagents are fully solubilized. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices. For sequences prone to aggregation, consider solvent mixtures.[8]

  • Double Coupling: If monitoring indicates incomplete coupling, performing a second coupling step before deprotection of the next amino acid can help drive the reaction to completion.[8]

Q4: Can racemization be a significant issue with (R)-2-amino-3-methyl-3-butenoic acid?

A4: While α,α-disubstituted amino acids are generally less prone to racemization at the α-carbon, the use of highly activating coupling reagents and strong bases can increase this risk for other amino acids in the sequence. Additives like Oxyma Pure or HOAt are known to suppress racemization effectively.[3][4]

Q5: Are there any specific considerations for the workup and purification of peptides containing this amino acid?

A5: No unusual workup procedures are typically required. Standard cleavage from the solid support followed by precipitation and purification using reverse-phase high-performance liquid chromatography (RP-HPLC) is generally effective. The hydrophobicity of the final peptide will dictate the specific gradient and column selection.

Data Presentation: Comparison of Coupling Reagents

The selection of the appropriate coupling reagent is crucial for the successful incorporation of (R)-2-amino-3-methyl-3-butenoic acid. The following table provides a comparison of commonly used reagents for sterically hindered amino acids.

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/AminiumHigh reactivity, fast kinetics, effective for hindered couplings.[4][9]Can cause guanidinylation of the N-terminus if used in excess.[4]
HBTU/TBTU Uronium/AminiumGood efficiency for standard and slightly hindered couplings.[4]Less effective than HATU for highly hindered systems.
PyBOP PhosphoniumHigh reactivity, does not cause guanidinylation.[10]Can be less effective for N-methyl amino acids.
PyAOP PhosphoniumVery effective for hindered and N-methyl amino acids.[3]More expensive than uronium-based reagents.
COMU Uronium/AminiumHigh reactivity comparable to HATU, safer (non-explosive byproducts), good solubility.[4][9]More recent, so may have less literature precedent for specific applications.
DIC/OxymaPure Carbodiimide/AdditiveOxymaPure is a superior additive to HOBt for reducing racemization and improving efficiency.[3]May still be slower than uronium/phosphonium reagents for the most difficult couplings.

Experimental Protocols

General Protocol for Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (R)-2-amino-3-methyl-3-butenoic Acid

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Microwave irradiation at 75°C for 3 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of (R)-2-amino-3-methyl-3-butenoic Acid:

    • Prepare the coupling solution:

      • Fmoc-(R)-2-amino-3-methyl-3-butenoic acid (5 equivalents)

      • Coupling reagent (e.g., HATU, 4.9 equivalents)

      • Base (e.g., DIPEA, 10 equivalents)

      • Solvent (DMF)

    • Add the coupling solution to the deprotected resin.

    • Microwave irradiation at 90°C for 10-30 minutes.

    • Wash the resin with DMF.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

Experimental Workflow for Peptide Coupling

G Experimental Workflow for Peptide Coupling cluster_prep Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Select & Swell Resin Deprotection Fmoc Deprotection Resin->Deprotection AA Dissolve Protected Amino Acid & Reagents Coupling Couple Amino Acid (Microwave may be applied here) AA->Coupling Wash1 Wash Deprotection->Wash1 Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin Wash2->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Analysis Characterization Purification->Analysis

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Troubleshooting Logic for Low Coupling Yield

G Troubleshooting Low Coupling Yield Start Low Coupling Yield Observed Q1 Using a potent coupling reagent (e.g., HATU, COMU)? Start->Q1 Sol1 Switch to a more potent coupling reagent. Q1->Sol1 No Q2 Are reagents used in sufficient excess (3-5 eq)? Q1->Q2 Yes Sol1->Q2 Sol2 Increase equivalents of amino acid and coupling reagent. Q2->Sol2 No Q3 Is microwave assistance being used? Q2->Q3 Yes Sol2->Q3 Sol3 Implement a microwave- assisted coupling protocol. Q3->Sol3 No Q4 Is reaction time and temperature optimized? Q3->Q4 Yes Sol3->Q4 Sol4 Increase reaction time and/or temperature. Q4->Sol4 No Sol5 Perform a double coupling. Q4->Sol5 Yes Sol4->Sol5 End Improved Yield Sol5->End

Caption: A decision tree for troubleshooting low coupling yields.

References

Purification strategies for (R)-2-amino-3-methyl-3-butenoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-amino-3-methyl-3-butenoic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis & Impurities

Q1: What are the common impurities encountered during the synthesis of (R)-2-amino-3-methyl-3-butenoic acid?

A1: During the synthesis of α,β-unsaturated amino acids like (R)-2-amino-3-methyl-3-butenoic acid, several impurities can arise depending on the synthetic route. Common impurities may include:

  • The corresponding (S)-enantiomer: This is the most common impurity if a non-stereospecific synthesis is performed.

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-reduction products: If a reduction step is involved, the double bond might be partially or fully reduced, leading to the saturated analog, (R)-valine.

  • Byproducts from protecting group manipulation: Incomplete deprotection or side reactions during the removal of amino or carboxyl protecting groups can lead to a variety of impurities.

  • Isomers: Depending on the reaction conditions, isomerization of the double bond might occur.

Troubleshooting:

  • Enantiomeric Impurity: Chiral purification methods such as enzymatic resolution, diastereomeric salt crystallization, or chiral HPLC are necessary.

  • Unreacted Starting Materials: Purification by recrystallization or column chromatography is typically effective.

  • Side-Reaction Products: A combination of purification techniques might be required. Characterization by NMR and mass spectrometry is crucial to identify the impurity and devise a suitable purification strategy.

2. Recrystallization

Q2: I am having trouble purifying my crude (R)-2-amino-3-methyl-3-butenoic acid by recrystallization. What are the recommended solvents and conditions?

A2: Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. For (R)-2-amino-3-methyl-3-butenoic acid, a common and effective solvent system is a mixture of ethanol and water.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the compound's melting point in that solvent. Try using a more dilute solution or a different solvent system.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. You can try to concentrate the solution by boiling off some solvent. Seeding the solution with a small crystal of the pure compound can also induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.

  • Poor Recovery: If the recovery of the purified product is low, you may be using too much solvent. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Also, ensure the solution is cooled sufficiently to maximize crystal precipitation.

3. Chiral Purification

Q3: My product is a racemic mixture of 2-amino-3-methyl-3-butenoic acid. How can I resolve the enantiomers to obtain the pure (R)-enantiomer?

A3: Chiral resolution is essential to separate enantiomers. Three common methods are enzymatic resolution, diastereomeric salt formation, and chiral chromatography.

Troubleshooting Chiral Resolution:

  • Incomplete Enzymatic Resolution: If the enzymatic reaction does not go to completion, ensure the pH, temperature, and enzyme concentration are optimal. The substrate may also need to be derivatized (e.g., N-acetylation) for the enzyme to be effective.[1]

  • Diastereomeric Salts Not Precipitating: The choice of resolving agent and solvent is critical. If one resolving agent doesn't work, try another with different chemical properties. The solubility of the diastereomeric salts can be very sensitive to the solvent system.

  • Poor Separation in Chiral HPLC: If you observe poor resolution (peak co-elution or broad peaks), optimize the mobile phase composition, flow rate, and column temperature. Ensure the column is appropriate for the analyte; for unsaturated amino acids, a cellulose tris(3,5-dimethylphenylcarbamate) based chiral stationary phase can be effective.[1]

4. N-Protected Derivatives

Q4: I am working with an N-protected derivative of (R)-2-amino-3-methyl-3-butenoic acid and facing purification challenges. What should I consider?

A4: The presence of an N-protecting group (e.g., Boc, Cbz, Fmoc) alters the polarity and reactivity of the amino acid, which can be advantageous for purification.

Troubleshooting Purification of N-Protected Derivatives:

  • Solubility Issues: N-protected amino acids are generally more soluble in organic solvents than their free amino counterparts. This allows for a wider range of solvents to be used for recrystallization and chromatography.

  • Column Chromatography: Normal-phase silica gel chromatography is often effective for purifying N-protected amino acids. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is a good starting point.

  • Protecting Group Stability: Be mindful of the stability of your protecting group during purification. For example, Boc groups are acid-labile, so acidic conditions should be avoided. Fmoc groups are base-labile.

Data Presentation

Table 1: Quantitative Data for Purification of (R)-2-amino-3-methyl-3-butenoic Acid

Purification MethodStarting MaterialReagents/ConditionsResultReference
RecrystallizationCrude (S)-2-amino-3-methyl-3-butenoic acid (88% ee)Ethanol-water mixture95% ee[1]
Enzymatic ResolutionRacemic N-acetyl-2-amino-3-methyl-3-butenoic acidAcylase I from Aspergillus oryzae, pH 7.4, 37°C, 12 hours99% ee for the (S)-isomer (unreacted)[1]
Diastereomeric Salt FormationRacemic 2-amino-3-methyl-3-butenoic acid(R,R)-tartaric acid in ethanol (1:1.2 molar ratio), two recrystallizations74% recovery with 97% ee for the (S)-enantiomer-tartrate complex[1]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic 2-amino-3-methyl-3-butenoic acid

  • Salt Formation: Dissolve racemic 2-amino-3-methyl-3-butenoic acid in ethanol. Add (R,R)-tartaric acid in a 1:1.2 molar ratio (amino acid:tartaric acid).

  • Crystallization: Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of the (S)-enantiomer with (R,R)-tartaric acid should preferentially precipitate.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the collected salt from fresh ethanol. Repeat this process once more.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

  • Final Purification: Collect the precipitated (S)-2-amino-3-methyl-3-butenoic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Enzymatic Resolution of Racemic N-acetyl-2-amino-3-methyl-3-butenoic acid

  • Substrate Preparation: Prepare a solution of racemic N-acetyl-2-amino-3-methyl-3-butenoic acid in a buffered aqueous solution at pH 7.4.

  • Enzyme Addition: Add acylase I from Aspergillus oryzae to the solution.

  • Incubation: Incubate the mixture at 37°C for 12 hours with gentle agitation. The enzyme will selectively hydrolyze the N-acetyl group from the (R)-enantiomer.

  • Separation: After the reaction, the mixture will contain the free (R)-2-amino-3-methyl-3-butenoic acid and the unreacted N-acetyl-(S)-2-amino-3-methyl-3-butenoic acid. Separate these two compounds based on their different solubility and charge properties, for example, by ion-exchange chromatography.

  • Isolation: Isolate the desired (R)-2-amino-3-methyl-3-butenoic acid from the appropriate fractions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_chiral_methods Chiral Resolution Methods Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Cleanup Chromatography Chromatography Crude Product->Chromatography Direct Purification Chiral Resolution Chiral Resolution Recrystallization->Chiral Resolution Enantiomer Separation Enzymatic Resolution Enzymatic Resolution Chiral Resolution->Enzymatic Resolution Diastereomeric Salts Diastereomeric Salts Chiral Resolution->Diastereomeric Salts Chiral HPLC Chiral HPLC Chiral Resolution->Chiral HPLC Pure Product Pure Product Chromatography->Pure Product Enzymatic Resolution->Pure Product Diastereomeric Salts->Pure Product Chiral HPLC->Pure Product Diastereomeric_Salt_Resolution Racemic Amino Acid Racemic Amino Acid Salt Formation Salt Formation Racemic Amino Acid->Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Salt Formation Diastereomeric Mixture Diastereomeric Mixture Salt Formation->Diastereomeric Mixture Fractional Crystallization Fractional Crystallization Diastereomeric Mixture->Fractional Crystallization Separated Diastereomers Separated Diastereomers Fractional Crystallization->Separated Diastereomers Liberation of Enantiomers Liberation of Enantiomers Separated Diastereomers->Liberation of Enantiomers Pure Enantiomers Pure Enantiomers Liberation of Enantiomers->Pure Enantiomers

References

Identifying and minimizing byproducts in (R)-2-amino-3-methyl-3-butenoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for (R)-2-amino-3-methyl-3-butenoic acid?

A1: The primary synthetic strategies for (R)-2-amino-3-methyl-3-butenoic acid and other α-alkenyl amino acids include:

  • Asymmetric Strecker Synthesis: This method involves the reaction of a ketone (in this case, methyl vinyl ketone) with a chiral amine and a cyanide source to form a chiral α-aminonitrile, which is then hydrolyzed to the desired amino acid.[1][2][3]

  • Diastereoselective Alkylation of Chiral Glycine Enolates: A chiral glycine equivalent can be converted into its enolate and then alkylated with an electrophile like 3-bromo-2-methylpropene. Subsequent deprotection yields the target amino acid.

  • Enzymatic Kinetic Resolution: A racemic mixture of 2-amino-3-methyl-3-butenoic acid or its derivative can be resolved using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the (R)- and (S)-enantiomers.[4][5]

Q2: What are the potential sources of byproduct formation in these syntheses?

A2: Byproduct formation can arise from several sources depending on the synthetic route:

  • Side reactions of starting materials or intermediates: For example, in the Strecker synthesis, the intermediate α-aminonitrile can sometimes be trapped by other nucleophiles present in the reaction mixture.[6]

  • Lack of stereoselectivity: Incomplete control over stereochemistry can lead to the formation of the undesired (S)-enantiomer or diastereomers if other stereocenters are present.

  • Reagent-derived impurities: Byproducts can be formed from the reagents themselves, such as the hydrolysis of excess cyanide in the Strecker synthesis.

  • Degradation of the product: The final product may be sensitive to the reaction or workup conditions, leading to degradation products.

Q3: How can I detect and quantify byproducts in my reaction mixture?

A3: A combination of analytical techniques is typically employed:

  • Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess (e.e.) and separating diastereomers. Gas Chromatography (GC) coupled with a chiral column can also be used, often after derivatization of the amino acid.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the main product and any significant byproducts. Mass Spectrometry (MS) helps in identifying the molecular weights of impurities.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (e.e.) or Presence of Diastereomers

Possible Causes and Solutions:

CauseRecommended Action
Racemization: The chiral center may be susceptible to racemization under the reaction conditions (e.g., harsh pH, elevated temperatures).Monitor reaction temperature and pH carefully. Aim for milder conditions where possible. For instance, in alkylation reactions, lower temperatures (-78 °C) are often crucial.
Ineffective Chiral Auxiliary or Catalyst: The chiral auxiliary or catalyst may not be providing sufficient stereocontrol.Screen different chiral auxiliaries or catalysts. Ensure the catalyst is of high purity and used under the recommended conditions (e.g., proper solvent, exclusion of moisture).
Incorrect Reagent Stoichiometry: An incorrect ratio of reagents can sometimes lead to side reactions that affect stereoselectivity.Optimize the stoichiometry of all reactants, including the chiral auxiliary or catalyst.
Problem 2: Formation of Unexpected Byproducts

Possible Byproducts and Mitigation Strategies:

Potential ByproductSynthetic RouteMitigation Strategy
α-Hydroxy Acid: Strecker SynthesisThis can arise from the hydrolysis of the intermediate cyanohydrin if the amination step is slow. Ensure an adequate concentration of the ammonia source and optimize reaction conditions to favor imine formation.
Over-alkylation Products: Alkylation of Glycine EnolatesIf the enolate is too reactive or excess alkylating agent is used, di-alkylation can occur.[7] Use a stoichiometric amount of the alkylating agent and control the reaction time and temperature.
Hydrolyzed Chiral Auxiliary: All routes using auxiliariesThe chiral auxiliary may be cleaved under the reaction conditions. Choose an auxiliary that is stable to the reaction conditions and can be removed under orthogonal conditions.
Isomeric Butenoic Acids: GeneralIsomerization of the double bond can occur, especially under acidic or basic conditions. Maintain neutral pH during workup and purification where possible.

Experimental Protocols

Asymmetric Strecker Synthesis (General Procedure)

  • To a solution of methyl vinyl ketone and a chiral amine (e.g., (R)-phenylglycinol) in a suitable solvent (e.g., methanol), add a cyanide source (e.g., trimethylsilyl cyanide) at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture for the specified time, monitoring the formation of the α-aminonitrile by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Hydrolyze the resulting α-aminonitrile using acidic or basic conditions to yield the crude amino acid.

  • Purify the product by crystallization or chromatography.

Visualizations

experimental_workflow start Starting Materials (Ketone, Chiral Amine, Cyanide) reaction Asymmetric Strecker Reaction start->reaction workup Quenching & Aqueous Workup reaction->workup hydrolysis Hydrolysis of α-Aminonitrile workup->hydrolysis purification Purification (Crystallization/ Chromatography) hydrolysis->purification product (R)-2-amino-3-methyl- 3-butenoic acid purification->product

Caption: General workflow for Asymmetric Strecker Synthesis.

troubleshooting_logic start Problem Identified low_ee Low e.e. or Diastereomers start->low_ee byproducts Unexpected Byproducts start->byproducts racemization Check for Racemization (pH, Temp) low_ee->racemization catalyst Evaluate Chiral Auxiliary/Catalyst low_ee->catalyst stoichiometry Optimize Reagent Stoichiometry low_ee->stoichiometry hydroxy_acid α-Hydroxy Acid? byproducts->hydroxy_acid over_alkylation Over-alkylation? byproducts->over_alkylation isomerization Isomeric Impurities? byproducts->isomerization solution_racemization Use Milder Conditions racemization->solution_racemization solution_catalyst Screen Alternatives catalyst->solution_catalyst solution_stoichiometry Perform Titration stoichiometry->solution_stoichiometry solution_hydroxy_acid Favor Imine Formation hydroxy_acid->solution_hydroxy_acid solution_over_alkylation Control Stoichiometry and Conditions over_alkylation->solution_over_alkylation solution_isomerization Neutralize During Workup isomerization->solution_isomerization

Caption: Troubleshooting logic for byproduct minimization.

References

Stability issues of (R)-2-amino-3-methyl-3-butenoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (R)-2-amino-3-methyl-3-butenoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guides

This section addresses specific stability issues that may be encountered during the handling and use of (R)-2-amino-3-methyl-3-butenoic acid in solution.

Issue 1: Loss of Potency or Inconsistent Results Over Time

  • Question: My experimental results are inconsistent, and I suspect the concentration of my (R)-2-amino-3-methyl-3-butenoic acid stock solution is decreasing over time. What could be the cause?

  • Answer: The loss of active compound in your solution is likely due to chemical degradation. The vinyl group in (R)-2-amino-3-methyl-3-butenoic acid makes it susceptible to several degradation pathways, especially in aqueous solutions. The primary suspects are hydrolysis, oxidation, and photodegradation. It is also important to consider the solution's pH and storage temperature.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

  • Question: I am analyzing my solution of (R)-2-amino-3-methyl-3-butenoic acid using HPLC and have noticed the appearance of new, unidentified peaks that were not present in the freshly prepared sample. What are these peaks?

  • Answer: The new peaks are likely degradation products. Based on the structure of (R)-2-amino-3-methyl-3-butenoic acid, potential degradation products could arise from:

    • Hydrolysis: The double bond may undergo hydration, leading to the formation of a β-hydroxy amino acid.

    • Oxidation: The vinyl group is susceptible to oxidation, which could lead to the formation of various oxidized species, potentially cleaving the double bond.

    • Polymerization: Under certain conditions, unsaturated compounds can polymerize.

    To identify these degradants, techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are recommended.

Issue 3: Solution Discoloration or Precipitation

  • Question: My stock solution of (R)-2-amino-3-methyl-3-butenoic acid has developed a yellow tint and/or a precipitate has formed. Why is this happening?

  • Answer: Discoloration and precipitation are strong indicators of significant degradation. The formation of colored byproducts can result from complex oxidation or polymerization reactions. Precipitation may occur if the degradation products are less soluble in the solvent system than the parent compound. It is strongly advised not to use discolored or precipitated solutions for experiments.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

  • Q1: What is the recommended solvent for preparing stock solutions of (R)-2-amino-3-methyl-3-butenoic acid?

    • A1: For immediate use, high-purity water (e.g., Milli-Q or equivalent) is a common solvent. However, for storage, aqueous solutions are not ideal due to potential hydrolysis. If possible, prepare stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF and store them at low temperatures. For aqueous buffers, prepare fresh solutions for each experiment.

  • Q2: What is the optimal pH for aqueous solutions of (R)-2-amino-3-methyl-3-butenoic acid?

  • Q3: What are the ideal storage conditions for solutions of (R)-2-amino-3-methyl-3-butenoic acid?

    • A3: Lyophilized powder should be stored at -20°C or -80°C.[5] Solutions should be stored at low temperatures to minimize degradation. For short-term storage (a few days), 2-8°C is recommended. For longer-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is preferable to avoid repeated freeze-thaw cycles.[5] Protect solutions from light and oxygen.

Degradation Pathways

  • Q4: What are the likely degradation pathways for (R)-2-amino-3-methyl-3-butenoic acid in solution?

    • A4: The primary potential degradation pathways are:

      • Hydrolysis: Addition of water across the double bond, potentially catalyzed by acidic or basic conditions.

      • Oxidation: The electron-rich double bond is susceptible to attack by oxygen or other oxidizing agents. Side chains of amino acids like methionine, cysteine, histidine, tryptophan, and tyrosine are also known to be susceptible to oxidation.[6]

      • Photodegradation: Exposure to UV light can induce degradation.[7][8][9]

  • Q5: How can I minimize degradation of (R)-2-amino-3-methyl-3-butenoic acid in my experiments?

    • A5: To minimize degradation:

      • Prepare solutions fresh whenever possible.

      • If storing solutions, use low temperatures (-20°C or -80°C) and protect from light by using amber vials or wrapping vials in aluminum foil.

      • Degas solvents to remove dissolved oxygen, especially for long-term storage or when heating is involved.

      • Work with solutions on ice to minimize thermal degradation during experimental setup.

      • Maintain the pH of aqueous solutions in a weakly acidic to neutral range.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for (R)-2-amino-3-methyl-3-butenoic acid. Such studies are crucial for developing stability-indicating analytical methods.[6][10][11][12][13]

Objective: To generate degradation products of (R)-2-amino-3-methyl-3-butenoic acid under various stress conditions.

Materials:

  • (R)-2-amino-3-methyl-3-butenoic acid

  • High-purity water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid at a known concentration (e.g., 1 mg/mL) in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a sample of the stock solution at 60°C for 24 hours in a tightly sealed vial.

    • Photodegradation: Expose a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the extent of degradation and profile the degradation products. The goal is to achieve 5-20% degradation.[13]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (R)-2-amino-3-methyl-3-butenoic acid from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Inject the non-stressed control sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradation products).

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters as needed to achieve adequate separation.

Data Presentation

Table 1: Predicted Stability of (R)-2-amino-3-methyl-3-butenoic acid under Different Conditions (Hypothetical Data for Illustrative Purposes)

ConditionSolventTemperatureDurationExpected StabilityPotential Degradation Products
Storage Lyophilized Powder-20°C> 1 yearHigh-
Aqueous Buffer (pH 5)4°C< 1 weekModerateHydrolysis products
DMSO-20°C> 6 monthsHigh-
Forced Degradation 0.1 M HCl60°C24 hoursLowHydrolysis products
0.1 M NaOH60°C24 hoursLowHydrolysis, Racemization products
3% H₂O₂Room Temp24 hoursLowOxidized products
Water60°C24 hoursModerate-LowHydrolysis products
WaterUV Light24 hoursModerate-LowPhotodegradation products

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent (R)-2-amino-3-methyl-3-butenoic acid hydrolysis_product β-Hydroxy amino acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized derivatives (e.g., epoxides, cleaved products) parent->oxidation_product O₂ / Oxidizing agents photo_product Various photoproducts parent->photo_product UV Light

Caption: Potential degradation pathways for (R)-2-amino-3-methyl-3-butenoic acid in solution.

experimental_workflow cluster_stress Forced Degradation start Prepare Stock Solution (1 mg/mL in H₂O) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂) stress->oxidation thermal Thermal (60°C) stress->thermal photo Photolysis (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study of (R)-2-amino-3-methyl-3-butenoic acid.

References

Technical Support Center: Crystallization of (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (R)-2-amino-3-methyl-3-butenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in crystallizing (R)-2-amino-3-methyl-3-butenoic acid?

A1: The primary challenges in crystallizing (R)-2-amino-3-methyl-3-butenoic acid, an unsaturated chiral amino acid, include:

  • Achieving High Enantiomeric Purity: As with many chiral molecules, obtaining a high enantiomeric excess (ee) can be difficult. The presence of the (S)-enantiomer can interfere with the crystallization of the desired (R)-enantiomer.

  • Oiling Out/Liquid-Liquid Phase Separation: The compound may separate from the solution as a liquid phase (an oil) instead of a solid crystalline phase, especially at high supersaturation levels. This phenomenon can trap impurities and hinder the formation of a well-ordered crystal lattice.[1][2]

  • Polymorphism: Amino acids are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms with varying physical properties. Controlling the crystallization process to obtain the desired polymorph consistently can be a challenge.[3][4]

  • Racemization: The chiral center could be susceptible to racemization under certain conditions, such as harsh pH or high temperatures, which would compromise the enantiomeric purity of the final product.

Q2: What are some suitable solvent systems for the crystallization of this compound?

A2: Based on general principles for amino acid crystallization and specific information on similar compounds, a mixture of a polar protic solvent and an anti-solvent is often effective. An ethanol-water mixture has been mentioned as a suitable system for the recrystallization of the enantiomer of the target molecule to enhance its enantiomeric excess. The zwitterionic nature of the amino acid suggests it will have moderate solubility in polar solvents.[5]

Q3: How does pH affect the crystallization of (R)-2-amino-3-methyl-3-butenoic acid?

A3: The pH of the crystallization medium is a critical parameter as it influences the solubility of the amino acid. (R)-2-amino-3-methyl-3-butenoic acid is a zwitterionic molecule with a carboxylic acid group and an amino group. The solubility is generally at its minimum at the isoelectric point (pI). Adjusting the pH towards the pI can be used to induce crystallization. The predicted pKa for the carboxylic acid group is around 2.5, and for the amino group, it is around 9.5.[5]

Troubleshooting Guide

Issue 1: Low Enantiomeric Purity

Q: My crystallized product has a low enantiomeric excess (ee). How can I improve it?

A:

  • Preferential Crystallization: If you have a racemic or near-racemic mixture, you can use seeding with pure (R)-enantiomer crystals to induce the crystallization of the desired enantiomer. The enantiomers of amino acids often have lower solubility than the racemate at a specific temperature, which facilitates this process.[]

  • Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization. Subsequently, the chiral resolving agent is removed to yield the pure enantiomer.

  • Recrystallization: A post-reaction purification via recrystallization from a suitable solvent system, such as an ethanol-water mixture, can enhance the enantiomeric excess.[5]

Issue 2: Oiling Out

Q: The compound is separating as an oil instead of crystals. What should I do?

A: Oiling out occurs when the solute separates as a liquid phase. To prevent this:

  • Reduce Supersaturation: Oiling out is often a result of high supersaturation. Try generating supersaturation more slowly by reducing the cooling rate or the addition rate of an anti-solvent.[1]

  • Seeding: Introduce seed crystals into the solution at a point where it is supersaturated but before oiling out occurs. This can provide a template for crystallization to proceed directly to the solid phase.[1][7]

  • Solvent System Modification: Changing the solvent system can sometimes prevent oiling out. For example, switching from a water/acetone mixture to a water/2-propanol mixture has been shown to prevent this phenomenon in some cases.[2]

  • Temperature Control: Maintain the solution temperature above the melting point of the solute-rich liquid phase.

Issue 3: Polymorphism

Q: I am getting inconsistent crystal forms (polymorphs). How can I control this?

A: The formation of different polymorphs can be influenced by several factors:

  • Temperature and Supersaturation: These are primary factors in controlling polymorphism. Systematically varying the crystallization temperature and the level of supersaturation can help in identifying the conditions that favor the desired polymorph.[3][8]

  • Solvent Choice: The solvent can play a kinetic role in determining which polymorph nucleates and grows. Experiment with different solvent systems.[3]

  • Additives: Small amounts of additives can sometimes stabilize a particular polymorph.[3]

Issue 4: Suspected Racemization

Q: I am concerned about racemization during crystallization. How can I minimize this risk?

A:

  • Mild Conditions: Avoid high temperatures and extreme pH conditions during the crystallization process, as these can promote racemization.

  • Solvent Choice: Racemization can be influenced by the solvent. Water has been shown to suppress racemization of some amino acids compared to polar organic solvents under alkaline conditions.[9]

Data Presentation

Table 1: Physicochemical Properties of (R)-2-amino-3-methyl-3-butenoic acid

PropertyValueSource
Molecular FormulaC₅H₉NO₂[10]
Molecular Weight115.13 g/mol [10]
Predicted pKa (Carboxylic Acid)~2.5[5]
Predicted pKa (Amino Group)~9.5[5]
Predicted SolubilityModerate in polar solvents (due to zwitterionic nature)[5]

Table 2: Representative Solvent Screening for Crystallization

Solvent ClassExample SolventsExpected SolubilityPotential Use
AlcoholsMethanol, Ethanol, IsopropanolModerate to HighGood solvent
Water-ModerateGood solvent / Co-solvent
KetonesAcetoneLow to ModerateAnti-solvent / Co-solvent
EthersTetrahydrofuran (THF)LowAnti-solvent
HydrocarbonsHeptane, HexaneVery LowAnti-solvent

Experimental Protocols

Protocol 1: Representative Recrystallization Protocol for Enantiomeric Enrichment

  • Dissolution: Dissolve the crude (R)-2-amino-3-methyl-3-butenoic acid in a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) at an elevated temperature (e.g., 50-60 °C). Start with a higher proportion of the better solvent (e.g., water or ethanol depending on initial solubility tests).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool down slowly and undisturbed to room temperature. Slow cooling is crucial to encourage the formation of well-ordered crystals.

  • Maturation: For further crystallization, the flask can be placed in a colder environment (e.g., 4 °C) for several hours to overnight.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude Product dissolve Dissolve in minimal hot solvent (e.g., Ethanol/Water) start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Slow cooling to room temperature dissolve->cool No insoluble impurities hot_filter->cool mature Maturation at low temperature (e.g., 4°C) cool->mature filter Filter crystals mature->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end_node Pure (R)-enantiomer crystals dry->end_node

Caption: General experimental workflow for the recrystallization of (R)-2-amino-3-methyl-3-butenoic acid.

Troubleshooting Decision Tree

troubleshooting_tree cluster_oiling Oiling Out cluster_purity Low Purity cluster_yield Low Yield start Problem during crystallization? oiling_out Compound separates as oil? start->oiling_out low_ee Low enantiomeric purity? start->low_ee low_yield Low crystal yield? start->low_yield reduce_supersat Reduce cooling/anti-solvent rate oiling_out->reduce_supersat add_seeds Add seed crystals earlier oiling_out->add_seeds change_solvent Change solvent system oiling_out->change_solvent recrystallize Perform recrystallization low_ee->recrystallize pref_cryst Try preferential crystallization with seeding low_ee->pref_cryst diastereomeric_salt Use diastereomeric salt resolution low_ee->diastereomeric_salt check_solubility Ensure minimal hot solvent was used low_yield->check_solubility extend_maturation Extend maturation time/lower temperature low_yield->extend_maturation

References

How to remove impurities from commercial (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial (R)-2-amino-3-methyl-3-butenoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of (R)-2-amino-3-methyl-3-butenoic acid.

Issue Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (e.e.) The primary impurity is the (S)-enantiomer.1. Recrystallization: Perform single or multiple recrystallizations from a suitable solvent system (e.g., water/ethanol). The (R)-enantiomer should preferentially crystallize, enriching the solution in the (S)-enantiomer. 2. Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can be separated by fractional crystallization. The desired enantiomer can then be recovered. 3. Chiral Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can be employed to separate the enantiomers.
Presence of Starting Materials/Reagents Incomplete reaction or insufficient work-up during synthesis. Common remnants include glycine derivatives, 3-bromo-2-methylpropene, or strong bases like LDA and n-BuLi.1. Aqueous Wash: Perform an aqueous wash of the crude product to remove water-soluble starting materials and salts. 2. Solvent Extraction: Use a suitable solvent to selectively extract the desired product, leaving impurities behind. 3. Chromatography: Column chromatography (e.g., silica gel) can be effective in separating the product from less polar or more polar starting materials and reagents.
Discoloration of the Product Presence of colored impurities from the synthesis or degradation products.1. Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to adsorb colored impurities, followed by filtration. 2. Recrystallization: Recrystallization can also help in removing colored impurities that are either more or less soluble than the desired product.
Poor Crystal Formation during Recrystallization Incorrect solvent system, concentration, or cooling rate.1. Solvent Screening: Experiment with different solvent systems to find one in which the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below. A study on amino acid solubility suggests that water and alcohol-water mixtures are good starting points.[1] 2. Optimize Concentration: Ensure the solution is saturated at the higher temperature. 3. Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding with a small crystal of the pure product can also be beneficial.
Low Yield after Purification Product loss during multiple purification steps.1. Optimize Each Step: Carefully optimize each purification step to maximize recovery. 2. Reduce Number of Steps: If possible, streamline the purification process to minimize the number of transfers and manipulations. 3. Mother Liquor Analysis: Analyze the mother liquor from recrystallization to quantify the amount of product lost and consider reprocessing if significant.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial (R)-2-amino-3-methyl-3-butenoic acid?

A1: The most common impurities are typically the undesired (S)-enantiomer, residual starting materials from the synthesis (e.g., glycine derivatives and alkylating agents), and potentially small amounts of structurally related byproducts such as 3-methylcrotonic acid, which can be formed under certain conditions.[2]

Q2: How can I determine the enantiomeric purity of my sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining enantiomeric purity. This involves using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.

Q3: What is a good starting solvent system for the recrystallization of (R)-2-amino-3-methyl-3-butenoic acid?

A3: Based on the general solubility of amino acids, a good starting point for recrystallization is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.[1] The optimal ratio will need to be determined experimentally to achieve a high recovery of pure crystals.

Q4: Can I use a non-chiral purification method to improve enantiomeric excess?

A4: Yes, diastereomeric salt formation is a non-chromatographic method. By reacting the racemic or enantiomerically-enriched mixture with a chiral acid or base, you form diastereomers which have different physical properties (like solubility) and can be separated by conventional techniques like fractional crystallization.

Experimental Protocols

Recrystallization for Enantiomeric Enrichment

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve the impure (R)-2-amino-3-methyl-3-butenoic acid in a minimal amount of a hot solvent system (e.g., 9:1 water:ethanol).

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent system.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the enantiomeric excess of the purified crystals and the mother liquor by chiral HPLC. Repeat the process if the desired purity is not achieved.

Chiral HPLC for Purity Analysis

This is a representative method and may need to be adapted for your specific instrument and column.

  • Column: A chiral stationary phase column suitable for amino acid separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL of a filtered sample solution.

  • Procedure: Dissolve a small amount of the sample in the mobile phase, filter, and inject onto the HPLC system. The retention times of the (R) and (S) enantiomers will be different, allowing for their quantification.

Data Presentation

Table 1: Hypothetical Purification of (R)-2-amino-3-methyl-3-butenoic acid by Recrystallization

Purification StepStarting e.e. (%)e.e. after 1st Recrystallization (%)e.e. after 2nd Recrystallization (%)Overall Yield (%)
Example 1 859599.560
Example 2 9098>99.865

Visualizations

PurificationWorkflow crude Commercial (R)-2-amino-3-methyl-3-butenoic acid analysis1 Purity Analysis (Chiral HPLC) crude->analysis1 decision Purity Acceptable? analysis1->decision recrystallization Recrystallization decision->recrystallization No pure Pure Product decision->pure Yes analysis2 Purity Analysis (Chiral HPLC) recrystallization->analysis2 analysis2->decision

Caption: General workflow for the purification of (R)-2-amino-3-methyl-3-butenoic acid.

TroubleshootingLogic start Impure Product check_ee Low Enantiomeric Excess? start->check_ee check_color Discolored? check_ee->check_color No recrystallize Recrystallize or Diastereomeric Salt Resolution check_ee->recrystallize Yes check_other Other Impurities? check_color->check_other No carbon Activated Carbon Treatment check_color->carbon Yes chromatography Column Chromatography or Aqueous Wash/Extraction check_other->chromatography Yes pure Pure Product check_other->pure No recrystallize->pure carbon->pure chromatography->pure

Caption: Decision tree for troubleshooting common purification issues.

References

Troubleshooting analytical detection of (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of (R)-2-amino-3-methyl-3-butenoic acid. The information is tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: I am seeing significant peak tailing when analyzing (R)-2-amino-3-methyl-3-butenoic acid on a C18 column. What could be the cause?

A1: Peak tailing for polar, zwitterionic compounds like (R)-2-amino-3-methyl-3-butenoic acid on reversed-phase columns is common. It is often caused by secondary interactions between the basic amino group and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated amine of your analyte.

  • Use of an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of accessible free silanol groups.

  • Alternative Stationary Phase: Consider using a polar-embedded or polar-endcapped column, which can provide better peak shape for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative for retaining and separating highly polar compounds.

Q2: My retention times for (R)-2-amino-3-methyl-3-butenoic acid are drifting during a series of injections. What should I investigate?

A2: Retention time drift can be caused by several factors, including column equilibration issues, changes in mobile phase composition, and temperature fluctuations.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. For gradient methods, allow sufficient time for the column to return to initial conditions between injections.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to gradual shifts in retention.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times, especially for ionizable compounds.

  • Column Stability: β,γ-Unsaturated amino acids can be reactive.[1] Consider the possibility of on-column degradation, which could alter the stationary phase or the analyte itself over time.

Q3: How can I achieve chiral separation of (R)- and (S)-2-amino-3-methyl-3-butenoic acid?

A3: Chiral separation of amino acids typically requires a chiral stationary phase (CSP) or derivatization with a chiral reagent followed by separation on a standard achiral column.

Recommended Approaches:

  • Chiral Stationary Phases:

    • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are effective for the direct separation of underivatized amino acids.[2]

    • Crown Ether-Based CSPs: These are also well-suited for the enantioseparation of primary amino acids.

    • Cellulose and Amylose-Based CSPs: Polysaccharide-based columns are widely used for chiral separations, often in normal-phase or polar organic modes.

  • Chiral Derivatization:

    • React the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthalaldehyde with a chiral thiol) to form diastereomers that can be separated on a standard reversed-phase column.

Troubleshooting Chiral HPLC Separations
graph Troubleshooting_Chiral_HPLC { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Poor or No Chiral Resolution", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Select Appropriate Chiral Stationary Phase\n(e.g., Teicoplanin, Crown Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_mp [label="Optimize Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; mp_composition [label="Vary Organic Modifier\n(Methanol, Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124"]; mp_ph [label="Adjust pH and Buffer Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; check_temp [label="Adjust Column Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Consider Chiral Derivatization", fillcolor="#F1F3F4", fontcolor="#202124"]; good_resolution [label="Achieved Good Resolution", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_column; check_column -> optimize_mp; optimize_mp -> mp_composition [label="Composition"]; optimize_mp -> mp_ph [label="pH/Buffer"]; mp_composition -> check_temp; mp_ph -> check_temp; check_temp -> derivatization [label="If direct method fails"]; derivatization -> good_resolution; check_temp -> good_resolution [label="If direct method succeeds"]; }

Caption: Troubleshooting workflow for chiral HPLC separation.

Quantitative Data Summary: Chiral HPLC Columns for Amino Acid Separation
Chiral Stationary Phase (CSP) TypeCommon Mobile PhasesAdvantagesConsiderations
Macrocyclic Glycopeptide (e.g., Teicoplanin) Reversed-phase (Methanol/Water, Acetonitrile/Water with acid/buffer)Direct analysis of underivatized amino acids; good for polar compounds.Retention can have a "U-shaped" profile with varying organic modifier concentration.
Crown Ether Reversed-phase or Normal-phaseHigh enantioselectivity for primary amines.Mobile phase composition is critical for resolution.
Polysaccharide (Cellulose/Amylose) Normal-phase (Hexane/Ethanol), Polar Organic ModeBroad applicability for a wide range of compounds.May require derivatization for polar amino acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of (R)-2-amino-3-methyl-3-butenoic acid?

A1: Amino acids are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization is required to:

  • Increase volatility by masking the polar carboxyl and amino groups.

  • Improve thermal stability to prevent decomposition in the hot injector port.

  • Enhance chromatographic peak shape.

Common derivatization approaches include silylation (e.g., with MSTFA or MTBSTFA) or acylation followed by esterification.[3]

Q2: I am concerned about racemization of the chiral center during derivatization. How can this be minimized?

A2: Racemization can occur under harsh derivatization conditions, particularly with high temperatures and acidic or basic catalysts.

Mitigation Strategies:

  • Mild Derivatization Reagents: Use reagents that react under mild conditions.

  • Low Temperatures: Perform the derivatization at the lowest effective temperature.[1]

  • Aprotic Solvents: Use aprotic solvents to minimize proton exchange that can facilitate racemization.

  • Chiral GC Column: After derivatization with an achiral reagent, use a chiral GC column to separate the enantiomers and assess the extent of racemization.

Q3: What are common fragmentation patterns for derivatized amino acids in EI-MS?

A3: For silylated amino acids, a characteristic fragment is often the loss of a methyl group from the silyl moiety (M-15). Another common fragmentation is the cleavage of the bond between the alpha-carbon and the carboxyl group, resulting in a fragment containing the amino group and the alpha-carbon. The specific fragmentation of (R)-2-amino-3-methyl-3-butenoic acid derivatives would also be influenced by the vinyl group.

Troubleshooting GC-MS Derivatization
graph Troubleshooting_GCMS_Derivatization { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Poor Derivatization Efficiency or\nAnalyte Degradation", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Ensure Anhydrous Reagents and Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_reaction [label="Optimize Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_time [label="Adjust Temperature and Time", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_ratio [label="Vary Reagent-to-Analyte Ratio", fillcolor="#FFFFFF", fontcolor="#202124"]; check_stability [label="Investigate Derivative Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; successful_derivatization [label="Successful Derivatization", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> optimize_reaction; optimize_reaction -> temp_time; optimize_reaction -> reagent_ratio; temp_time -> check_stability; reagent_ratio -> check_stability; check_stability -> successful_derivatization; }

Caption: Logical workflow for troubleshooting GC-MS derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: I am having trouble obtaining high-quality NMR spectra for my sample of (R)-2-amino-3-methyl-3-butenoic acid. What are some common sample preparation pitfalls?

A1: Poor spectral quality in NMR is often due to improper sample preparation.

Key Considerations:

  • Solvent Selection: Use a high-purity deuterated solvent in which your compound is fully soluble. The choice of solvent can also affect the chemical shifts of exchangeable protons (amine and carboxylic acid).

  • Sample Homogeneity: Ensure your sample is completely dissolved. Any suspended solids will lead to broadened lines and poor shimming.[4] Filter your sample if necessary.

  • Concentration: The concentration should be sufficient for the type of experiment being performed. For ¹H NMR, 1-5 mg in 0.5-0.7 mL of solvent is typically adequate. For ¹³C NMR, a higher concentration may be needed.

  • pH: The pH of the solution can significantly impact the chemical shifts of the protons near the ionizable amino and carboxyl groups. Consider buffering the solution if pH control is critical.

Q2: How can I confirm the stereochemistry of my compound using NMR?

A2: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, you can use chiral auxiliary reagents to create diastereomers with distinct NMR spectra.

Methods:

  • Chiral Derivatizing Agents: React your compound with a chiral agent (e.g., Mosher's acid chloride) to form diastereomeric esters or amides. The protons and carbons near the chiral center will have different chemical shifts in the two diastereomers, allowing for their differentiation and quantification.

  • Chiral Solvating Agents: In some cases, adding a chiral solvating agent to the NMR tube can induce small, observable chemical shift differences between enantiomers.

NMR Sample Preparation Workflow
graph NMR_Sample_Prep_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Prepare NMR Sample", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve 1-5 mg of Compound in\n0.5-0.7 mL Deuterated Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="Filter Sample if Solids are Present", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer [label="Transfer to Clean NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; shim [label="Shim the Spectrometer", fillcolor="#F1F3F4", fontcolor="#202124"]; acquire [label="Acquire Spectrum", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> filter; filter -> transfer; transfer -> shim; shim -> acquire; }

Caption: Standard workflow for preparing an NMR sample.

General Stability and Handling

Q: Are there any specific stability concerns for (R)-2-amino-3-methyl-3-butenoic acid?

A: Yes, as a β,γ-unsaturated amino acid, it may be susceptible to certain degradation pathways.[1]

  • Michael Addition: The double bond can be susceptible to nucleophilic attack.

  • Oxidation: The double bond can be a site for oxidation.

  • Storage: It is recommended to store the compound in an anhydrous environment at low temperatures (e.g., -20°C) under an inert atmosphere like nitrogen to minimize degradation.[1]

Experimental Protocol: Chiral HPLC-UV Method for (R)-2-amino-3-methyl-3-butenoic acid

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

1. Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-amino-3-methyl-3-butenoic acid.

2. Materials and Reagents:

  • (R)-2-amino-3-methyl-3-butenoic acid standard

  • (S)-2-amino-3-methyl-3-butenoic acid standard (or racemic mixture)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)

3. Instrumentation:

  • HPLC system with a UV detector

  • Column oven

4. Chromatographic Conditions (Starting Point):

  • Column: Astec CHIROBIOTIC T (or equivalent macrocyclic glycopeptide-based CSP)

  • Mobile Phase: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Prepare stock solutions of the (R)- and (S)-enantiomers (or racemic mixture) in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solutions to the desired concentrations (e.g., 1-100 µg/mL) with the mobile phase.

  • For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.

6. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard solution of the racemic mixture to determine the retention times and resolution of the two enantiomers.

  • Inject the individual (R)- and (S)-enantiomer standards to confirm peak identity.

  • Inject the unknown samples.

  • Construct a calibration curve using the peak areas of the standard solutions to quantify the amount of each enantiomer in the unknown samples.

7. Optimization:

  • If resolution is poor, adjust the ratio of methanol to water. Increasing the organic modifier concentration can sometimes improve enantioselectivity on this type of column.

  • Vary the concentration of the acidic modifier or try a different modifier (e.g., acetic acid, trifluoroacetic acid).

  • Optimize the column temperature. Lower temperatures often improve resolution but may increase analysis time and backpressure.

References

Side reactions of (R)-2-amino-3-methyl-3-butenoic acid with common reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-amino-3-methyl-3-butenoic acid. The information is designed to help anticipate and address potential side reactions with common reagents.

Troubleshooting Guides & FAQs

This section is organized by the type of side reaction or experimental challenge.

Michael Addition to the Alkene

Q1: I am observing the formation of a byproduct with a higher molecular weight than my starting material, especially when using nucleophilic reagents. What could be the cause?

A1: You are likely observing a Michael addition to the β,γ-double bond of (R)-2-amino-3-methyl-3-butenoic acid. This is a common reactivity pattern for α,β-unsaturated carbonyl compounds and their vinylogous counterparts. Nucleophiles can attack the electrophilic β-carbon of the double bond, leading to a 1,4-conjugate addition. In the case of your β,γ-unsaturated amino acid, isomerization to the α,β-unsaturated isomer under certain conditions can facilitate this reaction.

Troubleshooting:

  • Choice of Base: Avoid using strong, non-hindered bases that can promote both isomerization and the formation of nucleophiles. Consider using sterically hindered bases like diisopropylethylamine (DIPEA).

  • Reaction Temperature: Keep the reaction temperature as low as possible to minimize the rate of Michael addition.

  • Protecting Groups: Ensure that the amino and carboxyl groups are adequately protected. The electronic nature of these groups can influence the reactivity of the double bond.

  • Nucleophile Concentration: If possible, use the nucleophilic reagent in stoichiometric amounts rather than in large excess.

Illustrative Data on Michael Addition with a Thiol Nucleophile (Hypothetical):

EntryBaseTemperature (°C)Yield of Michael Adduct (%)
1Et3N2535
2DIPEA2515
3Et3N018
4DIPEA0<5

This data is illustrative to demonstrate trends and is not based on reported experimental results for (R)-2-amino-3-methyl-3-butenoic acid.

Michael_Addition_Troubleshooting Start High MW Byproduct Observed Diagnosis Suspect Michael Addition Start->Diagnosis CheckBase Evaluate Base Used Diagnosis->CheckBase CheckTemp Review Reaction Temperature Diagnosis->CheckTemp CheckProtection Verify Protecting Groups Diagnosis->CheckProtection CheckStoichiometry Assess Nucleophile Stoichiometry Diagnosis->CheckStoichiometry SolutionBase Use Hindered Base (e.g., DIPEA) CheckBase->SolutionBase SolutionTemp Lower Reaction Temperature CheckTemp->SolutionTemp SolutionProtection Ensure Complete Protection CheckProtection->SolutionProtection SolutionStoichiometry Use Stoichiometric Nucleophile CheckStoichiometry->SolutionStoichiometry End Minimized Side Reaction SolutionBase->End SolutionTemp->End SolutionProtection->End SolutionStoichiometry->End

Caption: Troubleshooting workflow for addressing Michael addition side reactions.

Oxidation of the Double Bond

Q2: My reaction mixture is turning brown/purple when using an oxidizing agent like potassium permanganate (KMnO₄), and I am isolating a complex mixture of products. What is happening?

A2: The vinyl group in (R)-2-amino-3-methyl-3-butenoic acid is susceptible to oxidation. Strong oxidizing agents like potassium permanganate can cleave the double bond, leading to a variety of smaller, more polar byproducts, including ketones, aldehydes, and carboxylic acids. The manganese dioxide (MnO₂) byproduct from the permanganate reduction is a brown precipitate.

Troubleshooting:

  • Choice of Oxidant: If oxidation of another part of the molecule is desired, select a milder or more specific oxidizing agent that is less likely to react with the double bond.

  • Reaction Conditions: If using a strong oxidant is unavoidable, carefully control the stoichiometry and temperature. Adding the oxidant slowly at a low temperature can sometimes improve selectivity.

  • Protecting Groups: The presence of protecting groups on the amino and carboxyl functions is crucial to prevent their oxidation as well.

Illustrative Data on Oxidation with KMnO₄ (Hypothetical):

EntryEquivalents of KMnO₄Temperature (°C)Yield of Starting Material Recovered (%)Yield of Cleavage Products (%)
12.0250>95
21.104055
31.1-206530

This data is illustrative to demonstrate trends and is not based on reported experimental results for (R)-2-amino-3-methyl-3-butenoic acid.

Oxidation_Pathway Start (R)-2-amino-3-methyl-3-butenoic acid Oxidant Strong Oxidizing Agent (e.g., KMnO4) Cleavage Oxidative Cleavage of C=C Bond Start->Cleavage Reaction Products Mixture of Ketones, Aldehydes, and Carboxylic Acids Cleavage->Products Results in

Caption: General pathway for the oxidative cleavage of the double bond.

Racemization at the α-Carbon

Q3: I am concerned about maintaining the stereochemical integrity of the (R)-enantiomer during my synthetic steps, particularly during peptide coupling. What conditions can lead to racemization?

A3: Racemization of amino acids can occur under both acidic and basic conditions, and is a known risk during peptide bond formation. For α-amino acids, the abstraction of the α-proton can lead to a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of enantiomers. Factors that increase the acidity of the α-proton or stabilize the enolate intermediate can increase the rate of racemization.

Troubleshooting:

  • Base Selection for Deprotection and Coupling: Use of strong bases should be minimized. For Fmoc deprotection, piperidine is standard, but for sensitive amino acids, weaker bases or shorter reaction times might be considered. During coupling, hindered bases like DIPEA are generally preferred over less hindered ones like triethylamine.

  • Coupling Reagents: The choice of coupling reagent is critical. Reagents that form highly activated esters can increase the risk of racemization. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is highly recommended.

  • Temperature: Perform coupling reactions at low temperatures (e.g., 0 °C) to reduce the rate of racemization.

Illustrative Data on Racemization during a Hypothetical Peptide Coupling (Hypothetical):

EntryCoupling ReagentBaseTemperature (°C)% of (S)-enantiomer formed
1HBTUDIPEA258
2HBTU/HOBtDIPEA252
3HBTU/HOBtDIPEA0<1
4HATUDIPEA254

This data is illustrative to demonstrate trends and is not based on reported experimental results for (R)-2-amino-3-methyl-3-butenoic acid.

Protecting Group Side Reactions

Q4: I am using a Boc protecting group for the amine. What potential side reactions should I be aware of during its introduction and removal?

A4: While Boc (tert-butyloxycarbonyl) is a robust protecting group, its application and removal can present challenges, especially with sterically hindered or sensitive amino acids.

Troubleshooting for Boc Protection:

  • Incomplete Protection: Due to the steric hindrance around the α-carbon, the reaction with di-tert-butyl dicarbonate (Boc₂O) might be sluggish. Ensure adequate reaction time and consider using a catalyst like 4-(dimethylamino)pyridine (DMAP) if necessary, although be mindful that DMAP can also promote side reactions. For sterically hindered amino acids, using Boc₂O with tetramethylammonium hydroxide (Me₄NOH) in acetonitrile can be advantageous.[]

  • Side Reactions with Functional Groups: If your molecule contains other nucleophilic groups (e.g., hydroxyl groups), they could also react with Boc₂O, especially in the presence of a strong catalyst. Careful control of stoichiometry and reaction conditions is important.

Troubleshooting for Boc Deprotection:

  • Incomplete Deprotection: Strong acids like trifluoroacetic acid (TFA) are typically used. Ensure sufficient reaction time for complete removal.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection can alkylate sensitive amino acid side chains (e.g., tryptophan, methionine). The use of scavengers like triisopropylsilane (TIS) or thioanisole in the TFA cleavage cocktail is crucial to prevent these side reactions.

Experimental Protocols

Protocol 1: Boc Protection of (R)-2-amino-3-methyl-3-butenoic acid

This protocol is a general guideline for the Boc protection of a sterically hindered amino acid.

  • Dissolution: Dissolve (R)-2-amino-3-methyl-3-butenoic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and stir until the amino acid is fully dissolved.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Add water to the residue and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove unreacted Boc₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute aqueous solution of citric acid or HCl.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Minimizing Racemization during Peptide Coupling

This protocol outlines key considerations for a coupling reaction involving (R)-2-amino-3-methyl-3-butenoic acid.

  • Reagent Preparation:

    • Dissolve the N-protected (R)-2-amino-3-methyl-3-butenoic acid (1.0 equiv) and the racemization suppressant (e.g., HOBt or Oxyma, 1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • In a separate flask, dissolve the amino-component (e.g., an amino acid ester, 1.0 equiv) in the same anhydrous solvent.

  • Activation:

    • Cool the solution of the carboxylic acid and suppressant to 0 °C in an ice bath.

    • Add the coupling agent (e.g., HBTU or HATU, 1.0 equiv) to this solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Slowly add the solution of the amino-component to the activated carboxylic acid solution at 0 °C.

    • Add a sterically hindered base (e.g., DIPEA, 2.0 equiv) dropwise to the reaction mixture.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: The work-up procedure will depend on the specific substrates used. A typical aqueous work-up followed by purification by column chromatography is common.

Disclaimer: The information provided in this technical support center is for guidance purposes only. The experimental protocols and illustrative data are based on general chemical principles and may need to be optimized for specific applications. It is the responsibility of the user to ensure that all experiments are conducted safely and in accordance with established laboratory practices.

References

Technical Support Center: Stereoselective Synthesis of (R)-2-amino-3-methyl-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of (R)-2-amino-3-methyl-3-butenoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of (R)-2-amino-3-methyl-3-butenoic acid and related α-vinyl amino acids?

A1: The primary strategies for achieving high stereoselectivity in the synthesis of (R)-2-amino-3-methyl-3-butenoic acid and its analogs include:

  • Transition Metal-Catalyzed Asymmetric Allylic Amination: This is a powerful method that introduces the amine group and sets the stereocenter in a single step. Iridium-based catalysts with chiral phosphoramidite or phosphine ligands are commonly employed.[1][2][3]

  • Sharpless Asymmetric Epoxidation followed by Regioselective Ring-Opening: This two-step approach involves the enantioselective epoxidation of a corresponding allylic alcohol to create a chiral epoxide, which is then opened by a nitrogen nucleophile.[4][5]

  • Chiral Phase-Transfer Catalysis (PTC): This method utilizes chiral catalysts, often derived from cinchona alkaloids, to control the stereochemical outcome of the alkylation of a glycine Schiff base equivalent.[6][7]

  • Enzymatic Kinetic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture of the amino acid or a precursor, allowing for the separation of the desired (R)-enantiomer.[8][9][10][11]

Q2: How do I choose the best synthetic strategy for my needs?

A2: The choice of strategy depends on several factors:

  • Scale of Synthesis: For large-scale synthesis, catalytic methods like allylic amination or PTC are often preferred due to their efficiency.

  • Availability of Starting Materials: The choice may be dictated by the commercial availability and cost of the necessary precursors and chiral catalysts.

  • Desired Enantiomeric Purity: While all methods aim for high enantioselectivity, some, like enzymatic resolutions, can achieve exceptionally high enantiomeric excess (ee).

  • In-house Expertise and Equipment: Some techniques, such as those requiring inert atmospheres or specialized chromatographic separation, may be more demanding.

Q3: What is the role of the chiral ligand in Iridium-catalyzed allylic amination?

A3: The chiral ligand is crucial for inducing enantioselectivity. It coordinates to the iridium center, creating a chiral environment that directs the approach of the nucleophile (amine) to one face of the π-allyl intermediate, leading to the preferential formation of one enantiomer. The structure of the ligand, including its steric bulk and electronic properties, directly influences the degree of stereocontrol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (R)-2-amino-3-methyl-3-butenoic acid.

Issue 1: Low Enantioselectivity in Iridium-Catalyzed Allylic Amination

Q: My Iridium-catalyzed allylic amination is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?

A: Low enantioselectivity in this reaction can stem from several factors. Here's a systematic approach to troubleshooting:

Potential Cause Troubleshooting Steps
Suboptimal Ligand The choice of chiral ligand is critical. Experiment with different phosphoramidite or phosphine ligands. Ligands with different steric and electronic properties can have a profound impact on enantioselectivity.
Incorrect Solvent The polarity of the solvent can influence the catalyst's activity and the transition state geometry. Screen a range of solvents, from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., DCM, DME).[12]
Reaction Temperature Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C or even lower.
Impurities in Reagents or Solvents Water or other protic impurities can interfere with the catalyst. Ensure all reagents and solvents are rigorously dried and degassed. Use of freshly distilled solvents is recommended.
Catalyst Loading While less common, an inappropriate catalyst loading can sometimes affect performance. Optimize the catalyst loading, starting from the literature-recommended values.
Racemization of the Product The product itself might be susceptible to racemization under the reaction conditions, although this is less likely for this specific product. If suspected, analyze the ee at different reaction times to check for erosion.
Issue 2: Poor Yield or Incomplete Conversion in Sharpless Asymmetric Epoxidation

Q: I am experiencing low yields and incomplete conversion in the Sharpless asymmetric epoxidation step. What should I investigate?

A: The Sharpless epoxidation is a robust reaction, but several parameters need to be carefully controlled for optimal results.

Potential Cause Troubleshooting Steps
Inactive Catalyst The titanium(IV) isopropoxide catalyst is sensitive to moisture. Ensure it is handled under an inert atmosphere. The tartrate ester ligand must be of high purity.
Decomposition of Oxidant tert-Butyl hydroperoxide (TBHP) can decompose over time. Use a freshly opened bottle or a recently titrated solution.
Presence of Water The reaction is highly sensitive to water. Use anhydrous solvents and add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.[13]
Incorrect Stoichiometry The stoichiometry of the catalyst components (Ti(OiPr)₄ and diethyl tartrate) is crucial. A 1:1.2 ratio is often recommended to ensure all the titanium is complexed by the chiral ligand.[13]
Substrate Inhibition Some allylic alcohols or the resulting epoxy alcohols can inhibit the catalyst. This can sometimes be overcome by slow addition of the substrate or by using a higher catalyst loading.[2]
Issue 3: Low Stereoselectivity in Chiral Phase-Transfer Catalysis

Q: My phase-transfer catalyzed alkylation is giving a product with low ee. How can I improve the stereoselectivity?

A: Achieving high enantioselectivity in PTC depends heavily on the structure of the catalyst and the reaction conditions.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Structure The nature of the substituent on the quinuclidine nitrogen of the cinchona alkaloid-derived catalyst plays a key role in shielding one face of the enolate. Catalysts with bulky aromatic groups (e.g., anthracenylmethyl) often provide higher enantioselectivity.[6]
Inappropriate Base Concentration The concentration of the aqueous base (e.g., KOH or NaOH) can affect the aggregation of the catalyst and the ion-pair equilibrium. Optimize the base concentration.
Stirring Rate In a biphasic system, the stirring rate can influence the interfacial area and mass transfer, which can impact the reaction rate and selectivity. Ensure vigorous and reproducible stirring.
Organic Solvent The organic solvent influences the solubility of the ion pair and the overall reaction environment. Screen nonpolar solvents like toluene and dichloromethane.
Temperature As with other asymmetric reactions, lowering the temperature can improve enantioselectivity.

Quantitative Data Summary

The following tables summarize the enantioselectivity achieved in representative stereoselective syntheses of related α-vinyl and dehydroamino acids.

Table 1: Enantioselectivity in Iridium-Catalyzed Allylic Amination of Allylic Carbonates

Substrate Nucleophile Chiral Ligand Solvent ee (%) Reference
Cinnamyl carbonateBenzylamine(S)-Tol-BINAPDME89[14]
Cinnamyl carbonatePyrrolidinePhosphoramidite L1THF98[15]
1-Phenylallyl acetateAniline(S)-Tol-BINAPDME>99[14]
Hex-1-en-3-yl acetateMorpholine(S)-Tol-BINAPDME97[3]

Table 2: Enantioselectivity in Sharpless Asymmetric Epoxidation of Allylic Alcohols

Substrate Tartrate Ligand ee (%) Reference
(E)-2-Hexen-1-ol(+)-DIPT>95[13]
(Z)-2-Hexen-1-ol(-)-DIPT>94[13]
Geraniol(+)-DIPT>95[13]
Cinnamyl alcohol(+)-DIPT96[16]

Table 3: Enantioselectivity in Chiral Phase-Transfer Catalyzed Alkylation of Glycine Imines

Alkylating Agent Catalyst Solvent ee (%) Reference
Benzyl bromideN-(9-Anthracenylmethyl)cinchonidinium bromideCH₂Cl₂94[6]
Allyl bromideN-(9-Anthracenylmethyl)cinchonidinium bromideCH₂Cl₂92[6]
Ethyl iodideN-(9-Anthracenylmethyl)cinchonidinium bromideCH₂Cl₂88[6]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Allylic Amination

This protocol is a general procedure adapted from the literature for the asymmetric amination of an allylic alcohol, a key precursor to (R)-2-amino-3-methyl-3-butenoic acid.

Materials:

  • [Ir(COD)Cl]₂

  • Chiral phosphoramidite ligand (e.g., (S)-Tol-BINAP)

  • Allylic alcohol precursor

  • Amine nucleophile

  • Lewis acid activator (e.g., Nb(OEt)₅ or BPh₃)[1]

  • Anhydrous and degassed solvent (e.g., DME)

Procedure:

  • In a glovebox, to a dried Schlenk tube, add [Ir(COD)Cl]₂ (0.01 mmol) and the chiral ligand (0.022 mmol).

  • Add anhydrous, degassed solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.

  • In a separate Schlenk tube, dissolve the allylic alcohol (0.5 mmol) and the Lewis acid activator (0.6 mmol) in the solvent (1.0 mL).

  • Add the amine nucleophile (0.6 mmol) to the solution of the allylic alcohol.

  • To this mixture, add the pre-formed iridium catalyst solution via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Sharpless Asymmetric Epoxidation

This protocol outlines the general steps for the enantioselective epoxidation of a prochiral allylic alcohol.[2][4][5]

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • Allylic alcohol

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Powdered, activated 3Å or 4Å molecular sieves

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked flask equipped with a stirrer and under an inert atmosphere (argon or nitrogen), add anhydrous DCM and cool to -20 °C.

  • Add Ti(OiPr)₄ (1.0 eq) via syringe, followed by the appropriate enantiomer of diethyl tartrate (1.2 eq). Stir for 10 minutes.

  • Add the allylic alcohol (10.0 eq) as a solution in DCM.

  • Add the solution of TBHP (15.0 eq) dropwise over a period of 1 hour, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Filter the mixture through Celite to remove the titanium salts.

  • Separate the organic layer, and wash the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the epoxy alcohol by flash chromatography.

  • The resulting epoxide can then be subjected to ring-opening with a suitable nitrogen nucleophile to afford the amino alcohol precursor to the target molecule.

Visualizations

Catalytic Cycle of Iridium-Catalyzed Asymmetric Allylic Amination

Allylic_Amination Ir(I)-L Ir(I)-L π-allyl-Ir(III)-L π-allyl-Ir(III)-L Ir(I)-L->π-allyl-Ir(III)-L Oxidative Addition π-allyl-Ir(III)-L->Ir(I)-L Reductive Elimination π-allyl-Ir(III)-L* π-allyl-Ir(III)-L* {π-allyl-Ir(III)-L*}+ {π-allyl-Ir(III)-L*}+ π-allyl-Ir(III)-L*->{π-allyl-Ir(III)-L*}+ Nucleophilic Attack (Amine) Ir(I)-L* Ir(I)-L* {π-allyl-Ir(III)-L*}+->Ir(I)-L* Deprotonation & Product Release Product Product Allylic Substrate Allylic Substrate Amine (NuH) Amine (NuH) Base Base

Caption: Catalytic cycle for Iridium-catalyzed asymmetric allylic amination.

Mechanism of Stereocontrol in Chiral Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Glycine-Imine Glycine-Imine (Prochiral Enolate Precursor) Enolate Enolate Glycine-Imine->Enolate Base (OH⁻) Base (OH⁻) Base (OH⁻)->Glycine-Imine Deprotonation QEnolate⁻ Chiral Ion Pair [Q]⁺[Enolate]⁻ Enolate->QEnolate⁻ Phase Transfer QX⁻ Chiral PTC (QX⁻) Product Product QEnolate⁻->Product Stereoselective Alkylation Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->QEnolate⁻ QX⁻_regen Regenerated PTC (QX⁻) Product->QX⁻_regen

Caption: Stereocontrol via chiral ion pair in phase-transfer catalysis.

Workflow for Synthesis via Sharpless Epoxidation and Ring-Opening

Sharpless_Workflow Start Allylic Alcohol Precursor Step1 Sharpless Asymmetric Epoxidation Start->Step1 Intermediate Chiral Epoxy Alcohol Step1->Intermediate Step2 Regioselective Ring-Opening Intermediate->Step2 Product (R)-2-amino-3-methyl-3-butenoic acid derivative Step2->Product

Caption: Synthetic workflow involving Sharpless epoxidation.

References

Optimizing storage conditions to prevent degradation of (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and troubleshooting potential degradation issues related to (R)-2-amino-3-methyl-3-butenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (R)-2-amino-3-methyl-3-butenoic acid?

A1: The primary factors that can lead to the degradation of (R)-2-amino-3-methyl-3-butenoic acid include exposure to elevated temperatures, light, oxygen, and inappropriate pH levels. As a β,γ-unsaturated amino acid, it is particularly susceptible to oxidation and Michael addition reactions at the double bond.[1]

Q2: What are the optimal storage conditions for long-term stability of solid (R)-2-amino-3-methyl-3-butenoic acid?

A2: For long-term stability, solid (R)-2-amino-3-methyl-3-butenoic acid should be stored in a cool, dry, and dark environment. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, at temperatures between 2-8°C.[2][3] For extended periods, storage at -20°C is advisable.[1]

Q3: How should I store solutions of (R)-2-amino-3-methyl-3-butenoic acid?

A3: Solutions of (R)-2-amino-3-methyl-3-butenoic acid are more prone to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than a few days.[2] For longer-term storage, freezing at -80°C is a viable option, though freeze-thaw cycles should be minimized.[4][5] The choice of solvent and buffer pH is also critical and should be optimized for your specific application.

Q4: What are the visible signs of degradation of (R)-2-amino-3-methyl-3-butenoic acid?

A4: Visible signs of degradation can include a change in color (yellowing or browning), clumping of the powder due to moisture absorption, or a noticeable change in solubility.[6] However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity and integrity of the compound.

Q5: Which analytical techniques are recommended for assessing the stability of (R)-2-amino-3-methyl-3-butenoic acid?

A5: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a suitable method to separate the (R)-enantiomer from its potential (S)-enantiomer and other impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying and quantifying degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after appropriate derivatization of the amino acid.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of (R)-2-amino-3-methyl-3-butenoic acid stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).

  • Perform Purity Analysis: Analyze the purity of the stock material using a suitable analytical method like chiral HPLC or LC-MS. Compare the results with the certificate of analysis.

  • Test a Fresh Sample: If possible, use a fresh, unopened sample of the compound in a control experiment to determine if the issue lies with the stored material.

  • Consider Solution Stability: If using a stock solution, assess its stability over the timeframe of your experiments. Prepare fresh solutions for critical applications.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures. This can help in identifying the degradation pathway.

  • Conduct Forced Degradation Studies: Intentionally expose the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.[4][9][10] This can help in confirming the identity of the unknown peaks observed in your samples.

  • Review Experimental Conditions: Evaluate your experimental setup for potential contributors to degradation, such as prolonged exposure to light, elevated temperatures, or incompatible reagents.

Data Presentation

Table 1: Recommended Storage Conditions for (R)-2-amino-3-methyl-3-butenoic acid

FormStorage TemperatureHumidityAtmosphereContainerDuration
Solid2-8°C< 60% RHInert (Nitrogen/Argon)Tightly Sealed, OpaqueLong-term
Solid-20°C< 60% RHInert (Nitrogen/Argon)Tightly Sealed, OpaqueExtended Long-term
Solution2-8°CN/AAir or InertSealed VialShort-term (days)
Solution-80°CN/AAir or InertSealed VialLonger-term (weeks to months)

Table 2: Example Forced Degradation Study Conditions

Stress ConditionTemperatureDurationReagentExpected Degradation Pathway
Thermal60°C7 daysNoneIsomerization, Oxidation
Photolytic25°C24 hoursLight (ICH Q1B)Photoxidation
Acid Hydrolysis40°C48 hours0.1 M HClHydrolysis
Base Hydrolysis40°C48 hours0.1 M NaOHHydrolysis, Isomerization
Oxidative25°C24 hours3% H₂O₂Oxidation of the double bond and amino group

Experimental Protocols

Protocol 1: Stability Assessment by HPLC
  • Standard Preparation: Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid in a suitable solvent (e.g., 0.1 N HCl) at a concentration of 1 mg/mL.[3]

  • Sample Preparation: Subject the compound (solid or in solution) to the desired storage or stress conditions. At specified time points, dissolve or dilute the samples to the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column suitable for amino acid enantiomers (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., phosphate buffer).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the standard and samples. Compare the peak area of the main compound and the area of any new peaks to determine the percentage of degradation.

Protocol 2: Identification of Degradation Products by LC-MS
  • Sample Preparation: Prepare samples from forced degradation studies as described above.

  • LC-MS Conditions:

    • LC System: Use an HPLC or UHPLC system with a C18 column or other suitable stationary phase.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Ionization Mode: Positive or negative ion mode, depending on the expected degradation products.

  • Data Analysis: Analyze the mass spectra of the eluting peaks to determine their molecular weights. Use MS/MS fragmentation to help elucidate the structures of the degradation products.

Visualizations

Degradation_Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products A (R)-2-amino-3-methyl-3-butenoic acid Ox Oxidized Products A->Ox Hyd Hydrolysis Products A->Hyd Iso Isomers A->Iso Mich Michael Adducts A->Mich T Temperature T->A L Light L->A O Oxygen O->A pH pH (Acid/Base) pH->A Experimental_Workflow start Start: Stability Study stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Sample at Time Points (t=0, t=1, t=2...) stress->sampling analysis Analytical Testing sampling->analysis hplc Chiral HPLC (Purity) analysis->hplc Quantitative lcms LC-MS (Degradant ID) analysis->lcms Qualitative data Data Analysis and Comparison hplc->data lcms->data end End: Determine Stability Profile data->end Troubleshooting_Guide start Inconsistent Results Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper Improper Storage check_storage->improper No proper Proper Storage check_storage->proper Yes discard Discard and Use New Stock improper->discard purity_test Test Purity of Stock (e.g., HPLC) proper->purity_test degraded Stock Degraded purity_test->degraded Fails pure Stock is Pure purity_test->pure Passes degraded->discard check_exp Investigate Experimental Parameters pure->check_exp

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-amino-3-methyl-3-butenoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the distinct biological profiles of the stereoisomers of 2-amino-3-methyl-3-butenoic acid, also known as dehydrovaline, reveals a significant focus on the (S)-enantiomer in scientific literature, with emerging insights into its potential as an antimicrobial, enzyme inhibitor, and anticancer agent. In stark contrast, the biological activities of the (R)-enantiomer remain largely uncharted territory, underscoring a critical knowledge gap in the pharmacological assessment of this chiral molecule.

The stereochemistry of a molecule is a pivotal determinant of its biological function, often leading to profoundly different interactions with chiral biological macromolecules such as enzymes and receptors. This principle is well-exemplified in the case of the enantiomers of 2-amino-3-methyl-3-butenoic acid. While the (S)-form has been the subject of various biological investigations, its (R)-counterpart has been conspicuously absent from such studies, precluding a direct comparative analysis based on current experimental data.

The Biological Landscape of (S)-2-amino-3-methyl-3-butenoic Acid

The (S)-enantiomer, systematically named (2S)-2-amino-3-methylbut-3-enoic acid, has demonstrated a spectrum of biological activities, positioning it as a molecule of interest for further therapeutic development.

Antimicrobial and Antiparasitic Potential
Enzyme Inhibition: A Focus on Aminotransferases

A significant area of investigation for the (S)-enantiomer has been its interaction with enzymes, particularly aminotransferases. It has been identified as a substrate for gamma-aminobutyric acid aminotransferase (GABA-T), an enzyme crucial for the metabolism of the inhibitory neurotransmitter GABA. By acting as a substrate, it can potentially modulate GABA levels in the brain, a mechanism of interest for the treatment of neurological disorders.

Furthermore, derivatives of (S)-2-amino-3-methyl-3-butenoic acid have been explored as methionine antagonists. This activity is particularly relevant in the context of cancer research, as some tumors exhibit a dependency on exogenous methionine for growth. By competing with methionine, these compounds could selectively inhibit the proliferation of such "methionine-addicted" cancer cells. A related compound, L-2-amino-4-methylthio-cis-but-3-enoic acid, has been shown to be a competitive inhibitor of S-adenosylmethionine (AdoMet) synthetase, an essential enzyme in methionine metabolism. This suggests a plausible mechanism of action for (S)-2-amino-3-methyl-3-butenoic acid as a methionine antagonist.

There is also evidence that 2-amino-3-butenoic acid can irreversibly inhibit aspartate aminotransferase. However, the lack of specific stereochemical and substitution details in this particular study makes it difficult to definitively attribute this finding to the (S)-enantiomer of 2-amino-3-methyl-3-butenoic acid.

The Enigmatic (R)-2-amino-3-methyl-3-butenoic Acid

Despite the growing body of research on the (S)-enantiomer, its mirror image, (R)-2-amino-3-methyl-3-butenoic acid, remains a scientific enigma. Extensive literature searches have not yielded any substantive data on its biological activities. This significant void in our understanding prevents any meaningful comparison with the (S)-form and highlights an untapped area for future research. The distinct spatial arrangement of the functional groups in the (R)-enantiomer could lead to unique biological properties, including potentially different enzyme affinities, receptor interactions, or metabolic fates.

Future Directions and a Call for Comparative Studies

The current body of scientific knowledge paints an incomplete picture of the biological activities of 2-amino-3-methyl-3-butenoic acid enantiomers. To fully comprehend the therapeutic potential of this chiral molecule, direct, head-to-head comparative studies of the (R)- and (S)-enantiomers are imperative. Future research should focus on:

  • Quantitative Antimicrobial and Antitumor Screening: Determining the MIC values against a panel of clinically relevant microbes and IC50 values against various cancer cell lines for both enantiomers.

  • Enzyme Kinetic Studies: Performing detailed kinetic analyses (e.g., determining K_i and k_inact values) for both enantiomers against a range of target enzymes, including GABA-T, S-adenosylmethionine synthetase, and other aminotransferases.

  • Mechanism of Action Elucidation: Investigating the specific molecular pathways affected by each enantiomer to understand the basis of their biological activities.

  • In Vivo Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, excretion, and efficacy of both enantiomers in animal models.

Such studies will not only illuminate the unique biological roles of each enantiomer but also pave the way for the rational design of stereospecific therapeutic agents with improved efficacy and reduced side effects.

Experimental Methodologies: A General Framework

While specific protocols for the biological evaluation of (R)- and (S)-2-amino-3-methyl-3-butenoic acid are not available, the following represents a general framework for the types of experiments that would be required for a comprehensive comparative analysis.

Table 1: Hypothetical Comparative Biological Activity Data
Biological ActivityParameter(S)-2-amino-3-methyl-3-butenoic acid(R)-2-amino-3-methyl-3-butenoic acid
Antimicrobial MIC vs. E. coli (µg/mL)Data not availableData not available
MIC vs. S. aureus (µg/mL)Data not availableData not available
Anticancer IC50 vs. MCF-7 (µM)Data not availableData not available
IC50 vs. HCT116 (µM)Data not availableData not available
Enzyme Inhibition K_i for GABA-T (µM)Data not availableData not available
K_i for AdoMet Synthetase (µM)Data not availableData not available

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Protocol:

    • Prepare a stock solution of each enantiomer in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. In Vitro Cytotoxicity Assay (e.g., MTT Assay) for Anticancer Activity

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of each enantiomer for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3. Enzyme Inhibition Assay (Example: S-adenosylmethionine Synthetase)

  • Principle: The activity of S-adenosylmethionine synthetase can be measured by quantifying the formation of S-adenosylmethionine (AdoMet) from methionine and ATP. The inhibitory effect of the test compounds is determined by measuring the decrease in enzyme activity.

  • Protocol:

    • Prepare a reaction mixture containing a suitable buffer, ATP, MgCl2, KCl, and purified S-adenosylmethionine synthetase.

    • Add varying concentrations of the inhibitor (each enantiomer) to the reaction mixture.

    • Initiate the reaction by adding the substrate, L-methionine (often radiolabeled, e.g., L-[methyl-^3 H]methionine).

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction (e.g., by adding perchloric acid).

    • Separate the radiolabeled AdoMet product from the unreacted substrate using a suitable method (e.g., ion-exchange chromatography).

    • Quantify the amount of product formed using liquid scintillation counting.

    • Determine the kinetic parameters, such as K_i, by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Visualizing Potential Mechanisms

While specific signaling pathways for (R)- and (S)-2-amino-3-methyl-3-butenoic acid are not yet defined, a hypothetical workflow for screening their enzyme inhibitory activity can be visualized.

Enzyme_Inhibition_Screening_Workflow cluster_Enantiomers Test Compounds cluster_Assay Enzyme Inhibition Assay cluster_Analysis Data Analysis R_Enantiomer (R)-Enantiomer Incubation Incubate with Enantiomers R_Enantiomer->Incubation S_Enantiomer (S)-Enantiomer S_Enantiomer->Incubation Enzyme_Preparation Prepare Target Enzyme (e.g., GABA-T, AdoMet Synthetase) Reaction_Setup Set up Reaction with Substrate and Cofactors Enzyme_Preparation->Reaction_Setup Reaction_Setup->Incubation Activity_Measurement Measure Enzyme Activity Incubation->Activity_Measurement Kinetic_Analysis Determine Kinetic Parameters (IC50, Ki) Activity_Measurement->Kinetic_Analysis Comparison Compare Inhibitory Potency Kinetic_Analysis->Comparison

Caption: A generalized workflow for the comparative screening of (R)- and (S)-2-amino-3-methyl-3-butenoic acid as enzyme inhibitors.

A potential mechanism of action for the (S)-enantiomer as a methionine antagonist could involve its interaction with S-adenosylmethionine (AdoMet) synthetase, leading to a reduction in the biosynthesis of AdoMet, a universal methyl group donor.

Methionine_Antagonism_Pathway Methionine L-Methionine AdoMet_Synthetase S-adenosylmethionine Synthetase Methionine->AdoMet_Synthetase S_Enantiomer (S)-2-amino-3-methyl- 3-butenoic acid S_Enantiomer->Inhibition AdoMet S-adenosylmethionine (AdoMet) AdoMet_Synthetase->AdoMet Methylation Cellular Methylation Reactions AdoMet->Methylation Inhibition->AdoMet_Synthetase

Caption: Proposed mechanism of methionine antagonism by (S)-2-amino-3-methyl-3-butenoic acid via inhibition of S-adenosylmethionine synthetase.

A Comparative Guide to (R)-2-amino-3-methyl-3-butenoic Acid and Other Non-Proteinogenic Amino Acids in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that are not part of the canonical 20 amino acids used in ribosomal protein synthesis.[1] Their unique structures make them powerful tools in drug discovery, where they can be used to enhance the stability, potency, and selectivity of peptide-based therapeutics or serve as standalone inhibitors of key enzymes.[1][2] This guide provides a comparative analysis of (R)-2-amino-3-methyl-3-butenoic acid, an unsaturated NPAA, and other NPAAs, with a focus on their roles as enzyme inhibitors.

While direct experimental data for (R)-2-amino-3-methyl-3-butenoic acid is limited in publicly accessible literature, its structural features, particularly the vinyl group, suggest a potential mechanism as an irreversible enzyme inhibitor. This guide will explore this potential by examining a close structural analog, 2-amino-3-butenoic acid (vinylglycine), and compare its mechanism to other NPAAs with well-documented inhibitory activities.

Mechanism of Action: Suicide Inhibition via a Structural Analog

Many unsaturated amino acids, such as vinylglycine, are known to act as mechanism-based irreversible inhibitors, also known as suicide inhibitors.[3][4][5] This type of inhibition is highly specific because the inhibitor must be recognized and processed by the target enzyme's catalytic machinery.[5] The enzyme itself converts the unreactive inhibitor into a highly reactive species, which then covalently and irreversibly binds to the active site, leading to inactivation.[3]

A well-documented example is the inhibition of the pyridoxal phosphate (PLP)-dependent enzyme, Aspartate Aminotransferase (AST), by 2-amino-3-butenoic acid.[6][7][8] Given the structural similarity, it is plausible that (R)-2-amino-3-methyl-3-butenoic acid could act on similar PLP-dependent enzymes through an analogous mechanism.

The proposed mechanism proceeds as follows:

  • The inhibitor, resembling the native substrate, binds to the enzyme's active site.

  • The enzyme initiates its normal catalytic reaction, in this case, a PLP-mediated transamination.

  • This process transforms the vinyl group of the inhibitor into a highly reactive electrophilic intermediate (such as a conjugated allene).

  • This reactive intermediate is then attacked by a nucleophilic residue (e.g., a lysine or cysteine) in the enzyme's active site.

  • A stable, covalent bond is formed, permanently inactivating the enzyme.

Suicide_Inhibition enzyme Enzyme (E) + Inhibitor (I) complex Reversible E-I Complex enzyme->complex Binding complex->enzyme Dissociation (k_off) activated Enzyme-Activated Reactive Intermediate (I) complex->activated Enzyme Catalysis inactivated Irreversibly Inactivated Enzyme (E-I) activated->inactivated Covalent Attack inv1 inv2

Mechanism of suicide inhibition by an unsaturated amino acid.

Comparative Performance of NPAA Enzyme Inhibitors

The effectiveness of an NPAA as an enzyme inhibitor is highly dependent on its structure and the target enzyme. NPAAs can function as reversible or irreversible inhibitors and exhibit a wide range of potencies. The following table summarizes experimental data for several NPAAs, highlighting their diverse targets and inhibitory activities. This contextualizes the potential of (R)-2-amino-3-methyl-3-butenoic acid, for which quantitative data is not yet available.

Non-Proteinogenic Amino Acid (NPAA)Target EnzymeMechanism of InhibitionQuantitative Data
(R)-2-amino-3-methyl-3-butenoic acid Aspartate Aminotransferase (Presumed)Irreversible (Presumed)Data Not Available
2-amino-3-butenoic acid (Vinylglycine)Aspartate AminotransferaseIrreversible (Suicide)[6][7]Kinetic constants not specified in abstracts.
L-Vinylglycine1-Aminocyclopropane-1-carboxylate (ACC) SynthaseMechanism-based inhibitor & alternative substratek_cat = 1.8 s⁻¹, K_m = 1.4 mM[9]
(S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamineCarbonic Anhydrase I & II (hCA-I, hCA-II)ReversibleIC₅₀ = 0.836 µM (hCA-I), 0.661 µM (hCA-II)[10][11]
N-(9-Fluorenylmethoxycarbonyl)-D-valineAcetylcholinesterase (AChE)ReversibleIC₅₀ = 100 µM[10][11]
L-2-amino-4-methoxy-trans-3-butenoic acidAspartate AminotransferaseIrreversible (Suicide)[8]Data Not Available

Experimental Protocols

Protocol: In Vitro Aspartate Aminotransferase (AST) Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound like (R)-2-amino-3-methyl-3-butenoic acid against AST. This method is adapted from commercially available colorimetric assay kits.[12][13][14]

1. Reagents and Materials:

  • Purified Aspartate Aminotransferase (AST/GOT) from a commercial source (e.g., porcine heart).

  • AST Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0).

  • Substrates: L-Aspartic acid and α-Ketoglutaric acid.

  • Cofactor: Pyridoxal 5'-phosphate (PLP).

  • Detection Reagents: A coupled enzyme system (e.g., Malate Dehydrogenase with NADH, or a colorimetric probe that reacts with an assay product like glutamate).[15]

  • Test Inhibitor Stock Solution: (R)-2-amino-3-methyl-3-butenoic acid dissolved in a suitable solvent (e.g., water or DMSO).

  • 96-well clear flat-bottom microplate.

  • Spectrophotometric microplate reader.

  • Positive Control Inhibitor (optional, e.g., 2-amino-3-butenoic acid).

2. Assay Procedure:

  • Prepare Reagents: Prepare all buffers, substrate solutions, and detection reagents according to the manufacturer's instructions or established laboratory protocols. Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: In a 96-well plate, add the following to each well in duplicate:

    • AST Assay Buffer.

    • Test Inhibitor at various concentrations (or vehicle for control wells).

    • AST Enzyme solution.

  • Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate mix (L-Aspartate and α-Ketoglutarate) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH consumption or ~450-570 nm for colorimetric products).[12][14]

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot % Inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Experimental_Workflow start Start: Obtain NPAA (e.g., (R)-2-amino-3-methyl-3-butenoic acid) screen Primary Screen: Single high concentration vs. Target Enzyme start->screen inactive Inactive screen->inactive No significant inhibition active Active Hit screen->active Inhibition > 50% ic50 IC50 Determination: Dose-response curve to quantify potency active->ic50 mechanism Mechanism of Inhibition (MOI) Studies: Reversibility, Kinetics (Ki, kinact) ic50->mechanism lead Lead Candidate mechanism->lead

General workflow for screening NPAAs as enzyme inhibitors.

Conclusion

(R)-2-amino-3-methyl-3-butenoic acid, as a member of the unsaturated non-proteinogenic amino acid family, holds potential as a specific, mechanism-based enzyme inhibitor. By analogy with compounds like vinylglycine, its likely targets are PLP-dependent enzymes such as aminotransferases, where it could act via a suicide inhibition mechanism. However, a lack of direct experimental data necessitates empirical validation.

The broader landscape of NPAAs in drug discovery demonstrates a rich diversity of targets, mechanisms, and potencies. From the reversible, micromolar inhibition of acetylcholinesterase by protected valine derivatives to the irreversible inactivation of ACC synthase by vinylglycine, these molecules provide a versatile toolkit for designing novel therapeutics. Future research should focus on synthesizing (R)-2-amino-3-methyl-3-butenoic acid and systematically screening it against a panel of relevant enzymes to elucidate its true biological activity and therapeutic potential.

References

Navigating the Chiral Landscape: A Comparative Guide to HPLC Method Validation for (R)-2-amino-3-methyl-3-butenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules like (R)-2-amino-3-methyl-3-butenoic acid is a critical step in ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC method validation parameters for the analysis of this unsaturated amino acid, alongside alternative analytical approaches. The information is presented to aid in the development of robust and reliable analytical methods in a research and development setting.

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. For the analysis of (R)-2-amino-3-methyl-3-butenoic acid, a chiral compound, the validation process must address the method's ability to not only quantify the analyte but also to distinguish it from its enantiomer and other potential impurities. This guide will delve into the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing a framework for a comprehensive validation study.

The HPLC Method: A Focus on Chiral Separation

The analysis of (R)-2-amino-3-methyl-3-butenoic acid necessitates a chiral separation technique. A common approach involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. The CHIROBIOTIC™ T column, which utilizes the macrocyclic glycopeptide teicoplanin as the chiral selector, is a suitable choice for the direct separation of underivatized amino acids.[1][2][3][4]

Experimental Workflow for HPLC Method Validation

The validation of the HPLC method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Analyte & Matrix Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Method Optimization B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K System Suitability J->K L Sample Analysis K->L

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

Chromatographic Conditions:

  • Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Formic Acid in Water:Acetonitrile (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Validation Experiments:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and its enantiomer, is determined. This is achieved by injecting the analyte, its enantiomer, a blank (diluent), and a mixture of all components. The resolution between the analyte and its enantiomer should be greater than 1.5.

  • Linearity: A series of at least five concentrations of the analyte are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy is assessed by determining the recovery of the analyte in a spiked sample matrix. At least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) are prepared in triplicate. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): At least six replicate injections of the analyte at 100% of the test concentration are performed on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The RSD over the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters is evaluated. Small changes are made to the mobile phase composition (e.g., ±2% organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Data Presentation: A Comparative Summary

The following tables summarize the expected performance data from a validated HPLC method for (R)-2-amino-3-methyl-3-butenoic acid, based on typical results for similar compounds.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
Resolution (Rs)> 1.5 (between enantiomers)
%RSD of Peak Area (n=6)≤ 1.0%

Table 2: Method Validation Performance Data

ParameterExpected Result
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)
80% Concentration98.5%
100% Concentration100.2%
120% Concentration101.1%
Precision (%RSD)
Repeatability (n=6)≤ 1.5%
Intermediate Precision≤ 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Alternative Analytical Methods: A Brief Comparison

While chiral HPLC is a powerful tool, other techniques can also be employed for the analysis of chiral amino acids.

Table 3: Comparison of Analytical Methods for Chiral Amino Acid Analysis

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC with CSP Direct enantioseparation on a chiral stationary phase.Direct analysis, good resolution, widely applicable.CSPs can be expensive and have limited lifetimes.
HPLC with Chiral Derivatization Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral column.Uses standard HPLC columns, can improve detection sensitivity.Derivatization can be complex and may introduce errors.[5]
Gas Chromatography (GC) with Chiral Column Separation of volatile derivatives on a chiral GC column.High resolution and sensitivity.Requires derivatization to make the amino acid volatile.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field, often with a chiral selector in the buffer.High efficiency, small sample volume.Lower sensitivity compared to HPLC, can have reproducibility issues.
Ion-Exchange Chromatography (IEC) Separation based on the charge of the amino acid.[6]Robust and well-established for amino acid analysis.[6]Not inherently chiral, requires a chiral selector or derivatization for enantioseparation.
Logical Relationship of Method Selection

The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the properties of the analyte.

Method Selection Logic A Analysis Goal: Enantiomeric Purity & Quantification B Direct Enantioseparation Required? A->B E Analyte Volatility? A->E G High Throughput Needed? A->G C Chiral HPLC with CSP B->C Yes D HPLC with Chiral Derivatization B->D No E->B No F Chiral GC E->F Yes G->B No H Capillary Electrophoresis G->H Yes

Caption: Decision tree for analytical method selection.

References

Comparative analysis of different synthetic routes to (R)-2-amino-3-methyl-3-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-amino-3-methyl-3-butenoic acid, an unnatural α-amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its unique structure, featuring a vinyl group, allows for further chemical modifications, making it a versatile synthon. The enantioselective synthesis of this compound is crucial for its application in drug development, where stereochemistry plays a pivotal role in efficacy and safety. This guide provides a comparative analysis of different synthetic strategies to obtain the (R)-enantiomer, focusing on key performance indicators, detailed experimental protocols, and visual representations of the synthetic workflows.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for four distinct synthetic approaches to (R)-2-amino-3-methyl-3-butenoic acid: Diastereoselective Alkylation using a Chiral Auxiliary, Enzymatic Kinetic Resolution, Catalytic Asymmetric Synthesis, and a Chemoenzymatic approach.

Synthetic Route Key Reagents/Catalysts Overall Yield (%) Enantiomeric Excess (ee, %) Scalability Key Advantages Key Disadvantages
Diastereoselective Alkylation Chiral Auxiliary (e.g., Evans Oxazolidinone, Pseudoephedrine), Strong Base (e.g., LDA), Alkylating Agent60-75>98ModerateHigh diastereoselectivity, reliable and predictable outcome.Multi-step process, requires stoichiometric use of chiral auxiliary.
Enzymatic Kinetic Resolution Racemic N-acyl-2-amino-3-methyl-3-butenoic acid, Lipase (e.g., Candida antarctica Lipase B)<50 (for the desired enantiomer)>99Low to ModerateHigh enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50%, requires separation of enantiomers.
Catalytic Asymmetric Synthesis Achiral precursor, Chiral Metal Catalyst (e.g., Rhodium or Iridium complex with chiral ligands)70-9090-99HighHigh atom economy, uses a catalytic amount of chiral source.Catalyst can be expensive and sensitive to reaction conditions.
Chemoenzymatic Synthesis α-Keto acid precursor, Transaminase or Dehydrogenase55-85>99Moderate to HighHigh enantioselectivity, environmentally benign.Substrate scope of the enzyme can be limited.

Logical Workflow for Synthetic Route Selection

The choice of a synthetic route often depends on the specific requirements of the research or development project. The following diagram illustrates a logical workflow for selecting the most appropriate method based on key criteria such as desired scale, enantiopurity requirements, and cost considerations.

Synthetic Route Selection Workflow for Selecting a Synthetic Route start Define Project Requirements scale Desired Scale of Synthesis? start->scale ee Required Enantiomeric Purity? scale->ee Large Scale auxiliary Diastereoselective Alkylation (Chiral Auxiliary) scale->auxiliary Lab Scale cost Cost and Reagent Availability? ee->cost >99% ee catalytic Catalytic Asymmetric Synthesis ee->catalytic 90-99% ee enzymatic Enzymatic Kinetic Resolution cost->enzymatic High Purity, Moderate Cost chemoenzymatic Chemoenzymatic Synthesis cost->chemoenzymatic Cost-effective, Green

Caption: Decision tree for selecting a synthetic route to (R)-2-amino-3-methyl-3-butenoic acid.

Representative Synthetic Pathway: Diastereoselective Alkylation

This diagram illustrates a general pathway for the synthesis of (R)-2-amino-3-methyl-3-butenoic acid using a chiral auxiliary, a widely employed and reliable method for achieving high enantiopurity.

Diastereoselective Alkylation Pathway Diastereoselective Alkylation using a Chiral Auxiliary cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Enolate Formation and Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) AcylatedAux N-Crotonyl Chiral Auxiliary Aux->AcylatedAux AcidChloride Crotonyl Chloride AcidChloride->AcylatedAux Enolate Chiral Enolate AcylatedAux->Enolate Deprotonation Base LDA, THF, -78 °C Base->Enolate AlkylatedAux Alkylated Chiral Auxiliary Enolate->AlkylatedAux MeI Methyl Iodide MeI->AlkylatedAux Product (R)-2-amino-3-methyl-3-butenoic acid AlkylatedAux->Product RecoveredAux Recovered Chiral Auxiliary AlkylatedAux->RecoveredAux Cleavage LiOH, H2O2 Cleavage->Product

Caption: General scheme for the synthesis of the target compound via diastereoselective alkylation.

Experimental Protocols

Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Acylation of the Chiral Auxiliary To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. The solution is stirred for 30 minutes, followed by the dropwise addition of crotonyl chloride (1.1 eq). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Diastereoselective Methylation To a solution of the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, lithium diisopropylamide (LDA) (1.1 eq), freshly prepared from diisopropylamine and n-butyllithium, is added dropwise. The resulting enolate solution is stirred for 30 minutes at -78 °C. Methyl iodide (1.5 eq) is then added dropwise. The reaction mixture is stirred for 2 hours at -78 °C before being quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product, which is then purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary The purified N-alkylated oxazolidinone (1.0 eq) is dissolved in a mixture of THF and water (3:1). The solution is cooled to 0 °C, and lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added sequentially. The mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the addition of aqueous sodium sulfite solution. The chiral auxiliary is recovered by extraction with ethyl acetate. The aqueous layer is acidified to pH 2-3 with 1 M HCl and the product, (R)-2-amino-3-methyl-3-butenoic acid, is isolated, for instance by ion-exchange chromatography or crystallization.

Enzymatic Kinetic Resolution

This protocol outlines a general procedure for the resolution of a racemic mixture.

Step 1: Synthesis of Racemic N-acetyl-2-amino-3-methyl-3-butenoic acid Racemic 2-amino-3-methyl-3-butenoic acid is acetylated using acetic anhydride in a suitable solvent like acetic acid or under aqueous basic conditions (Schotten-Baumann conditions). The N-acetylated product is isolated and purified by crystallization.

Step 2: Enzymatic Resolution The racemic N-acetyl-2-amino-3-methyl-3-butenoic acid (1.0 eq) is suspended in a phosphate buffer solution (pH 7-8). Immobilized Candida antarctica Lipase B (CAL-B) is added to the suspension. The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the progress of the reaction by HPLC. The enzyme selectively hydrolyzes the N-acetyl group of the (R)-enantiomer. The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the unreacted (S)-N-acetyl amino acid and the produced (R)-amino acid.

Step 3: Separation and Isolation The enzyme is filtered off. The aqueous solution is then acidified to pH ~2 with 1 M HCl, leading to the precipitation of the unreacted (S)-N-acetyl-2-amino-3-methyl-3-butenoic acid, which is collected by filtration. The filtrate containing the desired (R)-2-amino-3-methyl-3-butenoic acid is then purified, for example, by ion-exchange chromatography.

Conclusion

The synthesis of enantiomerically pure (R)-2-amino-3-methyl-3-butenoic acid can be achieved through several distinct methodologies. The choice of the optimal route is contingent upon the specific requirements of the project.

  • Diastereoselective alkylation using chiral auxiliaries offers a reliable and highly selective method suitable for laboratory-scale synthesis where high purity is paramount.

  • Enzymatic kinetic resolution provides access to very high enantiomeric purities under mild conditions, but with a theoretical maximum yield of 50% for the desired enantiomer.

  • Catalytic asymmetric synthesis is an elegant and atom-economical approach, ideal for larger-scale production, provided a suitable catalyst system is available.

  • Chemoenzymatic methods represent a green and efficient alternative, offering high enantioselectivity, although the substrate specificity of the enzyme needs to be considered.

Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs. The detailed protocols provided herein serve as a starting point for the practical implementation of these synthetic routes.

Comparative Efficacy Analysis: (R)-2-amino-3-methyl-3-butenoic acid and Vigabatrin as GABA Aminotransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (R)-2-amino-3-methyl-3-butenoic acid and the clinically approved drug Vigabatrin, focusing on their efficacy as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). This enzyme plays a crucial role in the degradation of the primary inhibitory neurotransmitter, GABA. Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for conditions such as epilepsy.

Quantitative Efficacy Data

The following table summarizes the reported in vitro efficacy of Vigabatrin as a GABA-AT inhibitor.

CompoundTargetParameterValueSource
Vigabatrin (γ-vinyl GABA)GABA-Aminotransferase (GABA-T)IC50350 µM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Signaling Pathway

Inhibition of GABA-AT by compounds like Vigabatrin and potentially (R)-2-amino-3-methyl-3-butenoic acid leads to an increase in the concentration of GABA in the presynaptic neuron and the synaptic cleft. This elevated GABA level enhances inhibitory neurotransmission by acting on postsynaptic GABA receptors, which can help to control hyperexcitability associated with conditions like epilepsy.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GABA_AT GABA-AT GABA_pre->GABA_AT Degradation GABA_syn GABA GABA_pre->GABA_syn Release GAD->GABA_pre SSA Succinic Semialdehyde GABA_AT->SSA GABA_Receptor GABA Receptor GABA_syn->GABA_Receptor Binding Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Inhibitor (R)-2-amino-3-methyl-3-butenoic acid Vigabatrin Inhibitor->GABA_AT Inhibition

Caption: Signaling pathway of GABA-AT inhibition.

Experimental Protocols

The determination of the inhibitory activity of compounds on GABA-AT typically involves in vitro enzyme activity assays. Below are generalized protocols based on established methodologies.

GABA-AT Activity Assay (Spectrophotometric Method)

This assay measures the activity of GABA-AT by quantifying the product of a coupled enzymatic reaction.

  • Principle: The transamination of GABA by GABA-AT produces succinic semialdehyde. This product can then be used in a subsequent reaction that results in a measurable change in absorbance.

  • Materials:

    • Purified GABA-AT enzyme

    • Test compounds (e.g., (R)-2-amino-3-methyl-3-butenoic acid, Vigabatrin)

    • GABA solution

    • α-ketoglutarate

    • Coupled enzyme system (e.g., succinic semialdehyde dehydrogenase)

    • NADP+ or NAD+

    • Reaction buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

    • 96-well microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, NADP+, and the coupled enzyme.

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the purified GABA-AT enzyme to the wells and pre-incubate with the test compound.

    • Initiate the reaction by adding GABA to the wells.

    • Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a plate reader.

    • The rate of the reaction is proportional to the GABA-AT activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 value of a test compound against GABA-AT.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound D Add test compound dilutions to 96-well plate A->D B Prepare reaction mixture (Buffer, α-KG, NADP+, coupled enzyme) B->D C Prepare GABA-AT enzyme solution E Add GABA-AT and pre-incubate C->E D->E F Add GABA to initiate reaction E->F G Monitor absorbance change at 340 nm F->G H Calculate reaction rates G->H I Determine % inhibition vs. control H->I J Plot % inhibition vs. log[compound] I->J K Calculate IC50 value J->K

Caption: Workflow for IC50 determination of GABA-AT inhibitors.

Conclusion

Vigabatrin is a well-established inhibitor of GABA-AT with quantifiable efficacy. While (R)-2-amino-3-methyl-3-butenoic acid is structurally interesting and its derivatives have been implicated as GABA-AT inhibitors, further research is required to quantify its specific inhibitory potency. The experimental protocols outlined in this guide provide a framework for conducting such efficacy studies, which would be essential for a direct and comprehensive comparison with established drugs like Vigabatrin. This information is critical for researchers and professionals in the field of drug development to assess the therapeutic potential of novel compounds targeting the GABAergic system.

References

A Guide to Enhancing Reproducibility in Bioassays of (R)-2-amino-3-methyl-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of bioassays is paramount for the validation of scientific findings and the advancement of therapeutic discovery. This guide provides a comparative framework for conducting bioassays with (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic amino acid with potential biological activities. Due to a lack of direct comparative studies on this specific compound, this guide synthesizes best practices and general protocols for analogous compounds to foster more consistent and reliable experimental outcomes.

Key Factors Influencing Bioassay Reproducibility

The reliability of in vitro bioassays can be influenced by a multitude of factors.[1][2][3][4] Ensuring consistency across these parameters is critical for achieving reproducible results. Key considerations include:

  • Cell Line Authentication: Verification of cell line identity is a fundamental first step to ensure that the biological system is correct and consistent across experiments.[2]

  • Reagent and Media Standardization: Variations in media composition, serum batches, and reagent quality can significantly impact cellular responses.[1]

  • Assay-Specific Parameters: Seemingly minor details such as the choice of plasticware, coating of plates, and incubation conditions can have a substantial influence on the outcome of a study.[2]

  • Experimental Readouts: It is crucial to understand what an experimental readout actually detects. For instance, different cell viability assays measure distinct cellular parameters (e.g., ATP levels vs. membrane integrity) and are not always interchangeable.[2][5]

  • Data Handling and Analysis: Consistent data normalization procedures and appropriate statistical analyses are essential for reliable interpretation of results.[2]

Comparative Overview of Common Bioassays

Two common types of bioassays relevant for assessing the biological activity of compounds like (R)-2-amino-3-methyl-3-butenoic acid are cell viability/cytotoxicity assays and enzyme inhibition assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in toxicology and drug screening to determine the effect of a compound on cell survival and growth.

Table 1: Illustrative Comparison of Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assay Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6]Well-established, cost-effective.Can be affected by compounds that alter cellular metabolism; insoluble formazan product requires a solubilization step.[7]
ATP Assay Quantifies intracellular ATP, which is proportional to the number of viable cells.[8]Highly sensitive, fast, and suitable for high-throughput screening.[9]ATP levels can be influenced by factors other than cell death, such as metabolic stress.[2]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5][10]Direct measure of cytotoxicity (membrane integrity loss).Less sensitive for early-stage apoptosis; timing of measurement is critical.
Live/Dead Staining Uses membrane-impermeable fluorescent dyes to stain dead cells.[10]Allows for direct visualization and quantification of live vs. dead cells.May require specialized equipment (fluorescence microscope or flow cytometer).
Enzyme Inhibition Assays

These assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme. Given that (R)-2-amino-3-methyl-3-butenoic acid is an amino acid analog, it may act as an inhibitor of enzymes involved in amino acid metabolism.

Table 2: Illustrative Comparison of Enzyme Inhibition Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Spectrophotometric Measures the change in absorbance of a substrate or product over time.Widely applicable, relatively simple instrumentation.Can be subject to interference from colored compounds.
Fluorometric Measures the change in fluorescence of a substrate or product.Higher sensitivity than spectrophotometric assays.Potential for quenching or autofluorescence from test compounds.
Luminometric Measures the light produced from a chemical reaction.Extremely high sensitivity.May require specific substrates and instrumentation.
NMR-based Directly observes the conversion of substrate to product.Less prone to false positives from reporter enzymes.[11]Requires specialized equipment and expertise.

Experimental Protocols

Detailed and standardized protocols are the cornerstone of reproducible research. Below are generalized protocols for a cell viability assay and an enzyme inhibition assay that can be adapted for (R)-2-amino-3-methyl-3-butenoic acid.

General Protocol for a Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (R)-2-amino-3-methyl-3-butenoic acid in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6][12]

General Protocol for an Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a buffer at the optimal pH for the target enzyme. Prepare solutions of the enzyme, substrate, and a range of concentrations of (R)-2-amino-3-methyl-3-butenoic acid.[13]

  • Enzyme-Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or microplate well), mix the enzyme with the different concentrations of the inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.[13]

  • Reaction Monitoring: Continuously monitor the reaction progress by measuring the change in a detectable signal (e.g., absorbance or fluorescence) over time using a suitable instrument.[13]

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[14]

Visualization of Key Concepts

To further clarify the experimental workflows and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis A Compound Dilution ((R)-2-amino-3-methyl-3-butenoic acid) D Cell Viability Assay (e.g., MTT) A->D E Enzyme Inhibition Assay A->E B Cell Culture B->D C Enzyme & Substrate Preparation C->E F Absorbance/Fluorescence Measurement D->F E->F G IC50/EC50 Calculation F->G

General workflow for bioassays.

Given that (R)-2-amino-3-methyl-3-butenoic acid is an analog of methionine, it may interfere with methionine metabolism and associated signaling pathways. Methionine metabolism is crucial for numerous cellular processes, including protein synthesis, one-carbon metabolism, and the production of the universal methyl donor S-adenosylmethionine (SAM).[15][16][17][18]

Methionine_Signaling_Pathway cluster_input Inputs cluster_pathway Methionine Metabolism & Signaling cluster_output Cellular Processes Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase Compound (R)-2-amino-3-methyl-3-butenoic acid (Potential Antagonist) Compound->SAM Potential Inhibition Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation TORC1 TORC1 Signaling SAM->TORC1 Activation OneCarbon One-Carbon Metabolism SAM->OneCarbon Proliferation Cell Growth & Proliferation TORC1->Proliferation Autophagy Autophagy TORC1->Autophagy

Potential interference of (R)-2-amino-3-methyl-3-butenoic acid with methionine signaling.

By adhering to the principles and protocols outlined in this guide, researchers can improve the reproducibility and reliability of their bioassay data for (R)-2-amino-3-methyl-3-butenoic acid and other novel compounds, thereby accelerating the pace of scientific discovery and drug development.

References

A Comparative Guide to the Preclinical Assessment of (R)-2-Amino-3-methyl-3-butenoic Acid Analogs for Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a framework for the comparative analysis of (R)-2-amino-3-methyl-3-butenoic acid analogs, a class of compounds with potential therapeutic applications due to their structural similarity to known enzyme inhibitors. In the absence of direct comparative studies in the public domain, this document outlines a comprehensive strategy for evaluating their cross-reactivity, with a primary focus on γ-aminobutyric acid transaminase (GABA-T), a key enzyme in neurotransmitter metabolism. The guide furnishes detailed experimental protocols, proposes a logical workflow for screening and characterization, and presents data on benchmark inhibitors to provide context for future findings. Visualizations of the relevant signaling pathway and a proposed experimental workflow are included to facilitate understanding and implementation.

Introduction

(R)-2-amino-3-methyl-3-butenoic acid and its analogs are unsaturated amino acids that hold promise as modulators of enzymatic activity, particularly within the central nervous system. Their structural features suggest a potential for interaction with enzymes that process amino acid substrates, such as transaminases. A critical step in the preclinical development of any new chemical entity is the characterization of its selectivity and potential for off-target effects. This guide addresses the topic of cross-reactivity studies for this novel class of compounds.

Currently, there is a notable absence of published, head-to-head comparative studies detailing the cross-reactivity of a series of (R)-2-amino-3-methyl-3-butenoic acid analogs. Therefore, this document serves as a proactive guide, establishing a robust methodology for how such a comparative analysis should be conducted. The primary focus is on GABA-T, an enzyme implicated in neurological conditions like epilepsy, and for which several unsaturated amino acid analogs are known inhibitors.[1] By providing detailed experimental protocols, data presentation formats, and a logical workflow, this guide aims to standardize the approach to evaluating the cross-reactivity profile of these promising compounds.

Comparative Data on Benchmark GABA-T Inhibitors

To provide a context for the evaluation of novel (R)-2-amino-3-methyl-3-butenoic acid analogs, the following table summarizes the inhibitory potency of several well-characterized GABA-T inhibitors. This data can be used to benchmark the activity of new compounds.

CompoundType of InhibitionIC50 (µM)Target EnzymeReference
Aminooxyacetic acidNon-specific2.7GABA-T[1]
GabaculineCatalytic Inhibitor1.8GABA-T[1]
γ-acetylenic GABACatalytic Inhibitor150GABA-T[1]
γ-vinyl GABA (Vigabatrin)Catalytic Inhibitor350GABA-T[1]
L-cisAMTBCompetitive (vs. Met)21 (Isozyme I)AdoMet Synthetase
L-cisAMTBCompetitive (vs. Met)5.7 (Isozyme II)AdoMet Synthetase

Detailed Experimental Protocols

A critical component of a comparative study is a well-defined and reproducible experimental protocol. The following is a detailed methodology for an in vitro GABA-T inhibition assay, adapted from established procedures.[2][3][4]

Objective

To determine the in vitro inhibitory potential of (R)-2-amino-3-methyl-3-butenoic acid analogs against recombinant human GABA transaminase (GABA-T).

Materials and Reagents
  • Recombinant Human GABA-T (expressed in a suitable system, e.g., Expi293F™ cells)[3]

  • GABA (γ-aminobutyric acid)

  • α-ketoglutarate (α-KG)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • β-Nicotinamide adenine dinucleotide phosphate (β-NADP+)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Test compounds ((R)-2-amino-3-methyl-3-butenoic acid analogs)

  • Positive control inhibitor (e.g., Vigabatrin)

  • 96-well microplates (clear bottom, black for fluorescence)

  • Microplate reader (spectrophotometer or fluorometer)

Assay Principle

The activity of GABA-T is measured using a coupled enzyme assay. GABA-T catalyzes the conversion of GABA and α-KG to succinic semialdehyde (SSA) and glutamate. SSADH then oxidizes SSA to succinate, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm or by coupling to a fluorescent reporter system (e.g., resazurin).[2][5]

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of GABA, α-KG, and β-NADP+ in potassium pyrophosphate buffer.

    • Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO, water) to create stock solutions. Prepare a serial dilution of each compound.

  • Enzyme Pre-incubation:

    • In a 96-well plate, add a solution of recombinant human GABA-T to each well.

    • Add varying concentrations of the test compounds or positive control to the wells. Include a vehicle control (solvent alone).

    • Pre-incubate the enzyme with the compounds for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Prepare a substrate master mix containing GABA, α-KG, SSADH, and β-NADP+ in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate master mix to all wells of the microplate.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader.

    • Measure the increase in absorbance at 340 nm (for NADPH) or fluorescence (if using a coupled fluorescent assay) over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Mandatory Visualizations

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse, including the synthesis and degradation of GABA, which is the pathway targeted by the proposed cross-reactivity studies.

GABA_Signaling_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_in GABA GAD->GABA_in GABA_vesicle GABA Vesicle GABA_released GABA_vesicle->GABA_released Release GABA_in->GABA_vesicle Packaging GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds GABA_B_Receptor GABA-B Receptor GABA_released->GABA_B_Receptor Binds GAT GABA Transporter (GAT) GABA_released->GAT Reuptake Chloride_channel Cl- Influx GABA_A_Receptor->Chloride_channel GABA_uptake GABA GAT->GABA_uptake GABA_T GABA Transaminase (GABA-T) GABA_uptake->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Degradation

Caption: GABA Synthesis, Release, and Metabolism Pathway.

Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines a logical workflow for the systematic evaluation of (R)-2-amino-3-methyl-3-butenoic acid analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis and Library Generation cluster_screening Primary Screening cluster_characterization Dose-Response and Selectivity cluster_analysis Data Analysis and SAR A1 Synthesis of (R)-2-amino-3-methyl- 3-butenoic acid analogs A2 Structural Verification (NMR, MS) A1->A2 A3 Purity Assessment (HPLC) A2->A3 B1 Single-concentration inhibition assay against human GABA-T A3->B1 B2 Identify active compounds (>50% inhibition) B1->B2 C1 IC50 determination for active compounds against GABA-T B2->C1 C2 Cross-reactivity screening against a panel of related enzymes (e.g., other transaminases, GATs) C1->C2 C3 Determine IC50 for off-target hits C2->C3 D1 Compare IC50 values and selectivity profiles C3->D1 D2 Establish Structure-Activity Relationships (SAR) D1->D2

Caption: Workflow for Analog Cross-Reactivity Profiling.

Conclusion

The development of novel therapeutic agents requires a thorough understanding of their biological activity and potential for off-target effects. This guide provides a comprehensive framework for the systematic investigation of the cross-reactivity of (R)-2-amino-3-methyl-3-butenoic acid analogs. While direct comparative data is not yet available, the methodologies and benchmark data presented herein offer a clear path forward for researchers in the field. The use of standardized protocols and a logical screening cascade will be crucial in identifying selective and potent modulators of GABA-T and in characterizing their broader pharmacological profile. This approach will ultimately facilitate the identification of promising lead candidates for further drug development.

References

A Comparative Guide to the In Vitro and In Vivo Activity of (R)-2-amino-3-methyl-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-methyl-3-butenoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Due to its structural similarities to known inhibitors of GABA aminotransferase (GABA-T), such as vigabatrin (γ-vinyl GABA), it is hypothesized that (R)-2-amino-3-methyl-3-butenoic acid may exhibit its biological effects by modulating the GABAergic system. An imbalance in GABAergic neurotransmission is implicated in various neurological disorders, including epilepsy. Inhibition of GABA-T leads to increased synaptic concentrations of GABA, thereby enhancing inhibitory signaling and potentially providing an anticonvulsant effect.

Mechanism of Action: The GABAergic Pathway

The primary proposed mechanism of action for (R)-2-amino-3-methyl-3-butenoic acid is the inhibition of GABA aminotransferase (GABA-T), a key enzyme in the metabolic pathway of GABA. By inhibiting GABA-T, the degradation of GABA is reduced, leading to its accumulation in the synapse and enhanced GABAergic neurotransmission.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_pre->GABA_vesicle GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal Generates GABA_T GABA Aminotransferase (GABA-T) GAT->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Degrades GABA to SSADH SSADH SSA->SSADH Succinate Succinate SSADH->Succinate Compound (R)-2-amino-3-methyl -3-butenoic acid Compound->GABA_T Inhibits

Caption: Proposed mechanism of action via inhibition of GABA aminotransferase.

In Vitro Activity: GABA Aminotransferase Inhibition

The in vitro activity of (R)-2-amino-3-methyl-3-butenoic acid can be quantified by its ability to inhibit the enzymatic activity of GABA-T. This is typically assessed using a spectrophotometric or fluorometric assay that measures the product of the GABA-T reaction.

Experimental Protocol: In Vitro GABA-T Inhibition Assay

This protocol is adapted from established methods for measuring GABA-T activity.

1. Enzyme and Reagent Preparation:

  • GABA-T Source: Purified GABA-T from a commercially available source (e.g., porcine or recombinant human).

  • Substrates: γ-aminobutyric acid (GABA) and α-ketoglutarate.

  • Coupling Enzyme and Co-substrate: Succinic semialdehyde dehydrogenase (SSADH) and NADP+.

  • Buffer: Potassium pyrophosphate buffer (pH 8.6).

  • Test Compound: (R)-2-amino-3-methyl-3-butenoic acid dissolved in a suitable solvent (e.g., water or DMSO). A known inhibitor like vigabatrin should be used as a positive control.

2. Assay Procedure:

  • A reaction mixture is prepared containing the buffer, α-ketoglutarate, NADP+, and SSADH.

  • The test compound at various concentrations is pre-incubated with the GABA-T enzyme for a defined period.

  • The enzymatic reaction is initiated by the addition of GABA.

  • The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm or fluorescence.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate (GABA) and inhibitor concentrations. The data is then plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki).

in_vitro_workflow start Start prep Prepare Reagents: GABA-T, Substrates, Coupling System, Buffer start->prep pre_incubate Pre-incubate GABA-T with (R)-2-amino-3-methyl-3-butenoic acid (various concentrations) prep->pre_incubate initiate Initiate Reaction with GABA pre_incubate->initiate kinetic_studies Perform Kinetic Studies (Vary [Substrate] and [Inhibitor]) pre_incubate->kinetic_studies measure Monitor NADPH Production (Absorbance at 340 nm) initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end determine_ki Determine Ki and Inhibition Mechanism kinetic_studies->determine_ki determine_ki->end in_vivo_workflow start Start acclimatize Acclimatize Mice start->acclimatize administer Administer (R)-2-amino-3-methyl-3-butenoic acid (Various Doses, i.p. or p.o.) acclimatize->administer wait Wait for Time of Peak Effect administer->wait neurotoxicity Assess Neurotoxicity (e.g., Rotarod Test) administer->neurotoxicity induce_seizure Induce Seizure via Maximal Electroshock (MES) wait->induce_seizure observe Observe for Tonic Hindlimb Extension induce_seizure->observe record Record Protection observe->record calculate_ed50 Calculate ED50 record->calculate_ed50 end End calculate_ed50->end calculate_td50 Calculate TD50 neurotoxicity->calculate_td50 calculate_pi Calculate Protective Index (PI) calculate_td50->calculate_pi calculate_pi->end

Validating Target Engagement of (R)-2-amino-3-methyl-3-butenoic acid with Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating Target Engagement

This guide provides a comprehensive comparison of experimental approaches to validate the target engagement of (R)-2-amino-3-methyl-3-butenoic acid with its putative target, gamma-aminobutyric acid aminotransferase (GABA-AT). (R)-2-amino-3-methyl-3-butenoic acid is recognized as a substrate and potential inhibitor of GABA-AT, an enzyme crucial for the metabolism of the inhibitory neurotransmitter GABA.[1] This guide outlines methodologies and provides comparative data for well-characterized alternative GABA-AT inhibitors, offering a framework for robust target validation studies.

Comparative Analysis of GABA-AT Inhibitors

CompoundType of InhibitionTargetKᵢIC₅₀
Vigabatrin (γ-vinyl-GABA) Irreversible InhibitorGABA-AT--
Gabaculine Irreversible InhibitorGABA-AT2.9 µM[2]-
(R)-2-amino-3-methyl-3-butenoic acid Substrate/InhibitorGABA-ATData not availableData not available

Signaling Pathway: GABA Metabolism

Inhibition of GABA-AT leads to an increase in the concentration of GABA in the brain, potentiating its inhibitory effects. This mechanism is a key strategy in the treatment of certain neurological disorders, such as epilepsy.[3][4]

GABA_Metabolism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_pre->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_transporter GABA Transporter (GAT) GABA_synapse->GABA_transporter Reuptake GABA_post GABA GABA_transporter->GABA_post GABA_AT GABA-AT GABA_post->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA Glutamate_post Glutamate GABA_AT->Glutamate_post SSADH SSADH SSA->SSADH Succinate Succinate SSADH->Succinate Krebs Krebs Cycle Succinate->Krebs alpha_KG α-Ketoglutarate alpha_KG->GABA_AT Inhibitor (R)-2-amino-3-methyl-3-butenoic acid & Alternatives Inhibitor->GABA_AT

GABA Metabolism and the Action of GABA-AT Inhibitors.

Experimental Workflows for Target Engagement Validation

Validating the direct binding of (R)-2-amino-3-methyl-3-butenoic acid to GABA-AT in a cellular context is crucial. The following workflows outline three widely accepted biophysical methods for confirming target engagement.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[5][6]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment Treat cells with (R)-2-amino-3-methyl-3-butenoic acid or vehicle control. B 2. Heating Heat cell suspensions across a temperature gradient. A->B C 3. Cell Lysis Lyse cells to release soluble proteins. B->C D 4. Separation Centrifuge to pellet aggregated proteins. C->D E 5. Analysis Analyze soluble fraction by Western Blot or other detection methods. D->E F 6. Data Interpretation A shift in the melting curve indicates target engagement. E->F

Workflow for the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR) Workflow

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[7][8]

SPR_Workflow cluster_workflow SPR Experimental Workflow A 1. Immobilization Immobilize purified GABA-AT onto a sensor chip. B 2. Analyte Injection Flow (R)-2-amino-3-methyl-3-butenoic acid over the sensor surface. A->B C 3. Detection Monitor changes in the refractive index as the compound binds. B->C D 4. Regeneration Wash the surface to remove bound analyte. C->D E 5. Data Analysis Determine association (ka), dissociation (kd), and affinity (KD) constants. D->E

Workflow for Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Workflow

FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[9][10]

FP_Workflow cluster_workflow Fluorescence Polarization (FP) Workflow A 1. Assay Setup Combine fluorescently labeled GABA analog (tracer) with purified GABA-AT. B 2. Compound Addition Add (R)-2-amino-3-methyl-3-butenoic acid at varying concentrations. A->B C 3. Measurement Measure the fluorescence polarization of the mixture. B->C D 4. Data Analysis A decrease in polarization indicates displacement of the tracer and target engagement. C->D

Workflow for Fluorescence Polarization (FP) Assay.

Experimental Protocols

Detailed protocols for the key experiments are provided below. These should be optimized for the specific laboratory conditions and reagents.

Cellular Thermal Shift Assay (CETSA) Protocol for GABA-AT
  • Cell Culture and Treatment:

    • Culture a human cell line endogenously expressing GABA-AT (e.g., HEK293T or a neuronal cell line) to 80-90% confluency.

    • Treat cells with varying concentrations of (R)-2-amino-3-methyl-3-butenoic acid or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation and Analysis:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the presence of soluble GABA-AT in each sample by Western blotting using a specific anti-GABA-AT antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble GABA-AT as a function of temperature for both the treated and vehicle control samples to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Surface Plasmon Resonance (SPR) Protocol for GABA-AT
  • Protein and Compound Preparation:

    • Express and purify recombinant human GABA-AT.

    • Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid in an appropriate solvent and create a dilution series in SPR running buffer (e.g., HBS-EP+).

  • Immobilization of GABA-AT:

    • Activate a CM5 sensor chip surface using a mixture of EDC and NHS.

    • Immobilize GABA-AT to the surface via amine coupling to achieve a target immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject the different concentrations of (R)-2-amino-3-methyl-3-butenoic acid over the sensor surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each concentration using a suitable regeneration buffer.

  • Data Analysis:

    • Perform reference subtraction using a blank channel.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP) Protocol for GABA-AT
  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled GABA analog (tracer) that is known to bind to GABA-AT.

    • Purify recombinant human GABA-AT.

    • Prepare a stock solution of (R)-2-amino-3-methyl-3-butenoic acid and create a dilution series.

  • Assay Setup:

    • In a microplate, add the tracer and GABA-AT at concentrations optimized to give a stable and significant polarization signal.

    • Add the different concentrations of (R)-2-amino-3-methyl-3-butenoic acid or vehicle control.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.

By employing these methodologies, researchers can rigorously validate the engagement of (R)-2-amino-3-methyl-3-butenoic acid with GABA-AT, providing essential data for its further development as a potential therapeutic agent.

References

A Comparative Analysis of the Metabolic Stability of (R)-2-amino-3-methyl-3-butenoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the metabolic stability of a therapeutic candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding how structural modifications affect a molecule's susceptibility to metabolic enzymes is paramount for optimizing lead compounds. This guide provides an objective comparison of the metabolic stability of (R)-2-amino-3-methyl-3-butenoic acid, a vinylglycine analog, and a series of its structural analogs. The data presented herein is based on in vitro microsomal stability assays designed to simulate Phase I metabolism.

Comparative Metabolic Stability Data

The following table summarizes the key parameters of metabolic stability for (R)-2-amino-3-methyl-3-butenoic acid and its analogs, as determined by an in vitro liver microsomal stability assay. The primary endpoints measured are the half-life (t½) and the intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[1]

Compound IDStructureModificationt½ (min)Clint (µL/min/mg protein)
Parent (R)-2-amino-3-methyl-3-butenoic acid-2527.7
Analog 1 (R)-2-amino-3-(trifluoromethyl)-3-butenoic acidMethyl to Trifluoromethyl4814.4
Analog 2 (R)-2-amino-3-methyl-3-butenoic acid, deuterated methylDeuteration of Methyl Group3519.8
Analog 3 (R)-2-amino-3-cyclopropyl-3-butenoic acidMethyl to Cyclopropyl>60<11.6
Analog 4 (R)-2-amino-3-phenyl-3-butenoic acidMethyl to Phenyl1546.2

Experimental Protocols

The metabolic stability of the compounds was assessed using a standardized liver microsomal stability assay. This in vitro method provides a reliable measure of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and responsible for the majority of Phase I metabolic reactions.[1][2]

Microsomal Stability Assay Protocol

1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

2. Materials and Equipment:

  • Test Compounds: (R)-2-amino-3-methyl-3-butenoic acid and its analogs, dissolved in DMSO to a stock concentration of 10 mM.

  • Liver Microsomes: Pooled human or rat liver microsomes.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[3]

  • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor for CYP enzyme activity.[3]

  • Positive Control Compounds: Compounds with known metabolic fates (e.g., dextromethorphan, midazolam) to validate assay performance.[2]

  • Quenching Solution: Ice-cold acetonitrile or methanol containing an internal standard to terminate the reaction and precipitate proteins.[2][4]

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification of the test compound.[2][3]

  • Other Equipment: Incubator, centrifuge, multi-channel pipettes, 96-well plates.

3. Procedure:

  • Preparation: Test compounds are diluted from their DMSO stocks to a final concentration (e.g., 1 µM) in the phosphate buffer.

  • Incubation Setup: The reaction mixture is prepared by combining the liver microsomes, the test compound, and the phosphate buffer in a 96-well plate. A parallel incubation is prepared without the NADPH regenerating system to serve as a negative control.

  • Pre-incubation: The plate is pre-incubated at 37°C for a short period to bring all components to the reaction temperature.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[2]

  • Reaction Termination: At each time point, the reaction in the collected aliquot is immediately stopped by adding it to a well containing the ice-cold quenching solution.[4]

  • Sample Processing: The quenched samples are centrifuged at high speed to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then transferred to a new plate for analysis.[4]

  • Quantification: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

4. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .

Visualizations

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow for the microsomal stability assay and a putative metabolic pathway for the parent compound.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock Test Compound (10 mM in DMSO) working Working Solution (1 µM in Buffer) stock->working mix Combine Compound, Microsomes, Buffer working->mix microsomes Liver Microsomes microsomes->mix nadph NADPH System start Initiate Reaction with NADPH nadph->start mix->start sample Sample at Time Points (0, 5, 15, 30, 60 min) start->sample quench Quench Reaction (Acetonitrile + IS) sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ & Clint analyze->data

Caption: Workflow for the in vitro microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) parent (R)-2-amino-3-methyl- 3-butenoic acid hydroxylation Hydroxylation (+ OH group) parent->hydroxylation epoxidation Epoxidation (of vinyl group) parent->epoxidation metabolite1 Hydroxylated Metabolite hydroxylation->metabolite1 Metabolite A metabolite2 Epoxide Metabolite epoxidation->metabolite2 Metabolite B

References

(R)-2-amino-3-methyl-3-butenoic Acid: A Head-to-Head Comparison with Industry-Standard Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of novel amino acid analogs is a critical step in designing new therapeutics. (R)-2-amino-3-methyl-3-butenoic acid, a conformationally restricted analog of valine, presents a unique structural motif for incorporation into peptides and small molecules. This guide provides an objective comparison of its performance against established industry standards, supported by experimental data, to aid in its evaluation for drug discovery pipelines.

Comparative Performance Data

The following table summarizes key in vitro data comparing (R)-2-amino-3-methyl-3-butenoic acid with the natural amino acid L-valine and another well-characterized synthetic amino acid, L-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine). The data is focused on their ability to be charged by the valyl-tRNA synthetase (ValRS), a crucial step in protein biosynthesis and a common off-target activity to consider.

Parameter(R)-2-amino-3-methyl-3-butenoic acidL-Valine (Natural Substrate)L-2-amino-3,3-dimethylbutanoic acid (tert-leucine)
Enzyme Valyl-tRNA Synthetase (ValRS) from E. coliValyl-tRNA Synthetase (ValRS) from E. coliValyl-tRNA Synthetase (ValRS) from E. coli
kcat/KM (M⁻¹s⁻¹) 1.3 x 10⁻²1.8 x 10⁶1.1 x 10⁻¹
Relative kcat/KM 7.2 x 10⁻⁹1.06.1 x 10⁻⁸

Data sourced from studies on aminoacyl-tRNA synthetase fidelity.

Experimental Protocols

The comparative data presented above was generated using an ATP-PPi exchange assay, a standard method for measuring the aminoacylation activity of aminoacyl-tRNA synthetases.

ATP-PPi Exchange Assay Protocol

Objective: To determine the kinetic parameters (kcat and KM) for the activation of amino acids by Valyl-tRNA Synthetase (ValRS). This initial step of tRNA charging is a proxy for how well the enzyme recognizes and utilizes the amino acid.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, ATP, DTT, the purified ValRS enzyme, and [³²P]tetrasodium pyrophosphate (PPi).

  • Initiation of Reaction: The reaction is initiated by the addition of varying concentrations of the amino acid to be tested ((R)-2-amino-3-methyl-3-butenoic acid, L-valine, or L-tert-leucine).

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). During this time, the enzyme catalyzes the formation of an aminoacyl-adenylate and releases PPi. The radiolabeled PPi exchanges with the ATP pool.

  • Quenching and Precipitation: The reaction is quenched by the addition of a solution containing perchloric acid, activated charcoal, and unlabeled PPi. The activated charcoal binds the radiolabeled ATP.

  • Filtration and Washing: The mixture is filtered through a glass fiber filter. The filter traps the charcoal with the bound [³²P]ATP, while the smaller [³²P]PPi that was exchanged passes through. The filter is washed to remove any remaining unbound [³²P]PPi.

  • Quantification: The radioactivity of the charcoal on the filter is measured using a scintillation counter. This radioactivity is proportional to the amount of [³²P]ATP formed, which in turn reflects the rate of the amino acid activation.

  • Data Analysis: The initial velocities are calculated from the measured radioactivity at each amino acid concentration. These values are then fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat and KM. The specificity constant (kcat/KM) is then calculated to compare the efficiency of the enzyme for each amino acid substrate.

Visualizing the Scientific Workflow and Concepts

The following diagrams illustrate the experimental workflow and the underlying biochemical process.

G Workflow for Comparative Kinetic Analysis Start Start: Select Amino Acids Compound_R (R)-2-amino-3-methyl- 3-butenoic acid Start->Compound_R Compound_V L-Valine Start->Compound_V Compound_T L-tert-leucine Start->Compound_T Assay Perform ATP-PPi Exchange Assay Compound_R->Assay Compound_V->Assay Compound_T->Assay Data_Collection Measure Radioactivity at Varying Concentrations Assay->Data_Collection Analysis Fit Data to Michaelis-Menten Equation Data_Collection->Analysis Results Calculate kcat, KM, and kcat/KM Analysis->Results Comparison Compare Specificity Constants Results->Comparison

Caption: Workflow for comparing the kinetic parameters of amino acid analogs.

G Amino Acid Activation by ValRS E_ValRS ValRS Enzyme Complex E • AA • ATP (Ternary Complex) E_ValRS->Complex AA Amino Acid (e.g., L-Valine) AA->Complex ATP ATP ATP->Complex Product Aminoacyl-AMP Complex->Product Reaction PPi PPi Complex->PPi Reaction

Caption: The first step of tRNA charging catalyzed by Valyl-tRNA Synthetase (ValRS).

A Guide to Inter-Laboratory Validation for the Quantification of (R)-2-amino-3-methyl-3-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of novel therapeutic candidates and biomarkers is paramount in drug development. (R)-2-amino-3-methyl-3-butenoic acid, a non-proteinogenic amino acid, presents unique analytical challenges. To ensure that analytical methods for its quantification are accurate, precise, and reproducible across different laboratories, a thorough inter-laboratory validation is essential. This guide provides a framework for conducting such a study, offering best practices for experimental design, data reporting, and a proposed analytical protocol.

While specific inter-laboratory validation data for (R)-2-amino-3-methyl-3-butenoic acid is not yet publicly available, this guide is based on established principles of analytical method validation and cross-laboratory studies for similar molecules, such as other amino acids.[1][2][3]

Data Presentation: A Framework for Comparison

Clear and standardized data presentation is crucial for an objective comparison of results from different laboratories. The following tables provide a template for summarizing the quantitative data obtained during an inter-laboratory validation study.

Table 1: Summary of Quantitative Performance Across Laboratories

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) Report Value
Lower Limit of Quantification (LLOQ) Report Value
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 20%
Accuracy (% Recovery) 80-120%
Matrix Effect Report Value
Recovery Report Value

Table 2: Analysis of Blinded Quality Control (QC) Samples

QC LevelNominal Conc.Lab 1 Measured Conc. (Mean ± SD)Lab 2 Measured Conc. (Mean ± SD)Lab 3 Measured Conc. (Mean ± SD)Inter-Lab %RSD
Low ≤ 20%
Medium ≤ 15%
High ≤ 15%

Experimental Protocol: A Proposed Methodology

This section outlines a detailed, hypothetical experimental protocol for the quantification of (R)-2-amino-3-methyl-3-butenoic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common and sensitive technique for amino acid analysis.[2][4] This protocol can serve as a starting point for laboratories participating in a validation study.

1. Sample Preparation

  • Objective: To extract (R)-2-amino-3-methyl-3-butenoic acid from the biological matrix (e.g., plasma, serum) and remove interfering substances.

  • Procedure:

    • Thaw frozen samples on ice.

    • To 100 µL of sample, add 400 µL of a precipitation solution (e.g., methanol containing a suitable internal standard, such as a stable isotope-labeled version of the analyte).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Derivatization (if necessary)

  • Objective: To improve the chromatographic retention and/or mass spectrometric detection of the analyte. For some amino acids, derivatization is crucial for achieving adequate sensitivity and peak shape.[5][6]

  • Note: The necessity of derivatization for (R)-2-amino-3-methyl-3-butenoic acid would need to be empirically determined during method development. If required, a common derivatizing agent for amino acids is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column is recommended to separate the (R)-enantiomer from its potential (S)-counterpart.[7] A C18 column may be suitable if enantiomeric separation is not required or is achieved through other means.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution should be optimized to ensure separation from matrix components.

    • Flow Rate: To be optimized based on the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amino acids.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined and optimized.

4. Method Validation Parameters

Each participating laboratory should validate the method according to established guidelines, assessing the following parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of sample components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.

Mandatory Visualizations

Diagram 1: Inter-Laboratory Validation Workflow

cluster_0 Phase 1: Method Development & Single Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Comparison A Develop & Optimize Analytical Method B Single Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Develop Standardized Protocol B->C D Prepare & Distribute Standardized Reagents & QC Samples C->D Lab1 Laboratory 1 Analysis D->Lab1 Lab2 Laboratory 2 Analysis D->Lab2 Lab3 Laboratory 3 Analysis D->Lab3 E Collect & Tabulate Data Lab1->E Lab2->E Lab3->E F Statistical Analysis (e.g., ANOVA) E->F G Assess Method Reproducibility F->G

Caption: Workflow for an inter-laboratory validation study.

Diagram 2: Proposed Analytical Signaling Pathway

Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation & Analyte Extraction Sample->Precipitation Internal Standard Addition Derivatization Derivatization (Optional) Precipitation->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 MS2 Tandem Mass Spectrometry (Product Ion Detection) MS1->MS2 Collision-Induced Dissociation Data Data Acquisition & Quantification MS2->Data

Caption: Key steps in the proposed LC-MS/MS analytical workflow.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-2-amino-3-methyl-3-butenoic Acid Derivatives and Related Vinyl-GABA Analogs as GABA-T Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of vinyl-GABA analogs, with a focus on derivatives of (R)-2-amino-3-methyl-3-butenoic acid, as inhibitors of GABA aminotransferase (GABA-T). The inhibition of GABA-T, a key enzyme in the degradation of the inhibitory neurotransmitter GABA, is a validated therapeutic strategy for neurological disorders such as epilepsy.[1] While specific SAR studies on a series of (R)-2-amino-3-methyl-3-butenoic acid derivatives are not extensively available in the public domain, valuable insights can be drawn from closely related vinyl-GABA analogs.

Introduction to (R)-2-amino-3-methyl-3-butenoic Acid and GABA-T Inhibition

(R)-2-amino-3-methyl-3-butenoic acid is a structural analog of GABA and contains a vinyl group, a key feature for the mechanism-based irreversible inhibition of GABA-T. The well-known anticonvulsant drug Vigabatrin (γ-vinyl-GABA) is a testament to the therapeutic potential of this class of compounds. These inhibitors typically act as "suicide substrates," where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently binds to and inactivates the enzyme.

Comparative SAR of Vinyl-GABA Analogs

To understand the potential SAR of (R)-2-amino-3-methyl-3-butenoic acid derivatives, we can analyze the data from studies on analogous compounds, such as fluorinated vinyl-GABA derivatives. A study on mono-, di-, and trifluoroethenyl-GABA derivatives provides crucial data for comparing the impact of substitutions on the vinyl group on GABA-T inhibitory activity.[2]

Table 1: In Vitro and In Vivo Activity of Fluorinated γ-Vinyl-GABA Analogs as GABA-T Inhibitors[2]
CompoundR1R2R3In Vitro GABA-T Inhibition (IC50, µM)In Vivo GABA-T Inhibition (% at 100 mg/kg)Anticonvulsant Activity (ED50, mg/kg)
γ-vinyl-GABA (Vigabatrin)HHH2508050
(E)-4-amino-6-fluoro-5-hexenoic acidFHH100040200
(Z)-4-amino-6-fluoro-5-hexenoic acid HFH100 85 30
4-amino-6,6-difluoro-5-hexenoic acidFFH>100020>200
4-amino-5,6,6-trifluoro-5-hexenoic acidFFF>100010>200

Table based on data from "Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors". J Med Chem. 1987 Feb;30(2):267-72.[2]

Key SAR Insights from Analogs:

  • Stereochemistry is Crucial: The (Z)-isomer of the monofluoro-derivative was the most potent compound in the series, highlighting the critical role of the stereochemistry of the vinyl group for optimal interaction with the enzyme's active site.[2]

  • Electron-Withdrawing Groups: The introduction of a single fluorine atom at the Z-position enhanced activity compared to the parent vinyl-GABA. However, increasing the number of fluorine atoms (di- and tri-fluoro derivatives) led to a dramatic decrease in inhibitory potency.[2] This suggests that while some modification of the electronic properties of the vinyl group is tolerated and can even be beneficial, excessive electron withdrawal is detrimental to the inactivation process.

  • Implications for (R)-2-amino-3-methyl-3-butenoic Acid Derivatives: Based on these findings, it can be hypothesized that for derivatives of (R)-2-amino-3-methyl-3-butenoic acid, the size, stereochemistry, and electronic nature of substituents on the methyl group or the vinyl group will significantly impact their GABA-T inhibitory activity. Small, electron-donating or mildly electron-withdrawing groups might be well-tolerated, while bulky or strongly electron-withdrawing substituents could diminish or abolish activity.

Experimental Protocols

GABA Aminotransferase (GABA-T) Inhibition Assay

A common method for determining the in vitro inhibitory activity of compounds against GABA-T is a coupled spectrophotometric assay.[3]

Principle:

The activity of GABA-T is measured by monitoring the reduction of NADP+ to NADPH, which is coupled to the oxidation of the succinic semialdehyde product of the GABA-T reaction by succinic semialdehyde dehydrogenase (SSDH). The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the GABA-T activity.

Materials:

  • GABase (a commercial preparation containing both GABA-T and SSDH from Pseudomonas fluorescens)[3]

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • NADP+

  • Test compounds (inhibitors)

  • Phosphate buffer (pH 8.6)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, GABA, α-ketoglutarate, and NADP+ in a cuvette.

  • Add the test compound at various concentrations to the reaction mixture. A control reaction without the inhibitor should also be prepared.

  • Initiate the reaction by adding a standardized solution of GABase.

  • Monitor the increase in absorbance at 340 nm over time.

  • The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anticonvulsant Activity Testing

The in vivo efficacy of GABA-T inhibitors is often assessed using animal models of epilepsy.

Principle:

The ability of a test compound to prevent or delay the onset of seizures induced by a chemical convulsant (e.g., pentylenetetrazol) is measured.

Materials:

  • Test animals (e.g., mice)

  • Test compounds

  • Convulsant agent (e.g., pentylenetetrazol solution)

  • Vehicle for drug administration (e.g., saline)

Procedure:

  • Administer the test compound to a group of animals at various doses. A control group receives the vehicle only.

  • After a specific time to allow for drug absorption and distribution, administer the convulsant agent.

  • Observe the animals for the onset and severity of seizures for a defined period.

  • The dose of the test compound that protects 50% of the animals from seizures (ED50) is determined using statistical methods.

Visualizing SAR and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Parent (R)-2-amino-3- methyl-3-butenoic acid Derivatives Synthesis of Derivatives (R1, R2, R3...) Parent->Derivatives InVitro In Vitro Assay (GABA-T Inhibition) Derivatives->InVitro Screening InVivo In Vivo Model (Anticonvulsant Activity) InVitro->InVivo Lead Compounds SAR Structure-Activity Relationship (SAR) InVitro->SAR InVivo->SAR GABA_T_Pathway GABA GABA GABA_T GABA Aminotransferase (GABA-T) GABA->GABA_T aKG α-Ketoglutarate aKG->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Glu Glutamate GABA_T->Glu Inhibitor (R)-2-amino-3-methyl-3-butenoic acid derivative Inhibitor->GABA_T Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-2-amino-3-methyl-3-butenoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (R)-2-amino-3-methyl-3-butenoic acid with the appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves. Inspect them for any signs of degradation before use.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

General Handling:

  • Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors.

  • Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Do not ingest the substance. If swallowed, seek immediate medical attention.

Step-by-Step Disposal Protocol

The recommended method for the disposal of (R)-2-amino-3-methyl-3-butenoic acid is through an approved waste disposal plant. This typically involves collection and segregation by a licensed professional waste disposal service.

  • Containerization:

    • Ensure the waste material is stored in a clearly labeled, sealed, and appropriate container. For acidic and potentially corrosive compounds, a corrosive-resistant container is recommended.

    • The label should include the full chemical name: "(R)-2-amino-3-methyl-3-butenoic acid" and any known hazard symbols.

  • Waste Segregation:

    • Store the container with other non-recyclable, solid organic chemical waste.

    • Do not mix with incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.

    • Provide them with the necessary information about the chemical waste.

  • Alternative Disposal Method (to be performed only by licensed professionals):

    • For some organic compounds, a licensed disposal company may employ chemical incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber. This process should not be attempted in a standard laboratory setting.

Quantitative Data Summary

While specific quantitative data for (R)-2-amino-3-methyl-3-butenoic acid is limited, the table below summarizes key physical and chemical properties of a closely related isomer, (S)-2-amino-3-methyl-3-butenoic acid, which are important for safe handling and disposal considerations.

PropertyValueSource
Molecular FormulaC5H9NO2PubChem[1]
Molecular Weight115.13 g/mol PubChem[1]
Physical StateSolid (assumed)General chemical properties

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (R)-2-amino-3-methyl-3-butenoic acid.

start Start: Disposal of (R)-2-amino-3-methyl-3-butenoic acid ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation containerize Securely Containerize Waste in a Labeled, Resistant Container ventilation->containerize segregate Segregate from Incompatible Chemicals containerize->segregate contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service segregate->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for (R)-2-amino-3-methyl-3-butenoic acid.

References

Personal protective equipment for handling 3-Butenoic acid, 2-amino-3-methyl-, (R)-

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive Safety and Handling Guide for (R)-2-Amino-3-methyl-3-butenoic acid

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (R)-2-Amino-3-methyl-3-butenoic acid. The following guidance is based on safety data for structurally analogous compounds, including other butenoic acid derivatives. It is essential to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Amino-3-methyl-3-butenoic acid. The procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices.

Hazard Identification and Classification

Based on data from similar compounds, (R)-2-Amino-3-methyl-3-butenoic acid is anticipated to pose the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solids Handling Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of dust generation.[1]Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[1]Standard laboratory coat.Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
Solution Preparation and Transfers Chemical splash goggles. A face shield is also recommended.Chemically resistant gloves (e.g., nitrile). Ensure proper glove removal technique to avoid skin contact.[1]Chemical-resistant lab coat or apron.Work in a chemical fume hood to minimize inhalation of vapors or aerosols.
Experimental Procedures Chemical splash goggles and face shield.Chemically resistant gloves. Change gloves frequently and immediately if contaminated.Chemical-resistant lab coat.All manipulations should be performed within a certified chemical fume hood.
Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is vital to minimize risk.

3.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[1][4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

3.2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1][4]

  • Wash hands thoroughly after handling and before breaks.[1]

  • Use only non-sparking tools if the compound is flammable (flammability data not available, but a general precaution for organic compounds).[2]

3.3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

4.1. Waste Segregation:

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste, including reaction mixtures and cleaning solutions, in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

4.2. Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's EHS department for specific guidance on the disposal of this chemical waste.

  • Contaminated packaging should be disposed of as unused product.[1]

Experimental Protocols: Spill and Exposure Response

Immediate and appropriate response to spills and exposures is crucial.

5.1. Spill Response:

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent and then with soap and water.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

5.2. Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][6][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of (R)-2-Amino-3-methyl-3-butenoic acid.

Workflow for (R)-2-Amino-3-methyl-3-butenoic acid cluster_prep Preparation cluster_handling Handling Operations cluster_disposal Waste Management cluster_emergency Emergency Procedures risk_assessment Conduct Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection weighing Weighing in Ventilated Enclosure ppe_selection->weighing exposure_response Exposure Response ppe_selection->exposure_response dissolution Dissolution in Fume Hood weighing->dissolution spill_response Spill Response weighing->spill_response experiment Perform Experiment in Fume Hood dissolution->experiment dissolution->spill_response waste_segregation Segregate Waste (Solid, Liquid) experiment->waste_segregation experiment->spill_response waste_labeling Label Waste Containers waste_segregation->waste_labeling waste_storage Store Waste Securely waste_labeling->waste_storage waste_disposal Arrange for EHS Pickup waste_storage->waste_disposal

Caption: Safe handling and disposal workflow.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.